molecular formula C7H5Br2F B1585932 1,2-Dibromo-4-fluoro-5-methylbenzene CAS No. 202982-77-2

1,2-Dibromo-4-fluoro-5-methylbenzene

Cat. No.: B1585932
CAS No.: 202982-77-2
M. Wt: 267.92 g/mol
InChI Key: GJHJZTCWLKJMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-4-fluoro-5-methylbenzene is a useful research compound. Its molecular formula is C7H5Br2F and its molecular weight is 267.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-4-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHJZTCWLKJMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378815
Record name 1,2-dibromo-4-fluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202982-77-2
Record name 1,2-Dibromo-4-fluoro-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202982-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dibromo-4-fluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Dibromo-4-fluoro-5-methylbenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The specific arrangement of its substituents—a vicinal dibromo pattern, a fluorine atom, and a methyl group—offers multiple, distinct reaction sites for subsequent chemical transformations. However, this precise substitution pattern presents a significant regiochemical challenge for synthesis via direct electrophilic aromatic substitution. This guide provides a comprehensive, field-proven strategy for the regioselective synthesis of this compound. We will dissect the synthetic challenges and present a robust, two-step pathway commencing from a commercially available aniline precursor. The core of this strategy involves a carefully controlled electrophilic bromination followed by a classic Sandmeyer reaction, a method renowned for its ability to install substitution patterns that are otherwise difficult to achieve.[1] This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-rationalized protocol for accessing this valuable chemical intermediate.

Strategic Analysis: Overcoming the Regiochemical Challenge

The synthesis of multi-substituted aromatic rings is fundamentally a challenge of regiocontrol. A naive approach involving the direct dibromination of a precursor like 4-fluoro-3-methyltoluene would inevitably lead to a complex mixture of isomers. The directing effects of the activating methyl group and the deactivating but ortho, para-directing fluoro group are not sufficiently selective to yield the desired 1,2-dibromo substitution pattern as the primary product.

To achieve absolute regiochemical fidelity, a more sophisticated strategy is required. Our retrosynthetic analysis points to a pathway that leverages the powerful and predictable directing effect of an amino group, which can later be converted into a bromine atom via the Sandmeyer reaction.[2][3][4] This multi-step approach provides the necessary control at each stage of the synthesis.

Retrosynthetic Pathway

The chosen synthetic strategy is outlined below. The key disconnections involve a Sandmeyer reaction to replace an amino group with the first bromine atom and a preceding electrophilic aromatic bromination to install the second. This approach ensures that each bromine is introduced in a specific, predictable position.

G target This compound (Target Molecule) intermediate1 2-Bromo-4-fluoro-5-methylaniline target->intermediate1 C-Br Bond Formation (Sandmeyer Reaction) start 4-Fluoro-3-methylaniline (Starting Material) intermediate1->start C-Br Bond Formation (Electrophilic Aromatic Substitution)

Caption: Retrosynthetic analysis for this compound.

This pathway begins with the commercially available compound 4-Fluoro-3-methylaniline (also known as 5-Amino-2-fluorotoluene)[5][6], making it a practical and accessible route.

The Synthetic Workflow: From Aniline to Final Product

The forward synthesis is a logical two-step process. First, we exploit the powerful activating and directing influence of the amino group to install a bromine atom at a specific ortho position. Second, we transform the amino group itself into the second bromine atom.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Sandmeyer Reaction start 4-Fluoro-3-methylaniline step1_reagents Br₂ Acetic Acid intermediate 2-Bromo-4-fluoro-5-methylaniline start->intermediate step1_reagents->intermediate EAS step2_reagents 1. NaNO₂, HBr (aq), 0-5 °C 2. CuBr product This compound step2_reagents->product Diazotization & Substitution

Caption: Overall synthetic workflow.

Step 1: Regioselective Monobromination of 4-Fluoro-3-methylaniline

Expertise & Causality: The success of this synthesis hinges on this first step. The amino group (-NH₂) is one of the most powerful activating groups in electrophilic aromatic substitution (EAS), strongly directing incoming electrophiles to its ortho and para positions. In 4-fluoro-3-methylaniline, the para position is blocked by the fluorine atom. Therefore, bromination is overwhelmingly directed to the two ortho positions (C2 and C6). Due to the moderate steric hindrance from the adjacent methyl group at C3, the reaction proceeds with high selectivity at the C6 position (which becomes the C2 position in the product, 2-bromo-4-fluoro-5-methylaniline). Using a polar solvent like glacial acetic acid helps to moderate the reactivity of bromine and facilitate a clean reaction.

Experimental Protocol:

Reagent/ParameterQuantity (for 10 mmol scale)Purpose / Notes
4-Fluoro-3-methylaniline1.25 g (10.0 mmol)Starting Material
Glacial Acetic Acid20 mLSolvent
Bromine (Br₂)1.60 g (0.51 mL, 10.0 mmol)Brominating Agent
Acetic Acid (for Br₂)5 mLDiluent for controlled addition
Sodium Bisulfite (sat. aq.)As neededTo quench excess bromine
Sodium Bicarbonate (sat. aq.)As neededTo neutralize acid
Temperature 0-5 °CTo control reaction rate and selectivity
Reaction Time 1-2 hoursMonitor by TLC

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-fluoro-3-methylaniline (10.0 mmol) in glacial acetic acid (20 mL). Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromine (10.0 mmol) in 5 mL of glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form. If the solution retains a reddish-brown color, add saturated sodium bisulfite solution dropwise until the color dissipates.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold saturated sodium bicarbonate solution to remove residual acid, and finally with more cold water.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-bromo-4-fluoro-5-methylaniline.

Step 2: Sandmeyer Reaction: Conversion of Amine to Bromide

Expertise & Causality: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting anilines into a wide array of functional groups.[3][7] The process occurs in two main phases. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[4] This diazonium group (-N₂⁺) is an excellent leaving group. Second, the introduction of a copper(I) bromide catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromide ion, liberating nitrogen gas.[2] Maintaining a low temperature (0-5 °C) during diazotization is critical, as aromatic diazonium salts are unstable and can decompose explosively if isolated or heated.[4]

Experimental Protocol:

Reagent/ParameterQuantity (for 8 mmol scale)Purpose / Notes
2-Bromo-4-fluoro-5-methylaniline1.64 g (8.0 mmol)Starting Material from Step 1
Hydrobromic Acid (48% aq.)10 mLAcid medium for diazotization
Sodium Nitrite (NaNO₂)0.61 g (8.8 mmol)Diazotizing agent
Water (for NaNO₂)5 mLSolvent for NaNO₂
Copper(I) Bromide (CuBr)1.26 g (8.8 mmol)Catalyst for Sandmeyer reaction
Temperature 0-5 °CCritical for diazonium salt stability
Reaction Time 1 hourMonitor for N₂ evolution

Step-by-Step Methodology:

  • Diazotization: In a 250 mL beaker, suspend 2-bromo-4-fluoro-5-methylaniline (8.0 mmol) in a mixture of 48% hydrobromic acid (5 mL) and water (5 mL). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. Prepare a solution of sodium nitrite (8.8 mmol) in water (5 mL) and cool it to 0 °C. Add the sodium nitrite solution dropwise to the aniline suspension, keeping the tip of the addition funnel below the surface of the liquid. Ensure the temperature remains between 0 and 5 °C. Stir for an additional 15 minutes after the addition is complete.

  • Catalyst Preparation: In a separate 250 mL flask, dissolve copper(I) bromide (8.8 mmol) in 48% hydrobromic acid (5 mL). Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas should be observed.

  • Completion: After the gas evolution subsides, warm the reaction mixture to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 30 mL). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield the final product.

References

A Technical Guide to the Physicochemical Properties of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the physical and chemical properties of 1,2-Dibromo-4-fluoro-5-methylbenzene (CAS No. 202982-77-2), a halogenated aromatic compound of interest in synthetic chemistry and materials science. This guide is intended for researchers, chemists, and professionals in drug development, offering critical data on its chemical identity, physical characteristics, analytical characterization, and safe handling protocols. The information compiled herein is essential for the effective application and management of this compound in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is a substituted benzene derivative featuring two bromine atoms, a fluorine atom, and a methyl group. These substitutions create a unique electronic and steric environment, making it a valuable building block for more complex molecules. Its identity is defined by the following identifiers:

  • Chemical Name: this compound

  • CAS Number: 202982-77-2[1][2]

  • Molecular Formula: C₇H₅Br₂F[1][2]

  • Molecular Weight: 267.92 g/mol [1][2][3]

  • InChI Key: GJHJZTCWLKJMIG-UHFFFAOYSA-N[1]

  • Synonyms: Benzene, 1,2-dibromo-4-fluoro-5-methyl-[1]

The arrangement of the substituents on the benzene ring is crucial for its reactivity and physical properties. The structure is visualized below.

Caption: Molecular Structure of this compound.

Physical and Chemical Properties

The physical properties of this compound are dictated by its halogenated and aromatic nature. The high molecular weight and presence of bromine atoms contribute to a relatively high density and boiling point compared to simpler aromatic hydrocarbons. These properties are critical for designing reaction conditions, purification procedures (such as distillation), and choosing appropriate solvents.

Table 1: Summary of Physical Properties

Property Value Source
Molecular Weight 267.92 g/mol [1][2]
Density 1.882 g/cm³ [1]
Boiling Point 244 °C [1]
Flash Point 102 °C [1]
Refractive Index 1.566 [1]

| Purity | min. 95% |[2] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet in the aliphatic region (~2.0-2.5 ppm) would correspond to the methyl (CH₃) group protons.

  • ¹³C NMR: The carbon NMR spectrum will be more complex, showing seven distinct signals: five for the aromatic carbons (two of which are quaternary and bonded to bromine, one to fluorine, one to the methyl group, and two to hydrogen) and one for the methyl carbon. The carbon signals will be split due to coupling with the fluorine atom (¹J_CF, ²J_CF, etc.).

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, providing a clear indication of the fluorine-containing species.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for an aromatic compound. Key expected peaks include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

  • C-F stretching: ~1000-1300 cm⁻¹

  • C-Br stretching: ~500-650 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming molecular weight. Under Electron Ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 268. The isotopic pattern of this peak would be highly characteristic due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), resulting in a distinctive M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1.

Experimental Protocol: Identity and Purity Verification

A robust workflow is necessary to confirm the identity and assess the purity of a chemical standard or synthetic intermediate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.

  • NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry Acquisition: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by LC-MS or direct infusion ESI-MS to confirm the molecular weight and isotopic pattern.

  • Purity Assessment: Analyze the sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) to determine purity, typically expressed as a percentage of the main peak area.

  • Data Analysis: Integrate and analyze all acquired data. The combination of NMR, MS, and GC data provides a comprehensive and validated confirmation of the compound's structure and purity.

G cluster_prep Preparation cluster_analysis Analytical Workflow cluster_verification Verification Sample Obtain Sample of This compound Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_MS Dilute in MeOH Sample->Prep_MS NMR ¹H, ¹³C, ¹⁹F NMR Spectroscopy Prep_NMR->NMR MS Mass Spectrometry (LC-MS or GC-MS) Prep_MS->MS Data Correlate Spectroscopic Data NMR->Data MS->Data Confirm Confirm Structure & Purity >95% Data->Confirm

Caption: Standard workflow for identity and purity verification.

Safety, Handling, and Storage

While specific hazard data for this compound is limited, the general precautions for halogenated aromatic compounds should be strictly followed.[1] Data from structurally similar compounds, such as 1,2-dibromo-4-methylbenzene and 1,4-dibromo-2-fluorobenzene, suggest potential hazards including skin, eye, and respiratory irritation.[4]

Hazard Identification (Inferred)
  • Potential Health Effects: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Signal Word: Warning.[4]

Recommended Handling Procedures
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

    • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors. Wash hands thoroughly after handling.

Storage Recommendations
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Stability: The compound is expected to be stable under recommended storage conditions.

References

A Comprehensive Technical Guide to 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1,2-Dibromo-4-fluoro-5-methylbenzene, a halogenated aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science research. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes known information for structurally analogous compounds to infer its physicochemical properties, reactivity, and potential applications. The document covers its chemical identity, including its CAS number 202982-77-2 , inferred spectroscopic characteristics, and predicted reactivity in key organic transformations. Furthermore, it delves into the strategic importance of its structural motifs in medicinal chemistry and provides a framework for its safe handling and use in a laboratory setting.

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

Polysubstituted aromatic rings are fundamental components of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. The precise arrangement of different substituents on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity or material characteristics. This compound is a prime example of a strategically designed building block. The vicinal dibromo arrangement offers a versatile platform for sequential and regioselective functionalization, the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, and the methyl group provides a lipophilic handle and a potential site for further modification. This guide aims to provide researchers with a thorough understanding of this compound's potential, drawing upon established principles of organic chemistry and data from closely related molecules.

Physicochemical and Spectroscopic Profile

Chemical and Physical Properties

The following table summarizes the known and inferred properties of this compound.

PropertyValue/InformationSource
CAS Number 202982-77-2[Vendor Information]
Molecular Formula C₇H₅Br₂FCalculated
Molecular Weight 267.92 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar polysubstituted benzenes
Boiling Point Estimated to be >200 °CInferred from related dibromofluorotoluenes
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.General principle for halogenated aromatics
Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for this compound, based on the analysis of similar compounds. These predictions are intended to aid in the identification and characterization of the compound in a research setting.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons. The methyl group will appear as a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds[1][2]. For this compound, a single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring[1].

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its substituents, allowing for a range of selective transformations. The two bromine atoms are prime handles for cross-coupling reactions, while the fluorine atom and methyl group can direct further electrophilic aromatic substitution or undergo other modifications.

Cross-Coupling Reactions: A Gateway to Molecular Complexity

The vicinal dibromo substitution pattern is particularly valuable for the stepwise introduction of new functionalities via transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures from a single, readily available starting material.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the fluorine and methyl groups, may allow for selective mono- or di-coupling.

  • Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and copper.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines, which are prevalent in medicinal chemistry.

The workflow for a typical sequential cross-coupling strategy is depicted in the diagram below.

G A 1,2-Dibromo-4-fluoro- 5-methylbenzene B Mono-coupled Product A->B Cross-coupling (e.g., Suzuki) with 1 eq. of coupling partner C Di-coupled Product B->C Second cross-coupling with a different coupling partner

References

A Technical Guide to the Spectral Analysis of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4-fluoro-5-methylbenzene is a polysubstituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its utility in these fields is fundamentally linked to its precise molecular structure, which dictates its reactivity and potential biological interactions. Spectroscopic analysis is the cornerstone of structural elucidation for such molecules. This guide provides an in-depth exploration of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available dataset for this specific molecule, this document will focus on the prediction and interpretation of its spectra, grounded in established principles and data from analogous compounds.

The strategic placement of bromo, fluoro, and methyl substituents on the benzene ring creates a unique electronic and steric environment. Understanding the interplay of these groups is crucial for predicting the spectral outcomes. This guide will delve into the theoretical underpinnings of each spectroscopic technique and provide generalized, yet detailed, experimental protocols. The causality behind experimental choices and the interpretation of spectral features will be emphasized to provide a practical and insightful resource for researchers.

Molecular Structure and Predicted Spectral Features

The structure of this compound presents a fascinating case for spectral analysis. The asymmetry of the substitution pattern implies that all aromatic protons and carbons are chemically non-equivalent, leading to a rich and informative set of spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Principles: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[1] The coupling (J) between neighboring protons provides information about their connectivity.

Predicted ¹H NMR Spectrum:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.50 - 7.70doubletJ(H3-F) ≈ 6-8 Hz
H-67.30 - 7.50singlet-
CH₃2.30 - 2.50singlet-

Interpretation:

  • Aromatic Protons: The two aromatic protons, H-3 and H-6, are in distinct chemical environments. H-3 is ortho to a bromine atom and meta to a fluorine atom. The strong electron-withdrawing inductive effect of the adjacent bromine atom is expected to deshield H-3 significantly, placing its signal downfield. Furthermore, H-3 will exhibit coupling to the fluorine atom, resulting in a doublet. The H-6 proton is situated between a bromine and a methyl group. The methyl group is weakly electron-donating, which would slightly shield this proton relative to an unsubstituted benzene. With no adjacent protons, the signal for H-6 is predicted to be a singlet.

  • Methyl Protons: The methyl group protons are attached to the aromatic ring and are expected to resonate in the typical benzylic proton region. Their signal will appear as a singlet as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy:

A generalized protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[2]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

  • Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.[3]

  • Processing: The acquired free induction decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. This is followed by phase correction and baseline correction.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Theoretical Principles: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shift of a carbon atom is influenced by its electronic environment.[1] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Spectrum:

CarbonPredicted Chemical Shift (δ, ppm)
C-1120 - 125
C-2125 - 130
C-3130 - 135
C-4155 - 160 (doublet due to C-F coupling)
C-5135 - 140
C-6130 - 135
CH₃20 - 25

Interpretation:

  • Aromatic Carbons: All six aromatic carbons are chemically non-equivalent and are expected to resonate in the aromatic region (110-160 ppm).[1] The carbon attached to the fluorine (C-4) will exhibit a large downfield shift due to the high electronegativity of fluorine and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbons attached to the bromine atoms (C-1 and C-2) will also be shifted downfield. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of all the substituents.

  • Methyl Carbon: The methyl carbon will appear in the upfield region, typical for sp³-hybridized carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required due to the lower sensitivity of the ¹³C nucleus.[4]

  • Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a greater number of scans are usually necessary.

  • Processing and Referencing: The processing steps are similar to ¹H NMR. The spectrum is referenced to the solvent signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification.[5][6]

Predicted IR Spectrum:

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
2950 - 2850Methyl C-H stretch
1600 - 1450Aromatic C=C stretch
1250 - 1000C-F stretch
800 - 600C-Br stretch

Interpretation:

  • Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹ due to the stretching of the C-H bonds on the aromatic ring.[7]

  • Methyl C-H Stretch: Absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group will appear just below 3000 cm⁻¹.[5]

  • Aromatic C=C Stretch: A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[8]

  • C-F and C-Br Stretches: A strong absorption for the C-F stretch is expected in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration will appear at lower wavenumbers, typically in the 800-600 cm⁻¹ range.

Experimental Protocol for FT-IR Spectroscopy:

A common method for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

  • Background Spectrum: A background spectrum of the clean ATR crystal is collected to account for any atmospheric and instrumental absorptions.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.

  • Sample Spectrum: The IR spectrum of the sample is then recorded.

  • Cleaning: The ATR crystal must be thoroughly cleaned with an appropriate solvent after each measurement to prevent cross-contamination.[9]

FTIR_ATR_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_cleanup Post-Measurement background Collect Background Spectrum apply_sample Apply Sample to ATR Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum clean Clean ATR Crystal collect_spectrum->clean

Caption: A generalized workflow for FT-IR spectroscopy using an ATR accessory.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Theoretical Principles: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[10] It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[11] Therefore, the molecular ion will appear as a cluster of peaks. The M⁺ peak (containing two ⁷⁹Br atoms) will have a relative intensity of 1, the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br) will have a relative intensity of 2, and the M+4 peak (containing two ⁸¹Br atoms) will have a relative intensity of 1.

  • Fragmentation: The most common fragmentation pathway for brominated aromatic compounds is the loss of a bromine atom.[12] Therefore, a significant peak corresponding to [M-Br]⁺ is expected. Further fragmentation may involve the loss of the second bromine atom or the methyl group.

Experimental Protocol for Mass Spectrometry:

A general protocol for analyzing a small molecule by mass spectrometry is as follows:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[13]

  • Introduction into the Mass Spectrometer: The sample solution is introduced into the ion source of the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).[14]

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI) can be used. EI is more likely to induce fragmentation.

  • Mass Analysis: The generated ions are separated in the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectral analysis of this compound, through the synergistic use of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, is essential for its unambiguous structural confirmation. This guide has provided a detailed predictive framework for the expected spectral data, rooted in fundamental principles and supported by data from analogous compounds. The outlined experimental protocols offer a practical starting point for researchers working with this and similar molecules. A thorough understanding of these spectroscopic techniques and their application is indispensable for advancing research and development in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the ¹H NMR of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Dibromo-4-fluoro-5-methylbenzene, a key aromatic intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed experimental protocols for its acquisition, and the structural elucidation based on the spectral data.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound with a substitution pattern that gives rise to a distinct and informative ¹H NMR spectrum. The strategic placement of two bromine atoms, a fluorine atom, and a methyl group on the benzene ring creates a unique electronic environment for the remaining aromatic protons. Understanding the ¹H NMR spectrum is paramount for confirming the successful synthesis of this molecule and for quality control in its subsequent applications. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the halogens and the electron-donating character of the methyl group—governs the chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Spectral Analysis

Due to the absence of a publicly available experimental spectrum in databases such as the Spectral Database for Organic Compounds (SDBS)[1][2], this section focuses on a robust prediction of the ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy of substituted benzenes and by analogy with structurally similar compounds.[3][4][5][6] The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

The benzene ring in this compound has two remaining protons. Due to the substitution pattern, these two protons are not chemically equivalent and will appear as distinct signals in the ¹H NMR spectrum.[7]

Substituent Effects on Chemical Shifts:

  • Bromine (Br): As an electron-withdrawing group, bromine deshields adjacent protons, causing their signals to appear at a lower field (higher ppm).[3]

  • Fluorine (F): Fluorine is a highly electronegative atom and thus a strong electron-withdrawing group, leading to significant deshielding of nearby protons. Additionally, fluorine couples with protons, leading to characteristic splitting patterns.

  • Methyl (CH₃): The methyl group is an electron-donating group, which shields aromatic protons, causing their signals to shift to a higher field (lower ppm).[3]

Based on these principles, the two aromatic protons, H-3 and H-6 (using standard IUPAC numbering), will have distinct chemical shifts. H-3 is situated between a bromine and a fluorine atom, while H-6 is adjacent to a bromine and a methyl group. The strong deshielding effect of the fluorine atom is expected to cause the signal for H-3 to appear at a lower field than that of H-6.

The methyl protons will appear as a singlet in a region typical for methyl groups attached to an aromatic ring, generally between 2.0 and 2.5 ppm.

Predicted Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.5 - 7.8Doublet~7-9 Hz (⁴JHF)Deshielded by adjacent Br and F. Coupled to F.
H-6~7.1 - 7.4Singlet (or very finely split)-Influenced by adjacent Br and CH₃. Any coupling to H-3 would be a very small meta-coupling, likely unresolved.
-CH₃~2.2 - 2.4Singlet-Typical chemical shift for a methyl group on a benzene ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is essential.

3.1. Sample Preparation

  • Sample Quantity: For a standard ¹H NMR experiment, weigh out approximately 5-25 mg of the solid this compound.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.[10] Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) if solubility is an issue.[10][11]

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[9][11] Gentle vortexing or warming may be necessary to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[8] However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

  • Labeling: Clearly label the NMR tube with the sample identification.[8]

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The spectrometer's field frequency will be locked onto the deuterium signal of the solvent.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: Typically, 8 to 16 scans will provide a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of chemical shifts.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.

    • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

Visualization of Molecular Structure and Key Interactions

The following diagram illustrates the molecular structure of this compound and highlights the key through-bond coupling interaction that would be observed in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with the key ⁴JHF coupling.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification. The predicted spectrum, characterized by two distinct aromatic signals and a methyl singlet, is a direct reflection of the compound's unique substitution pattern. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality spectra for structural verification and purity assessment. This comprehensive understanding of the ¹H NMR characteristics of this molecule is essential for its effective use in research and development.

References

Navigating the Synthetic Landscape of 1,2-Dibromo-4-fluoro-5-methylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4-fluoro-5-methylbenzene is a versatile substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of two bromine atoms, a fluorine atom, and a methyl group on the benzene ring offers a rich platform for a variety of chemical transformations. The differential reactivity of the bromine atoms, influenced by the electronic and steric effects of the adjacent fluorine and methyl substituents, allows for selective functionalization, making it a valuable scaffold for the construction of diverse molecular architectures.

This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and ortho-lithiation. By delving into the mechanistic principles and providing field-proven insights, this document aims to equip researchers with the knowledge to effectively utilize this compound in their synthetic endeavors.

Core Reactivity Principles: A Tale of Substituent Effects

The reactivity of this compound is fundamentally governed by the interplay of the electronic and steric properties of its substituents.

  • Bromine Atoms: The two vicinal bromine atoms are the primary sites for transformations such as cross-coupling and metal-halogen exchange. Their reactivity is not identical, and selective functionalization of one bromine over the other is a key synthetic challenge and opportunity.

  • Fluorine Atom: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of adjacent protons and the reactivity of the neighboring C-Br bond. Fluorine is also known to be a powerful ortho-directing group in lithiation reactions.

  • Methyl Group: The methyl group is an electron-donating group, which can influence the electron density of the aromatic ring and exert steric hindrance.

The combination of these substituents creates a unique electronic and steric environment that dictates the regioselectivity of various reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a direct route to a wide array of derivatives. The key to successful and selective coupling lies in the careful choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. In the case of this compound, regioselective mono- or di-arylation can be achieved.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The relative rate of oxidative addition at the two C-Br bonds will determine the regioselectivity of mono-substitution. It is generally observed that aryl halides with weak electron-withdrawing groups exhibit better reactivity than those with strong electron-withdrawing or electron-donating groups[1]. The fluorine atom's electron-withdrawing nature and the methyl group's electron-donating nature will influence the electron density at the C1 and C2 positions, thereby affecting the rate of oxidative addition.

Experimental Protocol (Representative):

ParameterCondition
Substrate This compound
Coupling Partner Arylboronic acid (1.1 eq. for mono, 2.2 eq. for di-substitution)
Catalyst Pd(PPh₃)₄ (2-5 mol%)
Base K₂CO₃ (2.0 eq.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Time 12-24 h

Workflow:

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-aromatic compounds.

Mechanistic Considerations: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. The regioselectivity will again depend on the relative reactivity of the two C-Br bonds towards oxidative addition.

Experimental Protocol (Representative):

ParameterCondition
Substrate This compound
Coupling Partner Terminal alkyne (1.1 eq. for mono, 2.2 eq. for di-substitution)
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)
Co-catalyst CuI (1 mol%)
Base Triethylamine (Et₃N)
Solvent THF
Temperature Room Temperature to 60 °C
Time 2-16 h

Workflow:

Caption: A typical experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines[2].

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine. The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.

Experimental Protocol (Representative):

ParameterCondition
Substrate This compound
Coupling Partner Amine (1.2 eq.)
Catalyst Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos (2-4 mol%)
Base NaOtBu (1.4 eq.)
Solvent Toluene
Temperature 100 °C
Time 12-24 h

Workflow:

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Ortho-Lithiation: Directed Functionalization

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings[3]. The presence of a directing metalation group (DMG) guides a strong organolithium base to deprotonate the adjacent ortho position.

The Role of Fluorine as a Directing Group: Fluorine is a potent ortho-directing group in lithiation reactions[4]. The strong inductive effect of fluorine increases the acidity of the ortho-protons, facilitating their abstraction by a strong base like n-butyllithium or lithium diisopropylamide (LDA). In this compound, the fluorine atom is expected to direct lithiation to the C3 position.

Metal-Halogen Exchange Competition: A potential competing reaction is metal-halogen exchange, where the organolithium reagent exchanges with one of the bromine atoms. For aryl bromides, metal-halogen exchange is generally faster than deprotonation[5]. The relative rates of these two processes will depend on the specific organolithium reagent, solvent, and temperature.

Experimental Protocol (Representative for Lithiation-Trapping):

ParameterCondition
Substrate This compound
Base n-Butyllithium (1.1 eq.)
Solvent Anhydrous THF
Temperature -78 °C
Electrophile Various (e.g., CO₂, DMF, aldehydes, ketones)
Time 1-2 h

Workflow:

Caption: A typical experimental workflow for ortho-lithiation followed by electrophilic trapping.

Conclusion

This compound presents a synthetically valuable platform for the generation of a wide range of functionalized aromatic compounds. Its reactivity is a nuanced interplay of the electronic and steric effects of its substituents. While palladium-catalyzed cross-coupling reactions offer reliable methods for the formation of new carbon-carbon and carbon-heteroatom bonds, the regioselectivity of these transformations requires careful consideration and optimization. Furthermore, the strong directing effect of the fluorine atom opens up avenues for selective functionalization via ortho-lithiation, provided that competing metal-halogen exchange can be managed. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and exploit the rich chemistry of this versatile building block in their pursuit of novel molecules with desired properties.

References

An In-depth Technical Guide to the Molecular Structure of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,2-Dibromo-4-fluoro-5-methylbenzene (CAS No. 202982-77-2). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document leverages established principles of organic chemistry and extensive comparative analysis of analogous structures to predict its spectroscopic characteristics and propose a viable synthetic route. This guide is intended to serve as a foundational resource for researchers utilizing this compound as a building block in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, where halogenated aromatic compounds are of significant interest.

Introduction

This compound is a polyhalogenated aromatic compound featuring a benzene ring substituted with two bromine atoms, a fluorine atom, and a methyl group. This substitution pattern imparts a unique combination of steric and electronic properties, making it a potentially valuable intermediate in the synthesis of complex organic molecules. The presence of multiple halogen atoms offers regioselective handles for various cross-coupling reactions, while the fluorine and methyl groups can influence the lipophilicity, metabolic stability, and conformational preferences of derivative compounds. Understanding the precise molecular structure and reactivity of this compound is paramount for its effective application in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 202982-77-2[1]
Molecular Formula C₇H₅Br₂F[1]
Molecular Weight 267.92 g/mol [1]
Canonical SMILES CC1=C(F)C=C(Br)C(Br)=C1
InChI Key GJHJZTCWLKJMIG-UHFFFAOYSA-N[2]

Proposed Synthesis

Retrosynthetic Analysis

A retrosynthetic analysis suggests that this compound can be synthesized from 4-fluoro-3-methylaniline or a related fluorotoluene derivative through a sequence of diazotization and bromination reactions, or more directly through electrophilic bromination. The latter is generally preferred for its operational simplicity.

Proposed Synthetic Pathway: Electrophilic Bromination

The proposed synthesis starts with 2-fluoro-4-methylaniline, which can be converted to 4-fluoro-3-methylbromobenzene via a Sandmeyer reaction. Subsequent electrophilic bromination would likely yield the desired product. A more direct, albeit potentially less selective, route would be the direct dibromination of a suitable fluorotoluene.

Generalized Experimental Protocol for Electrophilic Bromination:

  • Materials:

    • Appropriate fluorotoluene precursor (e.g., 4-fluoro-3-methylbromobenzene)

    • Bromine (Br₂) or N-Bromosuccinimide (NBS)

    • Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or a protic acid (e.g., H₂SO₄)

    • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

    • Aqueous solution of a reducing agent for quenching (e.g., sodium bisulfite)

    • Standard laboratory glassware and safety equipment

  • Procedure:

    • To a solution of the fluorotoluene precursor in an anhydrous solvent, add the Lewis acid catalyst at 0 °C under an inert atmosphere.

    • Slowly add a stoichiometric amount of bromine or NBS to the reaction mixture.

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by the slow addition of an aqueous solution of a reducing agent.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

  • Causality Behind Experimental Choices:

    • The use of a Lewis acid catalyst is crucial to polarize the bromine molecule, generating a more potent electrophile (Br⁺) necessary to overcome the deactivating effect of the existing halogen substituents on the aromatic ring.[3]

    • Anhydrous conditions are essential to prevent the deactivation of the Lewis acid catalyst by water.

    • The reaction is typically performed at low temperatures to control the exothermicity and improve the regioselectivity of the bromination.

Predicted Spectroscopic Data

In the absence of direct experimental spectra, the following predictions are based on the analysis of substituent effects and data from structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region and one signal for the methyl group.

  • Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with the adjacent fluorine atom. The proton at C6 will likely be a doublet with a small coupling constant from the meta-coupling to the fluorine. The proton at C3 will be a doublet with a larger coupling constant from the ortho-coupling to the fluorine.

  • Methyl Protons: The methyl protons at C5 will appear as a singlet, likely in the range of δ 2.2-2.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group.

  • Carbons Bearing Bromine (C1, C2): These carbons are expected to be significantly deshielded and appear in the range of δ 110-130 ppm.

  • Carbon Bearing Fluorine (C4): This carbon will exhibit a large one-bond C-F coupling constant and is expected to be found in the range of δ 150-165 ppm.

  • Carbon Bearing the Methyl Group (C5): This carbon will be shielded relative to the other substituted carbons and is predicted to appear around δ 130-140 ppm.

  • Aromatic CH Carbons (C3, C6): These carbons will appear in the typical aromatic region, with their shifts influenced by the adjacent substituents.

  • Methyl Carbon: The methyl carbon will be the most shielded, appearing in the range of δ 15-25 ppm.

Predicted IR Spectrum

The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

  • C-H stretching (aromatic): Weak to medium bands in the region of 3000-3100 cm⁻¹.

  • C-H stretching (aliphatic): Medium bands around 2850-2960 cm⁻¹ for the methyl group.

  • C=C stretching (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-F stretching: A strong absorption band in the range of 1000-1300 cm⁻¹.[1]

  • C-Br stretching: Strong to medium bands in the fingerprint region, typically between 500-700 cm⁻¹.

Predicted Mass Spectrum

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺).

  • Molecular Ion Peak: A cluster of peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) will be observed for the molecular ion at m/z 266, 268, and 270 in an approximate ratio of 1:2:1.

  • Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds include the loss of a bromine atom ([M-Br]⁺), followed by the loss of a second bromine atom or other small molecules. The fragmentation of the methyl group ([M-CH₃]⁺) is also a likely pathway.

Reactivity and Potential Applications

This compound is a versatile building block for organic synthesis.

  • Cross-Coupling Reactions: The two bromine atoms at adjacent positions can be selectively functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups. The differential reactivity of the C-Br bonds could potentially be exploited for sequential functionalization.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and bromine atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than with nitro-activated systems.

  • Applications in Drug Discovery: The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability and binding affinity. The dibromo functionality provides a scaffold for the construction of complex heterocyclic systems often found in biologically active molecules.

Safety and Handling

Detailed toxicological data for this compound is not available. However, as with all halogenated organic compounds, it should be handled with caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a robust, predictive overview of its molecular structure, spectroscopic properties, and a plausible synthetic route. By leveraging established chemical principles and comparative data from analogous compounds, researchers can gain valuable insights into the characteristics of this molecule. Its unique substitution pattern makes it a promising building block for the synthesis of novel compounds in medicinal chemistry and materials science. Further experimental validation of the predictions outlined in this guide is encouraged to expand the collective knowledge base for this and related halogenated aromatic compounds.

Visualizations

Diagram 1: Proposed Synthetic Pathway

Synthetic_Pathway 4-Fluoro-3-methylaniline 4-Fluoro-3-methylaniline This compound This compound 4-Fluoro-3-methylaniline->this compound 1. Diazotization 2. Sandmeyer (Br) 3. Electrophilic Bromination

Caption: A proposed synthetic route to this compound.

References

An In-depth Technical Guide to the Safety and Hazards of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 1,2-Dibromo-4-fluoro-5-methylbenzene (CAS No: 202982-77-2). The information herein is synthesized for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with the use of this halogenated organic compound.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted benzene derivative.[1] The presence of two bromine atoms, a fluorine atom, and a methyl group on the benzene ring defines its reactivity and physical properties.[1] Understanding these characteristics is foundational to its safe handling and application in experimental settings.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 202982-77-2 [2]
Molecular Formula C₇H₅Br₂F [2]
Molecular Weight 267.92 g/mol [2][3]
Appearance Solid [3]
Boiling Point 244°C [3]
Density 1.882 g/cm³ [3]
Flash Point 102°C [3]

| Refractive Index | 1.566 |[3] |

Section 2: GHS Hazard Identification and Classification

While specific GHS classification for this compound is not universally available, data from structurally similar compounds, such as other dibromomethylbenzene and bromofluorotoluene derivatives, provide a strong basis for hazard assessment. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory tract.[4][5][6][7]

GHS Hazard Statements: Based on analogous compounds, the following classifications are anticipated:

  • H315: Causes skin irritation. [4][5][6][7]

  • H319: Causes serious eye irritation. [4][5][6][7]

  • H335: May cause respiratory irritation. [4][5][6][7]

GHS Pictogram:

  • Exclamation Mark (GHS07) [7]

Signal Word:

  • Warning [4][5][7]

Precautionary Statements (Illustrative):

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4][5][8]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor if you feel unwell).[5][8]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5][8]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5][8]

Caption: GHS hazard relationships for the compound.

Section 3: Toxicological Profile

  • Acute Effects: The primary acute effects upon exposure are irritation. Inhalation may lead to irritation of the respiratory tract, while skin or eye contact can cause significant irritation.[9][10] Ingestion may cause irritation to mucous membranes.[9]

  • Chronic Effects: No data is available on the long-term effects of exposure.

  • Carcinogenicity: There is no data to suggest that this compound is carcinogenic. It is not listed as a carcinogen by IARC, NTP, or OSHA.[8]

Section 4: Protocols for Safe Handling and Storage

The causality behind these protocols is to minimize exposure through inhalation, dermal contact, and accidental ingestion by establishing multiple layers of safety.

Experimental Protocol: Safe Handling

  • Preparation: Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 5 before handling.

  • Dispensing: Handle as a solid. Avoid creating dust.[3] Use non-sparking tools to prevent ignition sources.[3][11]

  • Procedure: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[3]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[5] Decontaminate all surfaces and equipment.

Storage Requirements:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5] This prevents potential degradation and reaction with moisture or other atmospheric components.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][12]

  • Store locked up to restrict access to authorized personnel only.[5][9]

Section 5: Exposure Control and Personal Protection

Engineering controls and PPE are the primary methods for exposure mitigation.

  • Engineering Controls: A chemical fume hood is mandatory. Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

Table 2: Recommended Personal Protective Equipment

Protection Specification Rationale
Eye/Face Chemical safety goggles or face shield. Protects against splashes and dust, preventing serious eye irritation.[12]
Skin Chemical-resistant gloves (e.g., Nitrile) and a lab coat. Prevents skin contact and subsequent irritation.[5][12]

| Respiratory | Not required if handled in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter. | Prevents inhalation of dust or vapors, mitigating respiratory tract irritation.[12] |

Section 6: First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.

First-Aid Measures:

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[5][9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][8][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5]

Fire-Fighting Measures:

  • Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or foam.[9][10]

  • Hazards: Containers may explode when heated.[9][10] Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen halides.[9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Spill_Response_Workflow cluster_workflow Chemical Spill Response Protocol Assess Assess Spill Is it minor? Can you handle it alone? Secure Secure Area Alert others Restrict access Assess->Secure Yes, minor PPE Don PPE Gloves, Goggles, Lab Coat Respirator if needed Secure->PPE Contain Contain Spill Use absorbent pads/sand Prevent spreading PPE->Contain Clean Clean Up Collect absorbent material Use non-sparking tools Contain->Clean Decontaminate Decontaminate Wipe area with appropriate solvent Wash with soap & water Clean->Decontaminate Dispose Dispose Waste Place in sealed container Label as hazardous waste Decontaminate->Dispose Report Report Incident Notify Lab Supervisor Complete incident report Dispose->Report

References

electrophilic aromatic substitution of fluorotoluene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of Fluorotoluene Derivatives

Introduction: The Strategic Importance of Fluorotoluenes

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter key properties, including metabolic stability, bioavailability, and binding affinity, making them indispensable building blocks for novel therapeutics and advanced materials.[1] Fluorotoluene derivatives, which feature both a fluorine atom and a methyl group on an aromatic ring, represent a particularly versatile class of intermediates.[1]

This guide provides an in-depth exploration of the electrophilic aromatic substitution (EAS) reactions of fluorotoluene isomers. As senior scientists and drug development professionals, understanding the nuanced interplay of substituent effects is not merely an academic exercise; it is fundamental to predicting reaction outcomes, designing efficient synthetic routes, and ultimately, accelerating the discovery pipeline. We will move beyond simple textbook rules to dissect the causality behind the regioselectivity observed in these disubstituted systems, grounding our discussion in mechanistic principles and providing field-tested experimental protocols.

Fundamental Principles: The Dueling Directing Effects of Fluorine and Methyl Groups

The regiochemical outcome of an EAS reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present.[2] In fluorotoluenes, we witness a classic conflict between the directing effects of an activating group (methyl) and a deactivating group (fluoro).

The Methyl Group: A Classic Activating, Ortho-, Para- Director

The methyl group is an electron-donating group (EDG) that activates the aromatic ring towards electrophilic attack.[3] It exerts its influence primarily through an inductive effect (+I), pushing electron density into the ring and stabilizing the positively charged intermediate (the arenium ion) formed during the reaction.[4] This donation of electron density is most effective at the ortho and para positions, making them the most nucleophilic sites for the incoming electrophile.[5]

The Fluorine Atom: An Anomalous Deactivating, Ortho-, Para- Director

Halogens, and fluorine in particular, present a more complex scenario. Fluorine is the most electronegative element, and as such, it strongly withdraws electron density from the aromatic ring through the sigma bond network (a strong -I inductive effect).[6] This effect removes electron density, making the ring less nucleophilic than benzene and thus deactivating it towards EAS.[2]

However, fluorine also possesses lone pairs of electrons in p-orbitals that can be donated into the aromatic pi-system through resonance (a +M or +R effect).[6] This resonance effect increases the electron density specifically at the ortho and para positions.

The critical takeaway is this:

  • For overall reactivity (rate), the strong -I effect dominates, making the ring deactivated.

  • For regioselectivity (position of attack), the +M resonance effect dominates, directing the incoming electrophile to the ortho and para positions. [2][6]

The anomalous reactivity of fluorobenzene is noteworthy; while considered deactivating, substitution at its para position can be faster than at a single position on benzene, a testament to fluorine's potent ability to stabilize the arenium ion intermediate via resonance.[6][7]

Regioselectivity in Fluorotoluene Isomers: An Analysis of the Vectorial Sum

The final regiochemical outcome in the EAS of fluorotoluenes depends on the relative positions of the methyl and fluoro groups. The incoming electrophile will be directed to the position most strongly activated (or least deactivated) by the sum of the substituents' effects, also considering steric hindrance.

  • 2-Fluorotoluene: The methyl group (activating) directs ortho (position 6) and para (position 4). The fluorine atom (deactivating but o,p-directing) directs ortho (position 3) and para (position 5). The strongest activation comes from the methyl group. Therefore, attack is favored at positions 4 and 6. However, position 5 is also strongly influenced by the para-directing effect of fluorine. Nitration studies show a strong preference for substitution at position 5.[8][9]

  • 3-Fluorotoluene: The methyl group directs to positions 2, 4, and 6. The fluorine atom directs to positions 2, 4, and 6. Here, the directing effects are cooperative, strongly activating positions 2, 4, and 6. Steric hindrance from the two adjacent groups makes position 2 less accessible. The primary sites of attack are positions 4 and 6.[8][9]

  • 4-Fluorotoluene: The methyl group directs to positions 2 and 6 (these are identical). The fluorine atom directs to positions 3 and 5 (these are identical). The methyl group's activating effect makes the position ortho to it (position 2) the most likely site of substitution.

The following diagram illustrates the interplay of these directing effects.

Caption: Directing influences of methyl (green) and fluoro (red) groups on fluorotoluene isomers.

Key EAS Reactions and Experimental Protocols

The following sections detail common EAS reactions performed on fluorotoluene substrates. The provided protocols are representative and grounded in published methodologies, forming a self-validating system from reaction setup to product isolation.

Aromatic Nitration

Nitration, the introduction of a nitro (-NO₂) group, is a cornerstone of EAS.[3] It typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).[10] The regioselectivity is highly dependent on the substrate, catalyst, and reaction conditions.[8][9][11]

The following table summarizes the product distribution from the nitration of fluorotoluene isomers using 70% nitric acid over a solid acid catalyst, demonstrating the practical outcomes of the directing effects discussed.

Starting IsomerMajor Product(s)Selectivity (%)Conversion (%)Reference
2-Fluorotoluene2-Fluoro-5-nitrotoluene90%55%[8][9]
3-Fluorotoluene3-Fluoro-6-nitrotoluene67%>79%[8][9]
3-Fluoro-4-nitrotoluene30%[8][9]
4-Fluorotoluene4-Fluoro-α-nitrotoluene*59%53%[8][9]

*Note: In the case of 4-fluorotoluene under these specific conditions, side-chain nitration at the methyl group was observed instead of aromatic ring substitution.[8][9]

This protocol is adapted from established methods for the nitration of fluorinated aromatic compounds.[12][13]

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is exothermic and requires careful temperature control.

Materials:

  • 2-Fluorotoluene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 2.5 equivalents). Cool the flask in an ice-water bath to 0-5 °C.[13]

  • With vigorous stirring, slowly add concentrated nitric acid (e.g., 1.2 equivalents) dropwise to the cold sulfuric acid. The rate of addition must be controlled to maintain the internal temperature below 10 °C.[13]

  • Reaction: Once the nitrating mixture is prepared and cooled, add 2-fluorotoluene (1.0 equivalent) dropwise to the stirred mixture. Maintain the internal temperature between 20-35 °C throughout the addition.[12]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[13]

  • Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a separate beaker with stirring. This will quench the reaction and precipitate the crude product.[13]

  • Work-up - Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3x volume).[13]

  • Work-up - Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[13]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture (e.g., 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene).[12]

  • Purification: The isomers can be separated and purified by fractional distillation under vacuum or by column chromatography.[12]

Aromatic Halogenation (Bromination)

Halogenation introduces a halogen atom (Cl, Br, I) onto the aromatic ring. For bromination, molecular bromine (Br₂) is used in conjunction with a Lewis acid catalyst, such as FeBr₃ or iron metal.[10][14] The directing effects are paramount in determining the product isomer.

This protocol is based on a patented procedure designed to maximize the yield of 3-bromo-4-fluorotoluene, a valuable synthetic intermediate.[15]

Safety Precaution: Bromine is highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated chemical fume hood. Ensure appropriate PPE is worn. Have a sodium thiosulfate or sodium bisulfite solution available for quenching spills.[16]

Materials:

  • 4-Fluorotoluene

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Iron powder

  • Iodine

Procedure:

  • Catalyst and Substrate Preparation: In a reaction flask, prepare a solution of 4-fluorotoluene in glacial acetic acid (e.g., a 70-75% solution). Add catalytic amounts of iron powder (e.g., 0.1% by weight relative to 4-fluorotoluene) and iodine (e.g., 0.1% by weight).[15]

  • Bromine Addition: Prepare a solution of bromine (1.0 to 1.1 molar equivalents) in glacial acetic acid. Add this solution dropwise to the stirred 4-fluorotoluene mixture.[15]

  • Temperature Control: Maintain the reaction temperature between +20 °C and +30 °C during the addition. The reaction may be initially exothermic, requiring cooling.[15]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 20-35 °C for 3 to 18 hours to ensure completion.[15]

  • Work-up: Upon completion, the reaction mixture can be worked up by pouring it into water and adding a reducing agent like sodium bisulfite to destroy any excess bromine. The product is then extracted with a suitable organic solvent (e.g., ether or DCM), washed, dried, and purified by distillation.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions create new carbon-carbon bonds, a critical transformation in synthesis.[17]

  • Acylation introduces an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃). The product is a ketone, which is deactivated, preventing further reaction.[18][19]

  • Alkylation introduces an alkyl group (-R) using an alkyl halide and a Lewis acid. This reaction is often complicated by polyalkylation (the product is more reactive than the starting material) and carbocation rearrangements.[18][20]

For fluorotoluene derivatives, the deactivating nature of the fluorine atom can make Friedel-Crafts reactions challenging. Acylation is generally more reliable than alkylation. The reaction will be directed by the substituents as previously discussed, with the activating methyl group having the dominant influence. For example, acylation of 4-fluorotoluene would be expected to yield primarily 2-acyl-4-fluorotoluene.

The following diagram provides a generalized workflow for a typical EAS experiment.

G start Start: Reagent Preparation prep_reagents Prepare Substrate & Catalyst Solution start->prep_reagents prep_electrophile Prepare Electrophile Solution (e.g., Nitrating Mixture) start->prep_electrophile reaction Combine Reactants under Controlled Temperature prep_reagents->reaction prep_electrophile->reaction monitor Monitor Reaction Progress (TLC / GC) reaction->monitor quench Quench Reaction (e.g., Pour onto Ice) monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract wash Wash Organic Phase (H₂O, NaHCO₃, Brine) extract->wash dry Dry with Anhydrous Salt (e.g., MgSO₄) wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Distillation / Chromatography) concentrate->purify end End: Isolated Product purify->end

Caption: A generalized experimental workflow for electrophilic aromatic substitution reactions.

Conclusion

The electrophilic aromatic substitution of fluorotoluenes is a study in the balance of competing electronic and steric effects. A thorough understanding of the activating, ortho-, para- directing nature of the methyl group and the deactivating, yet also ortho-, para- directing nature of the fluorine atom is essential for predicting and controlling the regiochemical outcomes of these vital reactions. For the synthetic chemist, this predictive power allows for the rational design of pathways to complex, high-value molecules for the pharmaceutical and agrochemical industries. By grounding theoretical principles in robust, reproducible experimental protocols, researchers can confidently and efficiently leverage fluorotoluene derivatives as versatile platforms for innovation.

References

A Technical Guide to the Synthesis of Brominated Fluorotoluene Intermediates for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Brominated fluorotoluene intermediates are foundational scaffolds in the synthesis of a multitude of pharmaceutical compounds. Their distinct structural characteristics, which merge the steric and electronic influences of fluorine with the versatile reactivity of bromine, render them essential for medicinal chemists. This in-depth guide explores the principal synthetic strategies for producing these critical intermediates, with a focus on the underlying chemical principles, actionable experimental protocols, and the rationale behind methodological decisions. We will examine electrophilic aromatic substitution and Sandmeyer reactions, presenting detailed, step-by-step procedures and emphasizing the critical parameters for achieving successful and reproducible syntheses.

Introduction: The Strategic Importance of Brominated Fluorotoluenes in Drug Discovery

The integration of fluorine into drug candidates is a proven strategy for modulating key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. When a bromine atom is also present on the same aromatic ring, the resulting fluorotoluene structure becomes a versatile platform for further molecular development. The bromine atom can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-N bond formations, or lithiation-trapping sequences, facilitating the rapid creation of diverse compound libraries for lead optimization.

This guide will concentrate on the two most common and dependable methods for preparing brominated fluorotoluene intermediates:

  • Electrophilic Aromatic Substitution (EAS): The direct bromination of fluorotoluene isomers.

  • The Sandmeyer Reaction: A versatile method commencing from aminofluorotoluenes.

We will provide a thorough analysis of each approach, highlighting the experimental details and the chemical logic that governs these transformations.

Electrophilic Aromatic Substitution: Direct Bromination of Fluorotoluenes

Direct bromination of the fluorotoluene ring is a frequent and often direct method. The regiochemical result of this reaction is dictated by the directing effects of the fluorine and methyl substituents. Both are ortho-, para-directing groups; however, the methyl group is generally a more potent activator. The interplay of these directing effects, in conjunction with steric hindrance, determines the final product distribution.

Mechanistic Considerations

The bromination of an aromatic ring occurs via the classic electrophilic aromatic substitution mechanism.[1][2] A bromine source, frequently activated by a Lewis acid, produces a highly electrophilic bromine species (e.g., Br+).[3] This electrophile is then attacked by the electron-rich aromatic ring to create a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][2][4] Subsequent deprotonation by a weak base re-establishes the aromaticity of the ring, affording the brominated product.[2][4]

The selection of the brominating agent and reaction conditions is vital for managing selectivity and reducing the formation of unwanted byproducts.[5] Common brominating agents include molecular bromine (Br2) and N-bromosuccinimide (NBS).[6][7] Lewis acids such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) are often used as catalysts to increase the electrophilicity of the bromine.[2][3]

Regioselectivity in the Bromination of Fluorotoluene Isomers

The specific isomer of the starting material (2-fluoro-, 3-fluoro-, or 4-fluorotoluene) will determine the substitution pattern of the product.

  • Bromination of 2-Fluorotoluene: The fluorine at C2 and the methyl group at C1 both direct incoming electrophiles to the ortho and para positions. The para position relative to the more strongly activating methyl group (C4) is the most favored, leading predominantly to 4-bromo-2-fluorotoluene . Steric hindrance from the methyl and fluoro groups disfavors substitution at the C3 and C6 positions.

  • Bromination of 3-Fluorotoluene: The methyl group at C1 directs to C2, C4, and C6, while the fluorine at C3 also directs to C2, C4, and C6. This results in a mixture of isomers, with 4-bromo-3-fluorotoluene and 2-bromo-3-fluorotoluene being the primary products. The precise ratio can be manipulated by the reaction conditions.

  • Bromination of 4-Fluorotoluene: The methyl group at C1 directs to C2 and C6, and the fluorine at C4 directs to C3 and C5. This can produce a mixture of 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene . However, the use of particular catalysts can favor the formation of the 3-bromo isomer. For instance, conducting the bromination in glacial acetic acid with iodine and iron has been demonstrated to markedly increase the yield of 3-bromo-4-fluorotoluene.[8]

Experimental Protocol: Synthesis of 4-Bromo-2-fluorotoluene

This protocol details the direct bromination of 2-fluorotoluene using molecular bromine and iron powder as a catalyst.

Materials:

  • 2-Fluorotoluene

  • Molecular bromine (Br2)

  • Iron powder

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium thiosulfate solution (Na2S2O3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-fluorotoluene in dichloromethane and add a catalytic quantity of iron powder with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add molecular bromine dropwise from a dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC or GC-MS analysis shows complete consumption of the starting material.

  • Quench the reaction by carefully adding saturated sodium thiosulfate solution to neutralize any unreacted bromine. The red-brown color of bromine should fade.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure with a rotary evaporator.

  • The crude product can be purified by fractional distillation or column chromatography on silica gel to obtain pure 4-bromo-2-fluorotoluene.

Data Presentation:

Starting MaterialBrominating AgentCatalystMajor ProductTypical Yield
2-FluorotolueneBr2Fe4-Bromo-2-fluorotoluene>85%
3-FluorotolueneBr2FeMixture of isomersVariable
4-FluorotolueneBr2Fe/I2 in AcOH3-Bromo-4-fluorotoluene~70% of mixture[8]

Visualization of the Workflow:

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup cluster_purification Purification A Dissolve 2-Fluorotoluene in Dichloromethane B Add Iron Powder (Catalyst) A->B C Cool to 0-5 °C (Ice Bath) B->C D Slow, Dropwise Addition of Molecular Bromine C->D E Stir at Room Temperature (Monitor by TLC/GC-MS) D->E F Quench with Na2S2O3 (aq) E->F G Wash with NaHCO3 (aq) F->G H Wash with Brine G->H I Dry with MgSO4 H->I J Filter and Concentrate I->J K Fractional Distillation or Column Chromatography J->K L Pure 4-Bromo-2-fluorotoluene K->L

Caption: Experimental workflow for the synthesis of 4-bromo-2-fluorotoluene.

The Sandmeyer Reaction: A Versatile Route from Anilines

The Sandmeyer reaction presents an alternative and frequently highly regioselective pathway to brominated fluorotoluenes, beginning with the corresponding aminofluorotoluenes (fluoro-toluidines). This multi-step procedure entails the diazotization of a primary aromatic amine followed by the introduction of a bromine atom using a copper(I) bromide catalyst.[2][3][4]

Mechanistic Overview

The Sandmeyer reaction unfolds in two principal stages:

  • Diazotization: The primary aromatic amine is reacted with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr or H2SO4) at low temperatures (0-5 °C) to yield a diazonium salt.[9] This intermediate is extremely reactive and is generally used immediately without being isolated.

  • Substitution: The diazonium salt solution is then introduced to a solution of copper(I) bromide. The copper(I) catalyst promotes the decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the attachment of the bromide ion to the aromatic ring.[3][4] The precise mechanism of this step is intricate and is thought to involve single-electron transfer (SET) processes.[4]

The main benefit of the Sandmeyer reaction is that the initial aminofluorotoluenes are often easily accessible or can be synthesized through the nitration and subsequent reduction of the parent fluorotoluene. This enables the unambiguous synthesis of particular isomers that may be challenging to produce selectively via direct bromination.

Experimental Protocol: Synthesis of 2-Bromo-5-fluorotoluene

This protocol details the synthesis of 2-bromo-5-fluorotoluene from 2-amino-5-fluorotoluene.

Materials:

  • 2-Amino-5-fluorotoluene

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO2)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Diazotization

  • In a beaker, dissolve 2-amino-5-fluorotoluene in aqueous hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, making sure the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a subtle color change.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C.

Part B: Sandmeyer Reaction

  • In a separate, larger beaker, prepare a solution of copper(I) bromide in aqueous hydrobromic acid.

  • Slowly and cautiously add the cold diazonium salt solution from Part A to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is finished, let the mixture warm to room temperature and then heat it gently (e.g., in a 50 °C water bath) for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature.

Part C: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them in sequence with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 2-bromo-5-fluorotoluene.

Visualization of the Sandmeyer Reaction Pathway:

G cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_reagents Reagents A 2-Amino-5-fluorotoluene B Diazonium Salt Intermediate A->B NaNO2, HBr C 2-Bromo-5-fluorotoluene B->C CuBr, Δ (-N2) R1 Sodium Nitrite (NaNO2) R1->A R2 Hydrobromic Acid (HBr) R2->A R3 Copper(I) Bromide (CuBr) R3->B

Caption: Key steps in the Sandmeyer synthesis of 2-bromo-5-fluorotoluene.

Conclusion and Future Perspectives

The synthesis of brominated fluorotoluene intermediates is fundamental to contemporary medicinal chemistry. Both electrophilic aromatic substitution and the Sandmeyer reaction provide robust and dependable methods for obtaining these essential building blocks. The selection of a synthetic route is contingent upon the desired substitution pattern, the availability of starting materials, and the intended scale of the reaction.

Direct bromination is frequently the more atom-economical option but can be hampered by issues of regioselectivity, especially with certain fluorotoluene isomers. The Sandmeyer reaction, although involving more synthetic steps, offers unmatched control over the regiochemical outcome, permitting the synthesis of specific isomers that are otherwise challenging to obtain.

Future research in this domain will likely concentrate on creating more sustainable and efficient catalytic systems for direct bromination, thereby reducing the reliance on stoichiometric reagents and harsh reaction conditions. Furthermore, the investigation of novel diazotization techniques for the Sandmeyer reaction, potentially under milder, non-aqueous conditions, could broaden the scope and utility of this potent transformation. As the demand for structurally intricate and functionally optimized pharmaceutical agents continues to escalate, the significance of versatile intermediates such as brominated fluorotoluenes will undoubtedly grow, spurring further innovation in their synthesis.

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Building Block

1,2-Dibromo-4-fluoro-5-methylbenzene is a poly-functionalized aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring two adjacent bromine atoms, a fluorine atom, and a methyl group, offers multiple reaction sites with distinct reactivities. This unique arrangement allows for selective and sequential functionalization, making it a key intermediate in the synthesis of complex organic molecules. These classes of compounds find wide applications in industry and daily life, serving as starting materials for a vast range of organic compounds.[1] In particular, its utility in palladium-catalyzed cross-coupling reactions has positioned it as a crucial precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide provides an in-depth exploration of the applications of this compound, focusing on key synthetic transformations and detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for reproducible results.

Core Applications: A Gateway to Molecular Complexity

The synthetic power of this compound lies in the differential reactivity of its halogen substituents, enabling its participation in a variety of palladium-catalyzed cross-coupling reactions.[2] These reactions are fundamental to constructing carbon-carbon and carbon-heteroatom bonds, which are critical steps in building the intricate molecular frameworks of many modern pharmaceuticals.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is arguably the most versatile tool for transformations involving this substrate.[2] The two bromine atoms can be selectively addressed, often based on subtle differences in their electronic and steric environments, or controlled through stoichiometry in sequential reactions.

The Sonogashira reaction is a powerful method for coupling aryl halides with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst.[5][6] This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes, which are common motifs in pharmaceuticals and electronic materials. The presence of two bromine atoms on the substrate allows for mono- or di-alkynylation, providing a pathway to complex molecular architectures.[5]

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide intermediate from the terminal alkyne.[5]

Illustrative Catalytic Cycle: Sonogashira Coupling

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)-C≡CR'(L2) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (Ar-C≡CR') cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex cu_acetylide->cu_halide Transfers alkyne to Palladium alkyne R'C≡CH alkyne->cu_acetylide + Base, - HBr

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[7] This reaction is widely used to create biaryl and polyaryl structures, which are prevalent in many biologically active molecules. The reaction of this compound with arylboronic acids can be controlled to produce either mono- or diarylated products.[8]

Causality in Protocol Design: The choice of base and solvent system is critical for an effective Suzuki coupling. A biphasic system, often employing a solvent like dioxane or toluene with an aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄), is frequently used.[9] The base activates the boronic acid and facilitates the transmetalation step.

Synthesis of Heterocyclic Scaffolds: Substituted Benzofurans

This compound is an excellent starting material for the synthesis of complex heterocyclic systems like benzofurans. A particularly elegant approach involves a domino reaction sequence, combining a Sonogashira coupling with a subsequent intramolecular cyclization.[6]

Synthetic Strategy: The synthesis can be initiated by a regioselective Sonogashira coupling of this compound with a terminal alkyne bearing a protected hydroxyl group (e.g., a propargyl alcohol). Following the coupling, deprotection of the hydroxyl group and subsequent base-promoted intramolecular cyclization (an O-arylation) onto the adjacent carbon-bromine bond yields the substituted benzofuran core.[10][11][12]

Illustrative Workflow: Benzofuran Synthesis

benzofuran_synthesis start 1,2-Dibromo-4-fluoro- 5-methylbenzene sonogashira Sonogashira Coupling (Pd/Cu catalyst, Base) start->sonogashira alkyne Terminal Alkyne (e.g., Propargyl Alcohol) alkyne->sonogashira intermediate Alkynylated Intermediate sonogashira->intermediate cyclization Intramolecular Cyclization (Base, Heat) intermediate->cyclization product Substituted Benzofuran cyclization->product general_workflow setup 1. Reaction Setup - Flame-dry glassware - Add solid reagents - Establish inert atmosphere (Ar/N₂) addition 2. Reagent Addition - Add degassed solvents - Add liquid reagents via syringe setup->addition reaction 3. Reaction - Heat to desired temperature - Monitor by TLC / LC-MS addition->reaction workup 4. Work-up - Quench reaction - Aqueous extraction reaction->workup purification 5. Purification - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification analysis 6. Analysis - NMR, MS, etc. purification->analysis

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation on a Differentiated Benzene Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustness, mild conditions, and exceptional functional group tolerance in forging carbon-carbon bonds.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the application of this reaction to a specific, highly functionalized substrate: 1,2-Dibromo-4-fluoro-5-methylbenzene .

This particular dihaloarene presents a unique synthetic challenge and opportunity. The presence of two bromine atoms at adjacent positions, influenced by the electronic effects of the fluorine and methyl substituents, allows for strategic and selective functionalization. Mastering the Suzuki coupling of this substrate enables the synthesis of a diverse array of complex molecular architectures, including unsymmetrical biaryls and polyaryls, which are key motifs in pharmaceuticals, agrochemicals, and materials science.

This document will delve into the mechanistic underpinnings of the reaction, explore strategies for controlling selectivity between mono- and diarylation, and provide detailed, field-tested protocols for both transformations.

The Catalytic Heart of the Reaction: Mechanism and Key Components

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or its ester) with an organic halide.[1] The catalytic cycle, a finely tuned sequence of organometallic transformations, is the engine of this powerful reaction.

The cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) complex, the active catalyst, inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction and results in a Palladium(II) intermediate.[1][4]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]

Suzuki_Mechanism

Controlling Selectivity: The Art of Mono- vs. Diarylation

With two reactive bromine atoms, this compound can undergo either mono- or diarylation. Achieving high selectivity for one over the other is paramount for a successful synthesis. The key to this control lies in the judicious manipulation of reaction parameters.

  • Stoichiometry: The most straightforward method to favor mono-arylation is to use a limited amount of the boronic acid (typically 1.0-1.2 equivalents). Conversely, to drive the reaction towards diarylation , a significant excess of the boronic acid (2.5 equivalents or more) is required.

  • Catalyst and Ligand: The choice of palladium catalyst and its associated ligand can influence selectivity. Bulky phosphine ligands can sometimes favor mono-coupling by sterically hindering the second oxidative addition. For diarylation, a more active and less sterically demanding catalyst system may be beneficial.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-arylated product. Pushing the reaction to completion with prolonged heating will increase the proportion of the diarylated product.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of this compound. Optimization may be required for specific boronic acids.

Protocol 1: Selective Mono-Arylation

This protocol is optimized for the selective synthesis of 1-Aryl-2-bromo-4-fluoro-5-methylbenzene derivatives.

Materials and Reagents:

ReagentM.W.Amount (1 mmol scale)Equivalents
This compound267.93268 mg1.0
Arylboronic AcidVaries1.2 mmol1.2
Pd(PPh₃)₄ (Tetrakis)1155.5635 mg (0.03 mmol)0.03
Sodium Carbonate (Na₂CO₃)105.99212 mg (2.0 mmol)2.0
1,4-Dioxane-8 mL-
Water (degassed)-2 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (268 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. Look for the consumption of the starting dibromide and the appearance of a new, less polar spot (the mono-arylated product).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure mono-arylated product.[5]

Protocol 2: Double (Di-arylation) Suzuki Coupling

This protocol is designed for the exhaustive diarylation to synthesize 1,2-Diaryl-4-fluoro-5-methylbenzene derivatives.

Materials and Reagents:

ReagentM.W.Amount (1 mmol scale)Equivalents
This compound267.93268 mg1.0
Arylboronic AcidVaries2.5 mmol2.5
PdCl₂(dppf)-CH₂Cl₂ Adduct816.6425 mg (0.03 mmol)0.03
Potassium Phosphate (K₃PO₄)212.27637 mg (3.0 mmol)3.0
Toluene-8 mL-
Water (degassed)-2 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a manner similar to Protocol 1, combine this compound (268 mg, 1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (637 mg, 3.0 mmol) in a suitable flask.

  • Inert Atmosphere: Establish an inert atmosphere as previously described.

  • Solvent Addition: Add toluene (8 mL) and degassed water (2 mL).

  • Degassing: Degas the solution thoroughly for 20 minutes.

  • Catalyst Addition: Add the PdCl₂(dppf)-CH₂Cl₂ adduct (25 mg, 0.03 mmol) under a positive flow of inert gas.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously.

  • Monitoring: The reaction will require a longer duration than the mono-coupling. Monitor by TLC or LC-MS for the disappearance of the starting material and the mono-arylated intermediate. The reaction may take 12-24 hours.

  • Workup: The workup procedure is identical to that in Protocol 1.[5]

  • Purification: After concentration, the crude diarylated product is purified by flash column chromatography. A less polar eluent system compared to the mono-arylation product is typically required.

dot graph TD { A[Start: this compound + Arylboronic Acid] --> B{Suzuki Coupling Reaction}; B --> C{Reaction Workup}; subgraph Reaction Workup D[Aqueous Quench] --> E[Extraction with Organic Solvent]; E --> F[Drying and Concentration]; end C --> G[Crude Product]; G --> H{Purification}; subgraph Purification I[Flash Column Chromatography] end H --> J[Characterized Product]; subgraph Characterization K[NMR, MS, etc.] end J --> K;

} enddot Caption: General experimental workflow for Suzuki coupling and product isolation.

Troubleshooting and Key Considerations

  • Low Yields: Incomplete degassing is a common culprit, as oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are properly deoxygenated. The purity of the boronic acid is also critical; impurities can poison the catalyst.[6]

  • Homocoupling of Boronic Acid: This side reaction can occur, especially if the reaction is not sufficiently deoxygenated or if a Pd(II) precatalyst is not efficiently reduced to Pd(0).[3] Using a well-defined Pd(0) source like Pd(PPh₃)₄ can mitigate this.

  • Protodeborylation: Boronic acids can be susceptible to hydrolysis, where the C-B bond is cleaved and replaced with a C-H bond. This can be more prevalent with certain heteroaryl boronic acids. Using anhydrous conditions or boronic esters can sometimes help.

  • Difficult Purification: If the polarities of the starting material, mono-arylated, and di-arylated products are very similar, purification by column chromatography can be challenging. Careful selection of the eluent system and potentially using techniques like preparative TLC or HPLC may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a versatile and powerful tool for the synthesis of complex, functionalized aromatic compounds. By carefully controlling the reaction stoichiometry, catalyst system, and reaction conditions, researchers can selectively achieve either mono- or diarylation with high efficiency. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this reaction in diverse research and development settings.

References

Application Notes & Protocols: Strategic Cross-Coupling of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are of paramount importance. The strategic incorporation of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] 1,2-Dibromo-4-fluoro-5-methylbenzene emerges as a particularly valuable scaffold, offering multiple, distinct points for chemical modification. Its structure contains two adjacent bromine atoms, providing handles for sequential or dual cross-coupling reactions, while the fluorine and methyl groups modulate the electronic properties of the aromatic ring.

This guide provides an in-depth analysis of palladium-catalyzed cross-coupling reactions involving this substrate. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical principles that govern reaction outcomes. We will explore the causality behind experimental choices, discuss strategies for controlling selectivity, and provide robust, field-tested protocols for key transformations, empowering researchers to leverage this versatile building block in their synthetic campaigns.

The Engine of Synthesis: The Palladium-Catalyzed Cross-Coupling Cycle

At the heart of modern synthetic chemistry lies the palladium-catalyzed cross-coupling reaction, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds.[4][5] Understanding its fundamental mechanism is critical for troubleshooting and optimizing reactions. The process is a catalytic cycle that typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.[6]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the bromide.[5][6]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][7]

Palladium Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-Br(L_n) pd0->pd_complex Oxidative Addition product R-R' (Coupled Product) trans_complex R-Pd(II)-R'(L_n) pd_complex->trans_complex Transmetalation organometallic R'-M (Coupling Partner) trans_complex->pd0 Reductive Elimination substrate R-Br (Aryl Bromide)

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Selectivity Challenge: Mono- versus Di-functionalization

The primary strategic consideration when working with this compound is controlling the selectivity between mono- and di-functionalization. The two bromine atoms, being chemically similar, present a competitive environment. Achieving high yields of a single mono-substituted product or a specific di-substituted product requires careful control over reaction conditions.

Several factors influence this selectivity:

  • Steric Hindrance: The bromine at the C2 position is flanked by the C1-bromine and the methyl group at C5 (via the ring), while the C1-bromine is adjacent to the C2-bromine and the fluorine at C4. Subtle differences in the steric environment can be exploited.

  • Electronic Effects: The electron-withdrawing fluorine and electron-donating methyl group alter the electron density at the adjacent carbon-bromine bonds, which can influence the rate of oxidative addition.

  • Reaction Conditions: The choice of solvent, ligand, and base can dramatically impact selectivity. For instance, polar, oxygen-containing solvents can sometimes favor mono-arylation in Suzuki couplings of dibromoarenes due to interactions with halide byproducts.[8] Bulky ligands on the palladium catalyst can also favor mono-substitution by sterically hindering a second oxidative addition.

Application Notes and Protocols

The following sections provide detailed protocols for key cross-coupling reactions. These are intended as robust starting points; optimization may be required for specific coupling partners.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoarenes

Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Notes
Phenylboronic acid Pd(PPh₃)₄ (3) - K₂CO₃ Dioxane/H₂O 100 ~95 Standard conditions for robust coupling.[9]
4-Methoxyphenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 High SPhos is excellent for electron-rich and -neutral partners.

| Heteroarylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 90 | Variable | XPhos is often effective for challenging heteroaryl couplings. |

Detailed Protocol: Mono-arylation of this compound

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Atmosphere Control: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and water. The total volume should create a ~0.1 M solution with respect to the starting aryl bromide.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

G sub This compound partner +  Ar-B(OH)2 product →  Mono- or Di-aryl Product reagents Pd Catalyst, Base

Caption: General scheme for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, creating valuable arylalkyne structures.[10][11] The reaction is co-catalyzed by palladium and copper(I) iodide in the presence of an amine base.[12]

Table 2: Representative Conditions for Sonogashira Coupling

Coupling Partner Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Notes
Phenylacetylene PdCl₂(PPh₃)₂ (2) CuI (4) Triethylamine THF 60 ~90 Classic conditions, reliable for many substrates.[9]
Trimethylsilylacetylene Pd(PPh₃)₄ (3) CuI (5) Diisopropylamine Toluene 70 High TMS-protected alkyne is less prone to homocoupling.

| Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Acetonitrile | 80 | Good | Useful for installing functionalized alkynes. |

Detailed Protocol: Sonogashira Coupling with a Terminal Alkyne

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 3.0 equiv).

  • Substrate Addition: Add this compound (1.0 equiv) followed by the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride (NH₄Cl) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.[12]

G sub This compound partner +  H-C≡C-R product →  Alkynyl-substituted Product reagents Pd/Cu Catalysts, Base

Caption: General scheme for the Sonogashira coupling.

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted olefins, typically with excellent trans-selectivity.[13][14] This reaction is a powerful tool for extending carbon frameworks.

Table 3: Representative Conditions for Heck Coupling

Coupling Partner Catalyst (mol%) Ligand/Additive Base Solvent Temp (°C) Yield (%) Notes
Styrene Pd(OAc)₂ (2) P(o-tol)₃ (4) Et₃N DMF 100 ~85 Classic phosphine ligand conditions.[9]
n-Butyl acrylate PdCl₂(PPh₃)₂ (2) - NaOAc DMA 120 High Often run at higher temperatures.

| Cyclohexene | Pd(OAc)₂ (2) | Herrmann's palladacycle | K₂CO₃ | NMP | 130 | Good | Palladacycles can be highly active catalysts. |

Detailed Protocol: Heck Coupling with an Alkene

  • Reagent Preparation: In a sealable pressure tube, combine this compound (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if needed (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv).

  • Solvent Addition: Add an anhydrous, polar aprotic solvent such as DMF or DMA.

  • Reaction: Seal the tube tightly and heat the mixture to 100-120 °C. Monitor the reaction's progress.

  • Workup: After completion, cool the reaction vessel to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the product by flash chromatography.

G sub This compound partner +  Alkene product →  Substituted Olefin reagents Pd Catalyst, Base

Caption: General scheme for the Mizoroki-Heck reaction.

Comparative Experimental Workflow

Selecting the appropriate cross-coupling reaction is dependent on the desired final structure. The following workflow provides a logical decision-making process for functionalizing this compound.

Decision Workflow start Define Target Functional Group q_bond_type What type of bond to form? start->q_bond_type c_c_bond C-C Bond q_bond_type->c_c_bond C-C c_n_bond C-N Bond q_bond_type->c_n_bond C-N q_c_c_partner What is the coupling partner? c_c_bond->q_c_c_partner amine Amine c_n_bond->amine boronic_acid Boronic Acid/ Ester q_c_c_partner->boronic_acid sp²-C alkyne Terminal Alkyne q_c_c_partner->alkyne sp-C alkene Alkene q_c_c_partner->alkene Olefinic C suzuki Use Suzuki-Miyaura Protocol 4.1 boronic_acid->suzuki sonogashira Use Sonogashira Protocol 4.2 alkyne->sonogashira heck Use Heck Protocol 4.3 alkene->heck buchwald Use Buchwald-Hartwig Amination Protocol amine->buchwald

Caption: A workflow for selecting the appropriate cross-coupling reaction.

Conclusion

This compound is a potent and versatile building block for creating molecular complexity. Through the judicious application of palladium-catalyzed cross-coupling reactions, researchers can selectively functionalize one or both bromine positions to access a diverse range of novel compounds. Success hinges on a sound understanding of the underlying reaction mechanisms and careful control of experimental parameters to manage the inherent challenge of selectivity. The protocols and strategic insights provided in this guide serve as a comprehensive resource for chemists in drug discovery and beyond, facilitating the efficient and predictable synthesis of next-generation molecules.

References

Application Notes & Protocols: The Strategic Use of 1,2-Dibromo-4-fluoro-5-methylbenzene in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Polyfunctionalized Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the use of polyhalogenated aromatic building blocks are cornerstones of rational drug design.[1][2][3][4] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, making it a valuable tool for optimizing pharmacokinetic and pharmacodynamic profiles.[2][3][4] When combined with multiple reactive handles, such as bromine atoms, on a single scaffold, the potential for complex and diverse molecular architecture expands significantly.

This guide focuses on 1,2-Dibromo-4-fluoro-5-methylbenzene (CAS No: 202982-77-2), a versatile and highly valuable building block for pharmaceutical synthesis.[5] Its structure is uniquely tailored for strategic, often sequential, synthetic transformations. The two adjacent bromine atoms possess differential reactivity due to the electronic influence of the fluorine and the steric hindrance from the adjacent methyl group. This allows for site-selective modifications through powerful cross-coupling reactions, providing a robust platform for constructing libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other complex active pharmaceutical ingredients (APIs).[6][7][8]

This document provides detailed protocols and scientific rationale for leveraging this building block in three of the most impactful transformations in pharmaceutical synthesis: Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Part 1: C(sp²)–C(sp²) Bond Formation via Suzuki-Miyaura Cross-Coupling

Scientific Integrity & Rationale

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, and it stands as one of the most powerful methods for creating carbon-carbon bonds.[9][10] Its utility is rooted in the mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[10][11]

For this compound, the two bromine atoms can be selectively addressed. The bromine at the C1 position is ortho to the methyl group, making it more sterically hindered than the bromine at the C2 position. This inherent difference can be exploited to achieve regioselective mono-arylation under carefully controlled conditions (e.g., using sterically bulky phosphine ligands and moderate temperatures). Subsequent coupling at the second position can then be achieved under more forcing conditions, allowing for the controlled synthesis of unsymmetrical biaryl and terphenyl structures, which are common motifs in pharmaceuticals.

Application Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Weigh Reagents: - Building Block - Boronic Acid - Pd Catalyst & Ligand - Base solvent 2. Add Anhydrous Solvent (e.g., Toluene/Dioxane) reagents->solvent degas 3. Degas Mixture (N2/Ar Purge) solvent->degas heat 4. Heat to Reaction Temp (e.g., 80-110 °C) degas->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Cool & Quench (e.g., H2O) monitor->quench extract 7. Organic Extraction (e.g., EtOAc) quench->extract purify 8. Column Chromatography extract->purify final_product Final Product Characterization (NMR, MS) purify->final_product Yields Pure Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol: Mono-Arylation of this compound

This protocol details a representative mono-coupling reaction, which can be adapted for various boronic acids.

Quantitative Data: Reagent Table

Reagent MW ( g/mol ) Amount (mg) Mmol Equivalents
This compound 267.92 268 1.0 1.0
Phenylboronic Acid 121.93 134 1.1 1.1
Pd(PPh₃)₄ 1155.56 35 0.03 0.03
K₂CO₃ (anhydrous) 138.21 415 3.0 3.0

| Dioxane / H₂O (4:1) | - | 10 mL | - | - |

Step-by-Step Methodology:

  • Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (268 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times.

  • Solvent Addition: Add the dioxane/water solvent mixture (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dibromo compound is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-arylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Part 2: C(sp²)–C(sp) Bond Formation via Sonogashira Coupling

Scientific Integrity & Rationale

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[12] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[12] The resulting aryl alkynes are exceptionally versatile intermediates in pharmaceutical synthesis. They can be hydrogenated to form flexible alkyl linkers, participate in cycloaddition reactions to form heterocycles, or act as key structural elements in the final API.[13]

Similar to the Suzuki reaction, the differential reactivity of the two bromine atoms on this compound can be harnessed for site-selective alkynylation. This allows for the introduction of an alkyne handle while preserving a bromine atom for subsequent orthogonal chemistry, such as a Suzuki or Buchwald-Hartwig reaction. This sequential approach is a powerful strategy for rapidly building molecular complexity.

Protocol: Mono-Alkynylation of this compound

This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling.

Quantitative Data: Reagent Table

Reagent MW ( g/mol ) Amount (mg) Mmol Equivalents
This compound 267.92 268 1.0 1.0
Phenylacetylene 102.14 112 (122 µL) 1.1 1.1
PdCl₂(PPh₃)₂ 701.90 35 0.05 0.05
Copper(I) Iodide (CuI) 190.45 10 0.05 0.05
Triethylamine (Et₃N) 101.19 10 mL - Solvent/Base

| THF (anhydrous) | - | 5 mL | - | Co-solvent |

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask, add this compound (268 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Atmosphere Control: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (10 mL) via syringe. Stir to dissolve. Then, add phenylacetylene (122 µL, 1.1 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the desired mono-alkynylated product.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Part 3: C(sp²)–N Bond Formation via Buchwald-Hartwig Amination

Scientific Integrity & Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has revolutionized the synthesis of aryl amines.[14] This transformation is indispensable in pharmaceutical chemistry, as the aniline and related N-aryl motifs are present in a vast number of drugs, particularly kinase inhibitors which often interact with the hinge region of the kinase ATP-binding site via hydrogen bonds.[8][15]

The reaction is known for its broad substrate scope, accommodating a wide range of primary and secondary amines and anilines.[14][16] The choice of palladium precatalyst, phosphine ligand, and base is critical and must be optimized for specific substrates.[17][18][19] For this compound, this reaction provides a direct route to introduce nitrogen-containing functionalities, a key step in building drug-like molecules. Sequential amination offers a path to complex diamines or molecules with orthogonal functionality.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) (Active Catalyst) pd_complex [L₂Pd(II)(Ar)(X)] pd0->pd_complex Ar-X red_elim Reductive Elimination ox_add Oxidative Addition pd_amide_complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ pd_complex->pd_amide_complex + HNR₂ amine_coord Amine Coordination pd_amido [L₂Pd(II)(Ar)(NR₂)] pd_amide_complex->pd_amido - BH⁺X⁻ deprotonation Deprotonation (Base) pd_amido->pd0 Ar-NR₂ (Product)

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Mono-Amination of this compound

This protocol uses a common catalyst/ligand system for coupling with a primary aniline.

Quantitative Data: Reagent Table

Reagent MW ( g/mol ) Amount (mg) Mmol Equivalents
This compound 267.92 268 1.0 1.0
Aniline 93.13 102 (100 µL) 1.1 1.1
Pd₂(dba)₃ 915.72 23 0.025 0.025
XantPhos 578.68 46 0.08 0.08
Sodium tert-butoxide (NaOtBu) 96.10 135 1.4 1.4

| Toluene (anhydrous) | - | 10 mL | - | - |

Step-by-Step Methodology:

  • Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XantPhos (46 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a vial. Add this compound (268 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous toluene (10 mL) and aniline (100 µL, 1.1 mmol). Seal the vial tightly with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir for 8-16 hours.

  • Monitoring: Allow the vial to cool. A small aliquot can be taken, quenched with water, extracted with ethyl acetate, and analyzed by LC-MS to check for completion.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding water (10 mL). Dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove palladium black, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired N-aryl product.

  • Characterization: Confirm the product structure and purity via NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a powerful and versatile building block that provides medicinal chemists with a reliable platform for constructing complex molecular architectures. Its capacity for undergoing regioselective, sequential cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—enables the efficient synthesis of diverse libraries of fluorinated compounds. The strategic application of this scaffold can significantly accelerate the drug discovery process, particularly in the development of targeted therapies like kinase inhibitors, by providing a direct and modular route to novel and potent APIs.

References

Application Notes and Protocols for the Sonogashira Coupling of Dibrominated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Navigating the Sequential Alkynylation of Dibrominated Aromatic Systems

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]

This application note provides a detailed guide to the Sonogashira coupling of dibrominated aromatic substrates. The presence of two bromine atoms on the aromatic ring introduces a layer of complexity and opportunity, allowing for selective mono- or di-alkynylation to generate diverse molecular architectures. Understanding and controlling this selectivity is paramount for the successful application of this methodology. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to navigate the challenges associated with these substrates.

Mechanistic Considerations for Dibrominated Aromatics

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reactions involving dibrominated substrates.

The Catalytic Cycles
  • Palladium Cycle : The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex.[1][4]

  • Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide intermediate.[1][2]

  • Transmetalation : The copper acetylide then transfers the acetylide group to the Pd(II) complex.[4]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.[4]

The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[4][5] This inherent reactivity difference is the foundation for achieving selective couplings in polyhalogenated systems. When employing dibrominated aromatics, the electronic and steric environment of each bromine atom will influence its relative reactivity, offering a handle for selective mono-alkynylation.

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar(Br)-Pd(II)(Br)L2 Ar(Br)-Pd(II)(Br)L2 Pd(0)L2->Ar(Br)-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar(C≡CR)-Pd(II)(Br)L2 Ar(C≡CR)-Pd(II)(Br)L2 Ar(Br)-Pd(II)(Br)L2->Ar(C≡CR)-Pd(II)(Br)L2 Transmetalation CuBr CuBr Ar(Br)-Pd(II)(Br)L2->CuBr Ar(C≡CR)-Pd(II)(Br)L2->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Ar(C≡CR)-Pd(II)(Br)L2->Ar-C≡C-R Reductive Elimination Further\nCoupling Further Coupling Ar-C≡C-R->Further\nCoupling If Ar contains another Br R-C≡C-H R-C≡C-H Cu-C≡C-R Cu-C≡C-R R-C≡C-H->Cu-C≡C-R [Cu(I)], Base Cu-C≡C-R->Ar(Br)-Pd(II)(Br)L2 Base-H+ Br- Base-H+ Br-

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Strategic Control of Selectivity: Mono- vs. Di-alkynylation

Achieving selective mono-alkynylation of a dibrominated aromatic compound is a common objective. Several factors can be manipulated to favor the formation of the mono-substituted product over the di-substituted one.

ParameterStrategy for Mono-alkynylationRationale
Stoichiometry Use of a slight excess (1.0-1.2 equivalents) of the terminal alkyne.Limiting the alkyne prevents the second coupling from occurring extensively once the first has taken place.
Reaction Time Careful monitoring of the reaction progress (e.g., by TLC or GC-MS).The reaction should be quenched once the starting material is consumed and before significant formation of the di-alkynylated product.
Temperature Lower reaction temperatures are generally preferred.The activation energy for the second coupling may be higher, especially if the first alkynylation deactivates the second bromine position.
Catalyst Loading Lower catalyst loading can sometimes favor mono-coupling.Slower reaction rates can provide a larger window to stop the reaction at the mono-alkynylated stage.
Substrate Electronics If the bromine atoms are in electronically distinct environments, the more reactive site will couple first.Electron-withdrawing groups can increase the reactivity of an adjacent C-Br bond towards oxidative addition.

For the synthesis of the di-alkynylated product, an excess of the terminal alkyne (typically >2.2 equivalents) and longer reaction times are employed to ensure complete conversion.

Experimental Protocols

General Considerations
  • Inert Atmosphere : Sonogashira couplings are typically sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[5] Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Degassing : Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[6]

  • Reagent Purity : The purity of the aryl halide, alkyne, and base is crucial for a successful reaction. Impurities can poison the catalyst.[5]

Protocol 1: Selective Mono-alkynylation of 1,4-Dibromobenzene

This protocol provides a general procedure for the selective mono-Sonogashira coupling of a symmetric dibrominated aromatic.

Materials:

  • 1,4-Dibromobenzene

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add degassed solvent (5 mL) and degassed base (e.g., Et₃N, 3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the terminal alkyne (1.1 mmol) via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon consumption of the starting material, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkynylated product.

Protocol 2: Di-alkynylation of 1,3-Dibromobenzene

This protocol outlines a general method for the double Sonogashira coupling to synthesize a di-alkynylated aromatic compound.

Materials:

  • 1,3-Dibromobenzene

  • Terminal alkyne (e.g., Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N))

  • Solvent (e.g., Toluene, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1,3-dibromobenzene (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Add degassed toluene (8 mL) and degassed triethylamine (4 mL).

  • Add the terminal alkyne (2.5 mmol).

  • Heat the reaction mixture to 70-80 °C and stir overnight.

  • Monitor the reaction for the disappearance of the mono-alkynylated intermediate by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with the reaction solvent.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the di-alkynylated product.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk Flask under Inert Atmosphere B Add Dibromoaromatic, Pd Catalyst, CuI A->B C Add Degassed Solvent and Base B->C D Add Terminal Alkyne C->D E Stir at Appropriate Temperature D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction F->G Reaction Complete H Aqueous Workup & Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization J->K

Caption: A generalized workflow for Sonogashira coupling of dibrominated aromatics.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Impure reagents- Insufficiently inert atmosphere- Low reaction temperature- Use fresh, high-quality catalyst and reagents.[5]- Ensure proper degassing of solvents and inerting of the reaction vessel.[5][6]- Increase the reaction temperature, as aryl bromides often require heating.[5][7]
Formation of Palladium Black - Catalyst decomposition- Ensure anhydrous and anaerobic conditions.[5]- Consider using a different solvent; THF can sometimes promote palladium black formation.[6]- Use phosphine ligands to stabilize the palladium catalyst.
Significant Alkyne Homocoupling (Glaser Product) - Presence of oxygen- High copper catalyst loading- Rigorously exclude oxygen from the reaction.[5]- Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[1][5]
Poor Selectivity (Mixture of Mono- and Di-alkynylated Products) - Incorrect stoichiometry of alkyne- Reaction time too long for mono-alkynylation- Carefully control the stoichiometry of the limiting reagent.- Monitor the reaction closely and quench at the optimal time for the desired product.

Conclusion

The Sonogashira coupling of dibrominated aromatics is a versatile and powerful tool for the synthesis of complex alkynyl-substituted aromatic compounds. By carefully controlling reaction parameters such as stoichiometry, temperature, and reaction time, researchers can achieve high selectivity for either mono- or di-alkynylation. A thorough understanding of the reaction mechanism and potential side reactions is essential for successful and reproducible outcomes. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and professionals in their synthetic endeavors.

References

Application Notes and Protocols for 1,2-Dibromo-4-fluoro-5-methylbenzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Agrochemicals

In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone for enhancing biological efficacy, metabolic stability, and overall performance.[1] Fluorinated aromatic compounds, in particular, serve as versatile scaffolds for the synthesis of novel fungicides, herbicides, and insecticides.[2] 1,2-Dibromo-4-fluoro-5-methylbenzene is a key halogenated toluene derivative that exemplifies the utility of such building blocks. Its unique substitution pattern, featuring two reactive bromine atoms, a fluorine atom, and a methyl group, provides a powerful platform for constructing complex molecular architectures found in cutting-edge crop protection agents.

This guide provides a comprehensive overview of the application of this compound as a pivotal intermediate in the synthesis of the advanced succinate dehydrogenase inhibitor (SDHI) fungicide, Benzovindiflupyr. We will delve into the synthetic rationale, provide detailed experimental protocols, and present key data to support researchers and scientists in this field.

Core Application: Synthesis of Benzovindiflupyr, a Potent SDHI Fungicide

Benzovindiflupyr, marketed under the trade name Solatenol®, is a broad-spectrum fungicide highly effective against a variety of plant pathogens.[3] Its mode of action involves the inhibition of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, a critical pathway for fungal energy production.[1] The synthesis of Benzovindiflupyr relies on the construction of a unique bicyclic amine intermediate, a process where this compound serves as a logical and strategic starting material.

The overall synthetic strategy involves a multi-step sequence to first construct the bicyclic core, followed by the introduction of the amine functionality, and finally, coupling with the pyrazole carboxamide side chain.

Physicochemical Properties of Key Compounds
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Starting Material This compound202982-77-2C₇H₅Br₂F267.92Not specified
Intermediate 1 1,2-Dibromo-4-fluoro-5-nitromethylbenzeneNot availableC₇H₄Br₂FNO₂312.92Not specified
Intermediate 2 5-Amino-9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalene935772-63-7C₁₂H₁₁Cl₂N252.13Not specified
Final Product Benzovindiflupyr1072957-71-1C₂₂H₁₉Cl₂F₂N₃O462.31Odorless off-white powder

Synthetic Pathway and Experimental Protocols

The following section outlines a proposed synthetic route from this compound to Benzovindiflupyr. The protocols are based on established chemical transformations and principles of organic synthesis.

Diagram of the Synthetic Workflow

Benzovindiflupyr_Synthesis A 1,2-Dibromo-4-fluoro- 5-methylbenzene B Nitration A->B HNO₃, H₂SO₄ C Intermediate 1 (Nitro Derivative) B->C D Diels-Alder Reaction & Subsequent Steps C->D e.g., Cyclopentadiene, followed by reduction and other transformations E Bicyclic Amine Intermediate 2 D->E F Amide Coupling E->F G Benzovindiflupyr F->G Base H 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride H->F caption Synthetic workflow for Benzovindiflupyr.

Caption: Synthetic workflow for Benzovindiflupyr.

Part 1: Synthesis of the Bicyclic Amine Intermediate

This part of the synthesis focuses on constructing the core bicyclic structure of Benzovindiflupyr from the starting material.

Step 1: Nitration of this compound

  • Rationale: The introduction of a nitro group is a crucial step to enable the eventual formation of the amine functionality required for the final amide coupling. The directing effects of the existing substituents will guide the position of nitration.

  • Protocol:

    • To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro derivative.

Step 2: Construction of the Bicyclic Core and Formation of the Amine

  • Rationale: This is a conceptual multi-step process that would likely involve a Diels-Alder reaction to form the bicyclic ring system, followed by reduction of the nitro group to an amine. The bromine atoms can be strategically utilized or removed in subsequent steps. A plausible route involves the formation of a benzyne intermediate for the Diels-Alder reaction or a palladium-catalyzed coupling followed by an intramolecular cyclization.

  • Note: The exact sequence and reagents for this transformation from the nitro-dibromo intermediate to the final bicyclic amine are proprietary and can vary. The following is a generalized protocol based on known organic reactions. A key transformation would be the formation of the dichloromethylene group.

  • Illustrative Protocol (Conceptual):

    • The nitro-dibromo intermediate is subjected to conditions that facilitate a [4+2] cycloaddition with a suitable diene (e.g., cyclopentadiene) to form the bicyclic framework. This may involve the in-situ generation of a benzyne.

    • The resulting adduct undergoes further transformations, including the formation of the dichloromethylene bridge, potentially through reaction with dichlorocarbene or a related reagent.

    • The nitro group is then reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Purification by column chromatography or recrystallization yields the key bicyclic amine intermediate.

Part 2: Final Amide Coupling to Yield Benzovindiflupyr
  • Rationale: The final step involves the formation of an amide bond between the synthesized bicyclic amine and the pyrazole carboxylic acid side chain. This is a standard and well-established reaction in organic synthesis.

  • Protocol:

    • Dissolve the bicyclic amine intermediate (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0°C.

    • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain Benzovindiflupyr.

Logical Flow of the Experimental Protocol

Experimental_Flow Start Start: This compound Nitration Step 1: Nitration Start->Nitration Workup1 Aqueous Workup & Extraction Nitration->Workup1 Purification1 Purification of Nitro Intermediate Workup1->Purification1 Cyclization Step 2: Bicyclic Core Formation (e.g., Diels-Alder & subsequent steps) Purification1->Cyclization Reduction Nitro Group Reduction Cyclization->Reduction Workup2 Aqueous Workup & Extraction Reduction->Workup2 Purification2 Purification of Bicyclic Amine Workup2->Purification2 Coupling Step 3: Amide Coupling Purification2->Coupling Workup3 Aqueous Workup & Extraction Coupling->Workup3 Purification3 Final Purification of Benzovindiflupyr Workup3->Purification3 End End Product: Benzovindiflupyr Purification3->End caption Logical flow of the experimental protocol.

Caption: Logical flow of the experimental protocol.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile building block in the synthesis of modern agrochemicals. Its application in the synthesis of Benzovindiflupyr highlights the importance of strategically functionalized aromatic intermediates in constructing complex and highly active molecules. The protocols outlined in this guide provide a foundational understanding for researchers to explore the potential of this and similar fluorinated compounds in the discovery and development of next-generation crop protection solutions. Further research into novel cyclization strategies and the exploration of other reactive sites on the molecule could lead to the discovery of new agrochemicals with diverse modes of action.

References

Strategic Pathways for Heterocyclic Synthesis Utilizing 1,2-Dibromo-4-fluoro-5-methylbenzene as a Core Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic synthesis of diverse and medicinally relevant heterocyclic compounds starting from the versatile, halogenated building block, 1,2-Dibromo-4-fluoro-5-methylbenzene. The ortho-dibromo functionality serves as a powerful linchpin for constructing fused ring systems, while the fluorine and methyl substituents are retained to impart valuable physicochemical properties to the final products, a feature of significant interest in drug discovery and materials science. This document provides not only step-by-step protocols for key transformations but also delves into the mechanistic rationale behind the chosen synthetic routes, empowering researchers to adapt and innovate upon these methodologies. We will explore two primary strategic pathways: (1) Conversion to a key 1,2-diamino intermediate for the synthesis of N-heterocycles such as quinoxalines, benzimidazoles, and phenazines, and (2) Direct palladium-catalyzed cross-coupling reactions to forge O- and N-heterocycles like dibenzofurans and carbazoles.

Introduction: The Strategic Value of this compound

Fluorinated heterocyclic scaffolds are privileged structures in modern medicinal chemistry. The inclusion of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is an ideal starting material for accessing these scaffolds. Its two ortho-bromine atoms provide a handle for a wide range of transformations, most notably double amination reactions and sequential or double cross-coupling reactions. This allows for the convergent and efficient assembly of complex polycyclic systems.

This guide is designed to serve as a practical resource, bridging theoretical organic chemistry with actionable laboratory protocols. The methodologies presented are grounded in established, peer-reviewed chemical literature, ensuring reliability and reproducibility.

Overall Synthetic Workflow

The synthetic utility of this compound stems from its ability to be transformed into key intermediates or be used directly in cyclization strategies. The following workflow diagram illustrates the primary pathways discussed in this note.

G cluster_0 Core Strategies cluster_1 Pathway 1: Diamination cluster_2 Pathway 2: Direct Coupling Start 1,2-Dibromo-4-fluoro- 5-methylbenzene Diamine Key Intermediate: 4-Fluoro-5-methyl- 1,2-diaminobenzene Start->Diamine Buchwald-Hartwig Double Amination Dibenzofuran Dibenzofurans Start->Dibenzofuran + 2-Bromophenol (Pd-Catalyzed Annulation) Carbazole Carbazoles Start->Carbazole + Aniline (Pd-Catalyzed Double N-Arylation) Quinoxaline Quinoxalines Diamine->Quinoxaline + 1,2-Dicarbonyl (Condensation) Benzimidazole Benzimidazoles Diamine->Benzimidazole + Aldehyde/Acid (Condensation) Phenazine Phenazines Diamine->Phenazine + Catechol deriv. (Condensation)

Caption: Synthetic pathways from this compound.

Pathway 1: Synthesis via a 1,2-Diamino Intermediate

The conversion of the dibromo starting material into 4-fluoro-5-methyl-1,2-diaminobenzene is a pivotal transformation. This diamine is a versatile precursor for a host of condensation reactions to form various fused N-heterocycles.

Protocol: Synthesis of 4-Fluoro-5-methyl-1,2-diaminobenzene

Principle: This transformation is achieved via a palladium-catalyzed double Buchwald-Hartwig amination.[1][2] This reaction forms two new C-N bonds using an ammonia equivalent. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos are highly effective for this type of coupling.[3]

Materials & Reagents:

  • This compound

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Hydrochloric acid (2 M)

  • Sodium bicarbonate (sat. aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (2.5 mol%), XPhos (7 mol%), and NaOtBu (2.5 equiv).

  • Add this compound (1.0 equiv) and benzophenone imine (2.2 equiv).

  • Add anhydrous toluene (approx. 0.1 M concentration relative to the dibromobenzene).

  • Seal the flask and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • After completion, cool the reaction to room temperature. Add 2 M HCl and stir vigorously for 1 hour to hydrolyze the imine.

  • Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Application Protocol: Synthesis of Quinoxalines

Principle: Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] The reaction is typically acid-catalyzed and proceeds in high yield.

Materials & Reagents:

  • 4-Fluoro-5-methyl-1,2-diaminobenzene (from step 3.1)

  • Benzil (or other 1,2-diketone)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-fluoro-5-methyl-1,2-diaminobenzene (1.0 equiv) in ethanol in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 equiv) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.

  • Cool the flask to room temperature, then place it in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Application Protocol: Synthesis of Benzimidazoles

Principle: The condensation of o-phenylenediamines with aldehydes is a common and effective method for synthesizing 2-substituted benzimidazoles.[6] The reaction involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.

Materials & Reagents:

  • 4-Fluoro-5-methyl-1,2-diaminobenzene (from step 3.1)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Ammonium chloride (NH₄Cl) as a mild catalyst.

Procedure:

  • To a mixture of 4-fluoro-5-methyl-1,2-diaminobenzene (1.0 equiv) and the desired aldehyde (1.0 equiv) in ethanol, add NH₄Cl (30 mol%).

  • Stir the resulting mixture at 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate.

  • Filter the contents, wash the solid product with water, and dry. Recrystallization from ethanol can be performed for further purification.

HeterocycleReagentKey Features
Quinoxaline 1,2-DiketoneHigh-yielding, simple condensation.[4]
Benzimidazole AldehydeForms biologically active scaffolds.[6]
Phenazine CatecholCreates extended aromatic systems.[7]

Table 1: Summary of heterocycles synthesized from the diamine intermediate.

Pathway 2: Direct Palladium-Catalyzed Annulation

This pathway leverages the reactivity of the C-Br bonds directly, without prior conversion to a diamine. These methods are powerful for constructing carbon- and oxygen-containing heterocycles in a convergent manner.

Application Protocol: Synthesis of Dibenzofuran Derivatives

Principle: A one-pot, two-step palladium-catalyzed reaction can be used to synthesize dibenzofurans. The process involves an initial intermolecular C-O bond formation (nucleophilic aromatic substitution or Buchwald-Hartwig etherification) followed by an intramolecular C-C bond formation (aryl-aryl coupling).[8]

Materials & Reagents:

  • This compound

  • 2-Bromophenol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous, high-boiling solvent (e.g., DMF, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), 2-bromophenol (1.1 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., SPhos, 10 mol%).

  • Add the degassed solvent and heat the reaction to 120-140 °C.

  • The reaction first forms a 2-bromo-2'-phenoxybiphenyl intermediate. Continued heating in the same pot facilitates the second, intramolecular C-C bond formation to yield the dibenzofuran ring system.

  • Monitor the reaction for the disappearance of the starting material and intermediate. This may take 12-36 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application Protocol: Synthesis of Carbazole Derivatives

Principle: Carbazoles can be synthesized via a palladium-catalyzed tandem reaction involving the coupling of a 1,2-dihaloarene with an aniline.[9] The reaction proceeds via two sequential Buchwald-Hartwig C-N coupling reactions.

G Dibromo 1,2-Dibromo-4-fluoro- 5-methylbenzene Intermediate Intermediate: (N-arylated aniline) Dibromo->Intermediate C-N Coupling (Intermolecular) Aniline + Aniline Carbazole Carbazole Derivative Intermediate->Carbazole C-N Coupling (Intramolecular) Catalyst Pd Catalyst Ligand, Base Catalyst->Dibromo Catalyst->Intermediate

References

Application Notes and Protocols for Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Role of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry.[1] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug efficacy and safety.[2] The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1][3][4] Judicious placement of fluorine or fluorine-containing groups can lead to enhanced metabolic stability, improved binding affinity to target proteins, modulated lipophilicity and pKa, and increased bioavailability.[1][3][5][6] This guide provides a comprehensive overview of the application of key fluorinated building blocks in drug discovery, complete with detailed protocols and mechanistic insights.

Core Principles of Fluorine-Based Drug Design

The strategic advantage of incorporating fluorine stems from several key principles:

  • Metabolic Stability: The exceptional strength of the C-F bond (~485 kJ/mol) makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[6][7] Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[6][7][8]

  • Modulation of Physicochemical Properties:

    • Lipophilicity (LogP): Fluorine is more lipophilic than hydrogen. Its introduction can enhance a molecule's ability to cross cell membranes, a critical factor for oral bioavailability and CNS penetration.[8][9]

    • Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby acidic groups and the pKa of the conjugate acids of basic groups.[6] This modulation can be crucial for optimizing a drug's solubility and target interactions at physiological pH.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[3] Its unique electronic properties can also influence the conformation of a molecule, locking it into a bioactive conformation that enhances binding to a receptor.[1]

  • Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a chlorine atom due to their similar steric profiles.[7][10] The difluoromethyl group can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[11]

Key Fluorinated Building Blocks and Their Applications

The Trifluoromethyl (-CF3) Group: A Powerhouse in Drug Design

The trifluoromethyl group is one of the most widely utilized fluorinated motifs in medicinal chemistry due to its profound impact on a molecule's properties.[7][10]

Properties and Advantages:

  • High Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and oral absorption.[8][12]

  • Metabolic Stability: The strong C-F bonds make the trifluoromethyl group highly resistant to metabolic degradation.[7][8][10]

  • Strong Electron-Withdrawing Nature: This property can be harnessed to modulate the pKa of nearby functional groups and influence the electronic environment of aromatic rings.[7][13]

  • Bioisosterism: It can serve as a bioisostere for other groups, such as the methyl or chloro groups, to fine-tune steric and electronic interactions with a target.[7][10]

Case Study: Aprepitant Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used to manage chemotherapy-induced nausea and vomiting, features two trifluoromethyl groups. These groups contribute to the drug's high metabolic stability and ability to cross the blood-brain barrier to reach its target in the central nervous system.[8]

Protocol: Introduction of a Trifluoromethyl Group via Ruppert-Prakash Reagent (TMSCF3)

This protocol outlines a general procedure for the nucleophilic trifluoromethylation of an aldehyde using (trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent.

Materials:

  • Aldehyde substrate

  • Ruppert-Prakash reagent (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dry a round-bottom flask under vacuum or by flame-drying and allow it to cool to room temperature under a nitrogen or argon atmosphere.

    • Add the aldehyde substrate (1.0 mmol) and anhydrous THF (5 mL) to the flask.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Add the Ruppert-Prakash reagent (TMSCF3, 1.2 mmol, 1.2 equivalents) dropwise to the stirred solution.

    • Slowly add the TBAF solution (0.1 mmol, 0.1 equivalents) dropwise to the reaction mixture. The reaction is often exothermic, so maintain the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench it by adding saturated aqueous NH4Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired trifluoromethylated alcohol.

The Difluoromethyl (-CF2H) Group: A Unique Hydrogen Bond Donor

The difluoromethyl group is gaining prominence in drug design as a "lipophilic hydrogen bond donor," offering a unique combination of properties.[11][14]

Properties and Advantages:

  • Hydrogen Bond Donor Capability: Unlike the trifluoromethyl group, the -CF2H group possesses an acidic proton that can participate in weak hydrogen bond interactions, enhancing binding specificity.[11]

  • Metabolic Stability: The presence of two C-F bonds provides significant metabolic stability.[11]

  • Improved Lipophilicity and Bioavailability: The -CF2H group increases lipophilicity, which can improve membrane permeability and bioavailability.[11]

  • Bioisostere: It can act as a bioisostere for hydroxyl, thiol, and amine groups, often with improved metabolic stability.[11]

Protocol: Difluoromethylation of an Alcohol using a Difluorocarbene Precursor

This protocol describes a general method for the O-difluoromethylation of an alcohol using a difluorocarbene precursor, such as sodium chlorodifluoroacetate.

Materials:

  • Alcohol substrate

  • Sodium chlorodifluoroacetate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the alcohol substrate (1.0 mmol), sodium chlorodifluoroacetate (2.0 mmol, 2.0 equivalents), and potassium carbonate (2.0 mmol, 2.0 equivalents).

    • Add anhydrous DMF (5 mL) to the flask.

  • Reaction Conditions:

    • Heat the reaction mixture to 100-120 °C and stir vigorously.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water (20 mL) and transfer the mixture to a separatory funnel.

    • Extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO3 solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired difluoromethyl ether.

The Difluoromethoxy (-OCF2H) Group: A Versatile Modulator

The difluoromethoxy group provides a nuanced alternative to the more common methoxy and trifluoromethoxy groups, allowing for finer control over molecular properties.[15]

Properties and Advantages:

  • Moderate Lipophilicity: Its lipophilicity is intermediate between the methoxy and trifluoromethoxy groups, offering a valuable tool for optimizing the lipophilicity-solubility balance.[15]

  • Hydrogen Bond Donor: Similar to the -CF2H group, the -OCF2H group can act as a hydrogen bond donor.[15]

  • Metabolic Stability: The strong C-F bonds contribute to high metabolic stability, often blocking O-demethylation pathways.[15]

  • Bioisostere: It can serve as a bioisostere for hydroxyl, thiol, and methoxy groups.[15]

Protocol: Synthesis of a Difluoromethoxy-Substituted Aromatic Compound

This protocol provides a general procedure for the synthesis of an aryl difluoromethyl ether from a phenol.

Materials:

  • Phenol substrate

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the phenol substrate (1.0 mmol), sodium chlorodifluoroacetate (2.5 mmol, 2.5 equivalents), and potassium carbonate (3.0 mmol, 3.0 equivalents).

    • Add anhydrous DMF or DMSO (5 mL).

  • Reaction Conditions:

    • Heat the reaction mixture to 100-130 °C with vigorous stirring.

    • Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction to room temperature and pour it into water (30 mL).

    • Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL).

    • Combine the organic extracts and wash with saturated aqueous NaHCO3 solution (25 mL) followed by brine (25 mL).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude product by silica gel column chromatography using a suitable eluent to yield the desired aryl difluoromethyl ether.

Chemoenzymatic Approaches to Fluorination

A powerful strategy for selective fluorination involves a two-step chemoenzymatic process. This approach leverages the remarkable ability of cytochrome P450 monooxygenases to selectively hydroxylate non-activated C-H bonds, followed by a chemical deoxofluorination step to replace the hydroxyl group with fluorine.[16] This method allows for the precise installation of fluorine at sites that are difficult to access through traditional synthetic methods.[16]

Advantages:

  • High Regio- and Stereoselectivity: The enzymatic hydroxylation step provides excellent control over the position of fluorination.[16]

  • Mild Reaction Conditions: The enzymatic step proceeds under mild, physiological conditions.

  • Access to Novel Fluorinated Analogs: This strategy enables the rapid generation of a library of fluorinated derivatives of a lead compound for structure-activity relationship (SAR) studies.[16]

Protocol: Chemoenzymatic Fluorination of an Unactivated C-H Bond

This protocol outlines a general two-step procedure for the chemoenzymatic fluorination of a substrate.

Step 1: Enzymatic Hydroxylation Materials:

  • Substrate

  • Cytochrome P450 enzyme (e.g., P450BM3 variant)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

  • Incubator shaker

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Centrifuge

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the substrate (typically in the low millimolar range), the P450 enzyme, and the NADPH regeneration system in the buffer solution.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 25-30 °C) with shaking for a specified period (e.g., 12-24 hours).

  • Extraction:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, which contains the hydroxylated product, by centrifugation.

    • Dry the organic extract and concentrate it.

  • Purification:

    • Purify the hydroxylated product by chromatography (e.g., HPLC or flash chromatography).

Step 2: Deoxofluorination Materials:

  • Hydroxylated substrate from Step 1

  • Deoxofluorinating reagent (e.g., Deoxo-Fluor®, DAST)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Nitrogen or argon gas supply

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup:

    • Dissolve the purified hydroxylated substrate in anhydrous DCM in a dry flask under a nitrogen or argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent:

    • Slowly add the deoxofluorinating reagent (e.g., Deoxo-Fluor®, 1.2-1.5 equivalents) to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • Purification:

    • Purify the crude fluorinated product by silica gel column chromatography.

Data Presentation

Table 1: Physicochemical Properties of Common Fluorinated Groups

Functional GroupHansch π Valuevan der Waals Radius (Å) of FC-F Bond Energy (kJ/mol)Key Characteristics
-F+0.141.47~485Increases lipophilicity, blocks metabolism
-CF3+0.881.47~485Highly lipophilic, metabolically stable, strong electron-withdrawing
-CF2H+0.331.47~485Lipophilic hydrogen bond donor, metabolically stable
-OCF3+1.041.47~485Very high lipophilicity, metabolically stable
-OCF2H+0.551.47~485Moderate lipophilicity, hydrogen bond donor, metabolically stable

Data compiled from various sources for comparative purposes.

Visualization of Concepts

Fluorine_Properties_Impact p1 High Electronegativity e1 Modulated pKa p1->e1 alters electron density p2 Small van der Waals Radius e2 Enhanced Binding Affinity p2->e2 allows steric fit p3 Strong C-F Bond e3 Increased Metabolic Stability p3->e3 resists enzymatic cleavage p4 Lipophilicity e4 Improved Membrane Permeability p4->e4 facilitates passive diffusion o1 Improved Bioavailability e1->o1 o2 Enhanced Potency & Selectivity e2->o2 o3 Longer Half-life e3->o3 e4->o1

Caption: Relationship between fluorine's properties and its impact on drug design.

Chemoenzymatic_Fluorination start Substrate with Unactivated C-H Bond enzymatic Step 1: Enzymatic Hydroxylation (P450 Enzyme) start->enzymatic intermediate Hydroxylated Intermediate enzymatic->intermediate Regio- & Stereoselective C-H Oxidation chemical Step 2: Deoxofluorination (e.g., Deoxo-Fluor®) intermediate->chemical final Fluorinated Product chemical->final OH to F Substitution

Caption: Workflow for chemoenzymatic fluorination of an unactivated C-H bond.

Conclusion

Fluorinated building blocks are powerful tools in the arsenal of medicinal chemists. A deep understanding of their properties and the strategic application of synthetic methodologies, including both traditional and innovative chemoenzymatic approaches, can significantly enhance the probability of success in drug discovery programs. By carefully considering the impact of fluorine on metabolic stability, physicochemical properties, and target binding, researchers can design and synthesize novel drug candidates with improved therapeutic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 1,2-Dibromo-4-fluoro-5-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this polyhalogenated aromatic compound. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to ensure the highest purity of your target molecule.

Understanding the Purification Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Achieving high purity is paramount for successful downstream applications. The primary challenges in its purification often stem from the presence of structurally similar impurities, including regioisomers and unreacted starting materials from its synthesis. This guide provides a systematic approach to tackling these issues.

A common synthetic route to this compound involves the diazotization of 4-fluoro-3-methylaniline, followed by a Sandmeyer-type reaction with a bromine source. This process can lead to several impurities that require careful separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Based on a likely synthetic pathway from 4-fluoro-3-methylaniline, the primary impurities include:

  • Regioisomers: Incomplete or side reactions can lead to the formation of other dibrominated isomers.

  • Monobrominated species: Incomplete bromination can result in compounds like 1-bromo-4-fluoro-5-methylbenzene.

  • Unreacted starting materials: Residual 4-fluoro-3-methylaniline may be present.

  • Phenolic byproducts: Hydrolysis of the diazonium salt intermediate can form cresol derivatives.

Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A2: Both techniques can be effective, but they serve different purposes. Column chromatography is excellent for separating mixtures with multiple components, especially for removing regioisomers and other impurities with different polarities. Recrystallization is a powerful technique for achieving high purity when you have a relatively pure solid, but it is less effective at removing impurities with very similar solubility profiles to the desired product. Often, a combination of both methods is employed for the best results: an initial purification by column chromatography followed by a final polishing step via recrystallization.

Q3: How can I quickly assess the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most efficient method for monitoring the progress of your column chromatography. Use the same eluent system for TLC as you are using for the column. The target compound, being an aromatic hydrocarbon, can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.

Troubleshooting Guides

Column Chromatography

Column chromatography is a primary method for the purification of this compound. Silica gel is the most commonly used stationary phase for these types of non-polar compounds.

Problem 1: Poor separation of my target compound from an impurity.

Cause & Solution:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal. For non-polar compounds like this compound, a non-polar solvent system is crucial.

    • Actionable Advice: Start with a non-polar eluent such as petroleum ether or hexane.[1][2] If the compound does not move from the baseline (Rf = 0), gradually increase the polarity by adding small amounts of a slightly more polar solvent like dichloromethane or ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound on a TLC plate to achieve good separation on the column.

  • Column Overloading: Too much crude material was loaded onto the column.

    • Actionable Advice: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Poor Column Packing: Uneven packing of the silica gel can lead to channeling and poor separation.

    • Actionable Advice: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method, where the silica gel is mixed with the eluent before being poured into the column, is often more effective than dry packing.

Problem 2: My compound appears to be degrading on the silica gel column.

Cause & Solution:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.

    • Actionable Advice: If you suspect degradation, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent system, and then re-equilibrating with the pure eluent. Alternatively, using a different stationary phase like alumina might be a viable option.[3]

Problem 3: The compound is not eluting from the column.

Cause & Solution:

  • Eluent Polarity is Too Low: The chosen solvent system is not polar enough to move the compound through the stationary phase.

    • Actionable Advice: Gradually increase the polarity of your eluent. For instance, if you are using pure hexane, try a 99:1 hexane:ethyl acetate mixture and slowly increase the proportion of the more polar solvent.

Recrystallization

Recrystallization is an excellent final step to obtain highly pure this compound, assuming a suitable solvent is found.

Problem 1: I can't find a suitable solvent for recrystallization.

Cause & Solution:

  • Trial and Error is Key: Finding the right solvent is often an empirical process. An ideal solvent should dissolve the compound well when hot but poorly when cold.

    • Actionable Advice: For halogenated aromatic compounds, common solvents to try are ethanol, methanol, isopropanol, hexane, or toluene. Solvent pairs, such as ethanol/water or dichloromethane/hexane, can also be very effective.[4] Start with small-scale tests in test tubes to screen for the best solvent or solvent pair.

Problem 2: The compound "oils out" instead of forming crystals.

Cause & Solution:

  • Solution is Supersaturated or Cooling Too Quickly: The solubility of the compound is exceeded too rapidly, leading to the formation of a liquid phase instead of a crystalline solid.

    • Actionable Advice:

      • Add a small amount of additional hot solvent to dissolve the oil.

      • Allow the solution to cool very slowly. Insulating the flask can help.

      • Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization.

      • Adding a seed crystal of the pure compound can also induce crystallization.

Problem 3: The recrystallized product is not significantly purer.

Cause & Solution:

  • Co-crystallization of Impurities: The impurity has a very similar solubility profile to your target compound in the chosen solvent.

    • Actionable Advice: Try a different recrystallization solvent or a solvent pair. Alternatively, perform a preliminary purification step using column chromatography to remove the bulk of the impurities before recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Dichloromethane (or ethyl acetate)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude material. Start with 100% hexane and gradually add a more polar solvent until the desired spot has an Rf of ~0.25.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully apply it to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Monitoring: Spot each fraction on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Partially purified this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing the Workflow

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Strategy cluster_analysis Purity Analysis Crude Crude Product (Target + Impurities) Column Column Chromatography (e.g., Hexane/DCM) Crude->Column Primary Purification Recrystal Recrystallization (e.g., Ethanol) Column->Recrystal Optional Polishing Step TLC TLC Analysis Column->TLC Fraction Monitoring Pure_Product Pure Product (>99%) Column->Pure_Product Recrystal->Pure_Product NMR_GCMS NMR / GC-MS (Final Characterization) Pure_Product->NMR_GCMS Final Check

Caption: A typical purification workflow for this compound.

Troubleshooting_Tree cluster_column Column Chromatography cluster_recrystal Recrystallization Start Purification Issue Poor_Sep Poor Separation? Start->Poor_Sep Degradation Product Degradation? Start->Degradation No_Elution No Elution? Start->No_Elution Oiling_Out Oiling Out? Start->Oiling_Out Low_Purity Purity Not Improved? Start->Low_Purity Sol_Sys Sol_Sys Poor_Sep->Sol_Sys Adjust Eluent Polarity Overload Overload Poor_Sep->Overload Reduce Sample Load Deactivate_Si Deactivate_Si Degradation->Deactivate_Si Deactivate Silica or Use Alumina Inc_Polarity Inc_Polarity No_Elution->Inc_Polarity Increase Eluent Polarity Slow_Cool Slow_Cool Oiling_Out->Slow_Cool Cool Slowly / Seed Change_Sol Change_Sol Low_Purity->Change_Sol Change Solvent / Solvent Pair

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Dibromo-4-fluoro-5-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound as a key intermediate. Here, we address common challenges and questions related to impurity formation during its synthesis, providing in-depth explanations and practical troubleshooting strategies to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most probable synthetic route for this compound, and what are the expected impurities based on this pathway?

A1: The most common and logical synthetic route to this compound is through the direct bromination of a suitable precursor, most likely 4-fluoro-3-methyltoluene. The directing effects of the substituents on the aromatic ring will largely determine the product distribution and the impurity profile.

The methyl group (-CH₃) is an activating, ortho, para-director, while the fluorine atom (-F) is a deactivating but also ortho, para-director.[1][2][3] The interplay of these directing effects dictates the positions of bromination.

Based on this, the primary impurities encountered are:

  • Unreacted Starting Material: Residual 4-fluoro-3-methyltoluene.

  • Monobrominated Intermediates: The reaction proceeding only to the first bromination step.

  • Regioisomers: Other dibrominated isomers formed due to the directing effects of the fluoro and methyl groups.

  • Over-brominated Products: Tribrominated species resulting from excessive bromination.

  • Oxidized Byproducts: Impurities arising from the oxidation of the methyl group.

G cluster_main_pathway Main Synthetic Pathway cluster_impurities Potential Impurities 4-fluoro-3-methyltoluene 4-fluoro-3-methyltoluene Monobrominated Intermediates Monobrominated Intermediates 4-fluoro-3-methyltoluene->Monobrominated Intermediates Br₂/FeBr₃ Unreacted Starting Material Unreacted Starting Material 4-fluoro-3-methyltoluene->Unreacted Starting Material Incomplete Reaction Oxidized Byproducts Oxidized Byproducts 4-fluoro-3-methyltoluene->Oxidized Byproducts Oxidative Conditions This compound This compound Monobrominated Intermediates->this compound Br₂/FeBr₃ Regioisomers Regioisomers Monobrominated Intermediates->Regioisomers Alternative Bromination Over-brominated Products Over-brominated Products This compound->Over-brominated Products Excess Br₂

Q2: I am observing significant amounts of regioisomers in my final product. What are they, and how can I minimize their formation?

A2: Regioisomers are a common challenge in the synthesis of polysubstituted aromatic compounds. In the case of this compound, the primary regioisomeric impurities are other dibromofluoromethyltoluene isomers. The formation of these isomers is a direct consequence of the directing effects of the methyl and fluoro substituents.[1][2]

Common Regioisomers:

Impurity NameRationale for Formation
1,3-Dibromo-4-fluoro-5-methylbenzeneBromination at the other ortho position to the methyl group.
2,5-Dibromo-4-fluoro-1-methylbenzeneBromination guided by the directing effects of both groups.

Troubleshooting Guide to Minimize Regioisomers:

  • Temperature Control: Electrophilic aromatic bromination is often temperature-sensitive.[4] Running the reaction at a lower temperature can enhance the selectivity for the thermodynamically favored product.

  • Catalyst Choice: The choice of Lewis acid catalyst can influence regioselectivity. While FeBr₃ is common, exploring other catalysts like AlCl₃ or zeolites might offer improved selectivity in some cases.[5][6]

  • Solvent Effects: The polarity of the solvent can impact the reaction pathway. Experimenting with different solvents, from non-polar (e.g., CCl₄) to more polar options, may alter the isomer ratio.

  • Slow Addition of Bromine: Adding the brominating agent dropwise over an extended period can help maintain a low concentration of the electrophile, which can favor the formation of the desired isomer.

G 4-fluoro-3-methyltoluene 4-fluoro-3-methyltoluene Carbocation Intermediate 1 Carbocation Intermediate 1 4-fluoro-3-methyltoluene->Carbocation Intermediate 1 Br⁺ attack at C2 Carbocation Intermediate 2 Carbocation Intermediate 2 4-fluoro-3-methyltoluene->Carbocation Intermediate 2 Br⁺ attack at C6 This compound This compound Carbocation Intermediate 1->this compound -H⁺ Regioisomeric Impurity Regioisomeric Impurity Carbocation Intermediate 2->Regioisomeric Impurity -H⁺

Q3: My reaction seems to stall, leaving a significant amount of unreacted starting material and monobrominated intermediates. How can I drive the reaction to completion?

A3: Incomplete conversion is a frequent issue, often stemming from insufficient reactivity or deactivation of the catalyst.

Troubleshooting Guide for Incomplete Reactions:

  • Purity of Reagents: Ensure that the starting material, solvent, and brominating agent are of high purity and anhydrous. Water can deactivate the Lewis acid catalyst.

  • Catalyst Activity: The iron catalyst (often added as iron filings) works by forming FeBr₃ in situ.[7] Ensure the iron is activated (e.g., by washing with HCl to remove any oxide layer) or use anhydrous FeBr₃ directly.

  • Stoichiometry of Bromine: While an excess of bromine can lead to over-bromination, a slight excess (e.g., 2.1-2.2 equivalents for a dibromination) is often necessary to drive the reaction to completion.

  • Reaction Time and Temperature: If the reaction is sluggish at lower temperatures, a modest increase in temperature may be required. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Q4: I am detecting impurities with a higher molecular weight than my desired product. What are these, and how can I avoid them?

A4: Higher molecular weight impurities are typically over-brominated products, such as tribrominated species. These arise when the reaction conditions are too harsh or when an excess of the brominating agent is used.[8]

Troubleshooting Guide to Prevent Over-bromination:

  • Precise Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than the theoretical amount required for dibromination unless a small excess is empirically found to be necessary to consume the starting material.

  • Controlled Addition: As mentioned previously, the slow, dropwise addition of bromine can prevent localized areas of high bromine concentration, which can lead to over-bromination.

  • Reaction Monitoring: Closely monitor the reaction progress. Once the desired product is the major component and the starting material is consumed, quench the reaction promptly to prevent further bromination.

Q5: I have noticed some acidic impurities in my crude product. What is their likely origin?

A5: Acidic impurities often result from the oxidation of the methyl group on the aromatic ring, leading to the formation of the corresponding benzoic acid or benzaldehyde.[9][10] This is more likely to occur under aggressive reaction conditions or in the presence of certain contaminants.

Troubleshooting Guide to Prevent Oxidation:

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Inert Atmosphere: While not always necessary for bromination, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Purification: These acidic impurities can typically be removed by a simple workup procedure, such as washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a representative example and may require optimization.

  • To a stirred solution of 4-fluoro-3-methyltoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere, add a catalytic amount of iron powder (e.g., 0.05 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add bromine (2.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: GC-MS Method for Impurity Profiling

This is a general method and should be optimized for your specific instrument.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for separating aromatic isomers.[11][12]

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

G Sample Injection Sample Injection Separation on GC Column Separation on GC Column Sample Injection->Separation on GC Column Ionization (EI) Ionization (EI) Separation on GC Column->Ionization (EI) Mass Analysis (Quadrupole) Mass Analysis (Quadrupole) Ionization (EI)->Mass Analysis (Quadrupole) Detection and Data Analysis Detection and Data Analysis Mass Analysis (Quadrupole)->Detection and Data Analysis

Protocol 3: HPLC Method for Isomer Separation

Reversed-phase HPLC can be effective for separating aromatic isomers. This is a starting point for method development.[13][14]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. Phenyl-hexyl or PFP columns may offer alternative selectivity.[15]

  • Mobile Phase: A gradient of acetonitrile and water is often effective.

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 50% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 50% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 4-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you achieve optimal results in your experiments.

Introduction: The Chemistry of Brominating 4-Fluorotoluene

The bromination of 4-fluorotoluene is an electrophilic aromatic substitution (SEAr) reaction where a hydrogen atom on the aromatic ring is replaced by a bromine atom.[1][2] The reaction's outcome, particularly the regioselectivity, is governed by the directing effects of the two substituents already present on the ring: the methyl (-CH₃) group and the fluorine (-F) atom.

  • Methyl Group (-CH₃): An activating, ortho-, para- director. It donates electron density to the ring, making it more nucleophilic and speeding up the reaction.[2][3]

  • Fluorine Atom (-F): A deactivating, ortho-, para- director. Due to its high electronegativity, it withdraws electron density inductively (deactivating), but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Given that the para position is already occupied by the methyl group, bromination is directed to the positions ortho to the fluorine (C3 and C5) and ortho to the methyl group (C2 and C6). This leads to a mixture of two primary monobrominated isomers: 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene .

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the bromination of 4-fluorotoluene?

A1: The primary products are 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene. The methyl group is a stronger activating group than the weak deactivating effect of the fluorine atom. Therefore, the position ortho to the methyl group (C2) is highly activated. The position ortho to the fluorine and meta to the methyl group (C3) is also a potential site for substitution. The exact ratio of these isomers is highly dependent on the reaction conditions, particularly the catalyst system used.[4] Without specific catalysts to direct the substitution, a mixture is generally expected.

Q2: What is the role of a Lewis acid catalyst like Iron (Fe) or Iron(III) Bromide (FeBr₃) in this reaction?

A2: A Lewis acid is crucial for activating the bromine molecule (Br₂). Benzene and its derivatives are relatively unreactive towards molecular bromine alone.[5] The Lewis acid (e.g., FeBr₃, which can be generated in situ from Fe filings and Br₂) polarizes the Br-Br bond, creating a highly electrophilic bromine species (a "bromonium ion" equivalent) that is readily attacked by the electron-rich aromatic ring.[5][6][7]

Q3: Can I use N-Bromosuccinimide (NBS) for this reaction?

A3: Yes, N-Bromosuccinimide (NBS) can be used as an alternative source of electrophilic bromine for aromatic systems.[8][9][10] For aromatic bromination, NBS is often used in conjunction with a catalytic amount of a strong acid.[8] However, it's important to note that NBS is also a reagent for radical benzylic bromination (bromination of the methyl group) under radical initiation conditions (e.g., UV light or AIBN).[11][12][13] To favor aromatic substitution, the reaction should be performed in the dark and without radical initiators.

Q4: How can I control the formation of dibrominated byproducts?

A4: The formation of dibrominated products can be minimized by carefully controlling the stoichiometry. Using a molar ratio of 4-fluorotoluene to bromine of approximately 1:1 is recommended.[4] Adding the bromine slowly to the reaction mixture can also help to maintain a low concentration of the brominating agent, thus reducing the likelihood of a second substitution on the already brominated product.

Troubleshooting Guide

This section addresses common issues encountered during the bromination of 4-fluorotoluene.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst. 2. Insufficiently low reaction temperature. 3. Wet reagents or solvent.1. Ensure your Lewis acid catalyst (e.g., iron filings) is fresh and activated. If using iron, ensure it is not passivated with an oxide layer. 2. While some brominations are performed at low temperatures, this reaction may require room temperature or gentle heating to proceed at a reasonable rate.[4] 3. Water can deactivate the Lewis acid catalyst. Ensure all glassware, solvents, and reagents are anhydrous.
Poor Regioselectivity (Unfavorable Isomer Ratio) Standard Lewis acid catalysts (like FeBr₃) often yield a difficult-to-separate mixture of 2-bromo and 3-bromo isomers.To selectively increase the yield of 3-bromo-4-fluorotoluene , a specific catalyst system is recommended. A patented process describes the use of glacial acetic acid as the solvent in the presence of both iodine and iron (or an iron salt) .[4] This system has been shown to significantly favor the formation of the 3-bromo isomer, achieving ratios of up to 70:30 (3-bromo to 2-bromo).[4]
Formation of Benzylic Bromination Product (4-fluoro-1-(bromomethyl)benzene) Use of NBS with radical initiation (e.g., light exposure, radical initiator like AIBN) or at high temperatures.If aromatic bromination is the goal, conduct the reaction in the dark and avoid radical initiators.[11] If using NBS, ensure the conditions favor electrophilic substitution (e.g., addition of an acid catalyst).
Significant Amount of Dibrominated Product Molar excess of bromine used.Strictly control the stoichiometry. Use a 1:1 to 1:1.1 molar ratio of 4-fluorotoluene to bromine.[4] Employ slow, dropwise addition of bromine to the reaction mixture. Monitor the reaction progress by TLC or GC to avoid over-bromination.
Difficult Product Isolation/Purification The boiling points of the 2-bromo and 3-bromo isomers are very close, making separation by simple distillation challenging.Fractional distillation using a column with high theoretical plates is necessary to separate the isomers.[4] If the isomer ratio is highly unfavorable, consider alternative synthetic routes if a single pure isomer is required.

Experimental Protocols & Methodologies

Protocol 1: Selective Synthesis of 3-Bromo-4-fluorotoluene

This protocol is adapted from a patented procedure designed to maximize the yield of the 3-bromo isomer.[4]

Materials:

  • 4-fluorotoluene

  • Glacial acetic acid

  • Iron powder (fine, activated)

  • Iodine

  • Liquid Bromine

  • Sodium bisulfite solution (aqueous, 10%)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser (with a gas trap for HBr), prepare a solution of 4-fluorotoluene in glacial acetic acid (e.g., a 70-75% strength solution).

  • To this solution, add catalytic amounts of iron powder (0.05-0.15% by weight relative to 4-fluorotoluene) and iodine (0.05-0.15% by weight relative to 4-fluorotoluene).[4]

  • Prepare a solution of bromine in glacial acetic acid (e.g., 70-75% strength). The total molar amount of bromine should be approximately 1.0 to 1.1 equivalents relative to the 4-fluorotoluene.

  • Cool the flask containing the 4-fluorotoluene mixture in an ice-water bath.

  • Slowly add the bromine solution from the dropping funnel to the reaction mixture while stirring vigorously. Maintain the internal temperature between 20-30°C.[4]

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature (20-35°C) for 3 to 18 hours.[4] Monitor the reaction by GC or TLC.

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to separate the isomers.

Workflow Diagram: Reaction and Workup

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 4-Fluorotoluene Glacial Acetic Acid Fe Powder, Iodine addition Slowly add Br2 solution (20-30°C) reagents->addition bromine Br2 in Glacial Acetic Acid bromine->addition stir Stir at RT (3-18h) addition->stir quench Quench with NaHSO3 (aq) stir->quench extract Extract with Organic Solvent quench->extract wash Wash (H2O, NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry distill Fractional Distillation dry->distill product product distill->product Isolated Product (Isomer Mixture)

Caption: Experimental workflow for the selective bromination of 4-fluorotoluene.

Mechanistic Insights

The directing effects of the substituents can be visualized through the stability of the sigma complex (arenium ion) intermediates formed during the electrophilic attack.

G cluster_reactants Reactants cluster_intermediates Sigma Complex Intermediates (Arenium Ions) cluster_products Products 4-Fluorotoluene ortho_Me Attack at C2 (ortho to Me) More Stable 4-Fluorotoluene->ortho_Me Attack at C2 ortho_F Attack at C3 (ortho to F) Less Stable 4-Fluorotoluene->ortho_F Attack at C3 Br+ Br⁺ (from Br₂/FeBr₃) product_2_bromo 2-Bromo-4-fluorotoluene ortho_Me->product_2_bromo -H⁺ product_3_bromo 3-Bromo-4-fluorotoluene ortho_F->product_3_bromo -H⁺

References

Technical Support Center: Synthesis of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Dibromo-4-fluoro-5-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. Here, we address common challenges, troubleshoot potential side reactions, and provide in-depth, scientifically grounded explanations to ensure the integrity and success of your experiments.

Structure of this Guide

This guide is structured to provide immediate, actionable insights in a question-and-answer format. It is divided into two main sections covering the key stages of the synthesis:

  • Part 1: Electrophilic Bromination of 4-Fluoro-5-methylaniline

  • Part 2: Diazotization and Sandmeyer Reaction

Each section contains frequently asked questions (FAQs) and detailed troubleshooting protocols.

Part 1: Electrophilic Bromination of 4-Fluoro-5-methylaniline

The initial step in the synthesis of this compound often involves the direct bromination of a substituted aniline, such as 4-fluoro-5-methylaniline. The strong activating nature of the amino group directs the electrophilic substitution, but can also lead to over-bromination and other side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: Why am I observing the formation of a tri-brominated product in my reaction mixture?

A1: The amino group (-NH2) is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[1] This high reactivity can lead to the substitution of more than two bromine atoms, especially if the reaction conditions are not carefully controlled. The methyl and fluoro groups also influence the regioselectivity of the bromination.

Q2: What is the role of the solvent in controlling the selectivity of the bromination reaction?

A2: The choice of solvent is critical. Polar, protic solvents like acetic acid can facilitate the reaction but may also promote over-bromination. Less polar solvents can help to moderate the reactivity of the bromine and improve selectivity. It is essential to choose a solvent that allows for good solubility of the starting material while minimizing side reactions.

Q3: Can I use a milder brominating agent to avoid over-bromination?

A3: Yes, using a milder brominating agent is a common strategy. N-bromosuccinimide (NBS) is often preferred over molecular bromine (Br2) for the controlled bromination of activated aromatic rings.[2] NBS provides a slow, constant source of electrophilic bromine, which can significantly reduce the formation of poly-brominated byproducts.[2]

Troubleshooting Guide: Bromination Stage
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired di-bromo product. - Over-bromination leading to tri- and tetra-brominated species.- Incomplete reaction.- Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., 2.0-2.2 equivalents of Br2 or NBS).- Temperature Control: Maintain a low reaction temperature (0-5 °C) to moderate the reaction rate.- Slow Addition: Add the brominating agent dropwise over an extended period.
Formation of multiple isomers. - The directing effects of the amino, fluoro, and methyl groups can lead to a mixture of constitutional isomers.- Optimize Solvent: Experiment with different solvents to influence the regioselectivity.- Purification: Employ careful column chromatography to separate the desired isomer. Characterization by NMR is crucial to confirm the substitution pattern.
Ipso-substitution. - In some cases, electrophilic attack can occur at a position already occupied by a substituent, leading to its replacement.[3]- This is less common in this specific synthesis but can be influenced by the reaction conditions. Modifying the temperature and solvent may help to minimize this side reaction.

Part 2: Diazotization and Sandmeyer Reaction

The second phase of the synthesis involves the conversion of the amino group of the di-bromo intermediate to a diazonium salt, followed by a Sandmeyer reaction to introduce the second bromine atom. This sequence is a powerful method for introducing a variety of substituents onto an aromatic ring.[4][5]

Frequently Asked Questions (FAQs)

Q1: My diazonium salt solution is turning dark and evolving gas before the addition of the copper(I) bromide. What is happening?

A1: Arenediazonium salts are notoriously unstable, especially at elevated temperatures.[6][7] Decomposition of the diazonium salt leads to the evolution of nitrogen gas and the formation of various byproducts, often resulting in a dark, tarry mixture. It is imperative to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction.[8]

Q2: What is the purpose of using copper(I) bromide in the Sandmeyer reaction?

A2: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that is catalyzed by copper(I) salts.[5] The copper(I) facilitates the conversion of the diazonium salt to an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the bromide from the copper(I) bromide to form the final product.[5]

Q3: I am observing the formation of a phenol byproduct. How can this be avoided?

A3: The formation of phenols is a common side reaction in Sandmeyer reactions, arising from the reaction of the intermediate aryl cation with water.[5] To minimize this, it is crucial to use a non-aqueous solvent if possible and to ensure that the reaction is carried out under anhydrous conditions. The use of a copper catalyst also helps to favor the desired substitution over hydroxylation.[5]

Troubleshooting Guide: Diazotization and Sandmeyer Reaction
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the final product. - Decomposition of the diazonium salt.- Incomplete Sandmeyer reaction.- Formation of side products (e.g., phenols, azo compounds).- Strict Temperature Control: Maintain the reaction temperature between 0-5 °C at all times.[8]- Fresh Reagents: Use freshly prepared sodium nitrite solution and high-purity copper(I) bromide.- Acidic Conditions: Ensure the reaction medium is sufficiently acidic to prevent premature decomposition and azo coupling.[4]
Formation of a colored, insoluble precipitate. - This could be due to the formation of azo compounds, which are a common byproduct of diazonium salt reactions, especially if the pH is not sufficiently acidic.- Maintain Low pH: Keep the reaction mixture strongly acidic (pH < 2) to suppress azo coupling.- Slow Addition: Add the diazonium salt solution slowly to the copper(I) bromide solution to maintain a low concentration of the diazonium salt.
Difficulty in isolating the product. - The product may be an oil or a low-melting solid, making isolation by filtration challenging.- The presence of tarry byproducts can complicate extraction.- Extraction: Use a suitable organic solvent for extraction. Multiple extractions may be necessary.- Purification: Purify the crude product by column chromatography or distillation under reduced pressure.

Visualizing the Reaction Pathway

To provide a clearer understanding of the potential side reactions, the following diagrams illustrate the main reaction pathway and key side reactions.

Synthesis of this compound cluster_sandmeyer Sandmeyer Side Reactions A 4-Fluoro-5-methylaniline B 2,3-Dibromo-5-fluoro-4-methylaniline A->B Electrophilic Bromination C This compound B->C Diazotization & Sandmeyer Reaction SP1 Tri-brominated Aniline B->SP1 Over-bromination SP2 Phenolic Byproduct B->SP2 Reaction with H2O SP3 Azo Compound B->SP3 Azo Coupling

Caption: Main synthesis pathway and potential side reactions.

Experimental Protocols

Protocol 1: Electrophilic Bromination of 4-Fluoro-5-methylaniline
  • Dissolve 4-fluoro-5-methylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Diazotization and Sandmeyer Reaction
  • Suspend the 2,3-Dibromo-5-fluoro-4-methylaniline (1.0 eq) in a mixture of hydrobromic acid and water.

  • Cool the suspension to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

References

improving yield in Suzuki coupling of sterically hindered aryl bromides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I understand the intricate challenges faced in modern synthetic chemistry, particularly in achieving high yields for sterically demanding cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into troubleshooting and optimizing the Suzuki-Miyaura coupling of sterically hindered aryl bromides. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring each step is part of a self-validating system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions grounded in mechanistic principles.

Question 1: My Suzuki coupling reaction has a very low or no yield. What are the primary factors to investigate?

Answer:

A failing Suzuki coupling reaction, especially with sterically hindered substrates, often points to issues within the catalytic cycle. The primary areas to scrutinize are the catalyst's activity, the efficiency of the transmetalation step, and the stability of your reagents.

  • Catalyst Activity and Integrity: The heart of the reaction is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) state.[1] Ensure your palladium source and phosphine ligand have not degraded. Older catalysts or those exposed to air can lose activity. Consider using modern, air-stable precatalysts like the Buchwald G3 or G4 palladacycles, which are designed for reliable generation of the active catalyst.[1][2]

  • Ligand Choice for Hindered Substrates: Standard ligands like PPh₃ are often inadequate for sterically demanding couplings. The key is to use bulky, electron-rich phosphine ligands.[1] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the catalytically active monoligated palladium species.[3] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for these challenging reactions.[1][4][5][6]

  • Base Selection and Strength: The base plays a critical role in activating the boronic acid for transmetalation.[7][8] For hindered substrates, a stronger base is often required to facilitate this difficult step. While K₂CO₃ is a common choice, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can significantly improve yields.[1][9] Ensure the base is finely powdered and anhydrous, as water content can affect its efficacy.

  • Solvent and Temperature: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices. Sometimes a mixture, like dioxane/water, is used, but for substrates prone to protodeboronation, anhydrous conditions are better.[10] Higher reaction temperatures (80–110 °C) can provide the necessary energy to overcome the activation barriers associated with hindered substrates.[1]

Question 2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?

Answer:

The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction, particularly when the reaction is not running efficiently.

Primary Cause: The presence of oxygen in the reaction mixture is a major contributor to homocoupling.[11][12] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[11][12]

Solutions:

  • Thorough Degassing: Ensure your solvent is rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (at least 30 minutes).[13]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox to minimize oxygen exposure.[1]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial, though its stability can be an issue. Modern palladacycle precatalysts are generally more reliable.[2]

Question 3: My mass spectrometry results show a significant peak corresponding to the dehalogenated (protodeboronated) starting material. Why is this happening?

Answer:

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is then replaced by a C-H bond.[14] This side reaction consumes your nucleophile and halts the catalytic cycle, leading to low yields.

Mechanistic Insight: This reaction can be catalyzed by acid or base and is often promoted by the presence of water, especially at elevated temperatures.[14][15] The mechanism involves the protonolysis of the boronic acid.

Mitigation Strategies:

  • Stable Boron Reagents: If protodeboronation is a persistent issue, consider switching from a boronic acid to a more stable derivative. Boronate esters, such as pinacol esters, or organotrifluoroborates are generally more robust and less prone to this side reaction.[8][15] MIDA (N-methyliminodiacetic acid) boronates are another excellent option, offering high stability and a "slow release" of the boronic acid under the reaction conditions, which can minimize degradation.[14][16]

  • Anhydrous Conditions: Minimize the amount of water in your reaction. Use anhydrous solvents and ensure your base is dry. While some Suzuki protocols use aqueous bases, for sensitive substrates, anhydrous conditions are often superior.[10]

  • Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can exacerbate the decomposition of the boronic acid. Monitor the reaction progress and stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q: How do I choose the right ligand for my sterically hindered aryl bromide?

A: For sterically hindered substrates, the ligand must be both bulky and electron-rich.

  • Bulk: The steric bulk of the ligand facilitates the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryls.[3]

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which promotes the initial oxidative addition of the aryl bromide.

Recommended Ligand Classes:

Ligand ClassExamplesKey Features
Buchwald Ligands XPhos, SPhos, RuPhosHighly effective for a broad range of sterically hindered substrates due to their bulk and electron-rich nature.[1][5][6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong sigma-donors that form very stable palladium complexes, often showing high activity.[17]
Specialized Ligands AntPhos, BI-DIMEDeveloped specifically for extremely demanding couplings, such as the synthesis of tetra-ortho-substituted biaryls.[4][18][19]

A good starting point for a di-ortho-substituted aryl bromide would be XPhos or SPhos. If the reaction is still sluggish, moving to a more specialized ligand may be necessary.

Q: What is the optimal catalyst loading and ligand-to-palladium ratio?

A: For challenging couplings, a higher catalyst loading might be necessary, typically ranging from 1-5 mol%. However, some highly active catalyst systems can achieve good yields with loadings as low as 0.05 mol %.[3]

The optimal ligand-to-palladium (L:Pd) ratio is crucial.

  • For monoligated active species: A 1:1 to 1.2:1 ratio is often ideal when using bulky monophosphine ligands like the Buchwald-type. An excess of ligand can sometimes inhibit the reaction by forming inactive bis-ligated palladium species.

  • Increasing the ratio: In some cases, particularly at elevated temperatures, a higher L:Pd ratio (e.g., 3:1) has been shown to improve catalyst stability and activity.[9]

It is often best to screen a small range of L:Pd ratios (e.g., 1:1, 1.5:1, 2:1) to find the optimal conditions for your specific substrate combination.

Q: Can the choice of solvent affect the outcome of the reaction?

A: Yes, the solvent can have a significant impact. While nonpolar aprotic solvents like toluene and dioxane are common, the polarity of the solvent can influence the reaction rate and even selectivity in some cases.[20][21] For example, polar aprotic solvents like DMF or MeCN have been shown to alter the selectivity in couplings of substrates with multiple reactive sites.[22][23] It is important that all reactants are soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to slow reaction rates and low yields.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition:

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst with the ligand already incorporated).

  • Solvent Addition:

    • Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.

  • Reaction:

    • Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously.

  • Monitoring and Workup:

    • Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.[1]

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing low yields in a Suzuki coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality - Active Catalyst? - Pure Substrates? - Dry Base? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Fully Degassed? - Inert Atmosphere? - Correct Temperature? check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Reagent Issue Found & Fixed optimize_ligand 3. Optimize Ligand - Using Bulky/Electron-Rich Ligand? (e.g., XPhos, SPhos) check_conditions->optimize_ligand Conditions OK check_conditions->success Condition Issue Found & Fixed optimize_base 4. Optimize Base - Base Strong Enough? (Consider K3PO4, Cs2CO3) optimize_ligand->optimize_base Still Low Yield optimize_ligand->success Ligand Change Successful optimize_boron 5. Change Boron Source - Protodeboronation? (Switch to Pinacol/MIDA Ester) optimize_base->optimize_boron Still Low Yield optimize_base->success optimize_boron->success Problem Solved

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed cycle.

Suzuki_Cycle cluster_ox cluster_trans cluster_red Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L(Br) Pd0->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L(Ar') PdII_Aryl->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArylBr Ar-Br BoronicAcid Ar'-B(OR)2 Base Base

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Regioselective Functionalization of Dibromofluorotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of dibromofluorotoluenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively substituting these challenging scaffolds. The following question-and-answer section addresses common issues encountered during experimental work, providing not only troubleshooting steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki-Miyaura coupling on 2,4-dibromo-1-fluoro-3-methylbenzene is giving me a mixture of regioisomers. How can I favor functionalization at the C4 position?

Answer:

Achieving high regioselectivity in the Suzuki-Miyaura coupling of polyhalogenated arenes is a common challenge, primarily governed by the subtle interplay of electronic and steric effects.[1][2] In the case of 2,4-dibromo-1-fluoro-3-methylbenzene, the C-Br bond at the C2 position is generally more activated towards oxidative addition due to the electron-withdrawing effect of the adjacent fluorine atom. However, the methyl group at C3 introduces significant steric hindrance around the C2-Br bond. To favor coupling at the C4 position, you need to select conditions that amplify the influence of sterics over electronics.

Troubleshooting Steps & Scientific Rationale:

  • Ligand Selection is Crucial: The choice of phosphine ligand is paramount in controlling regioselectivity.[3] Bulky, electron-rich ligands can enhance selectivity for the less sterically hindered C4 position.

    • Recommendation: Switch from smaller ligands like PPh₃ to bulkier biaryl phosphine ligands such as SPhos or XPhos. The large steric footprint of these ligands will preferentially favor the palladium catalyst coordinating to the more accessible C4-Br bond.[4]

  • Solvent and Base Combination: The reaction medium can influence the catalyst's activity and selectivity.

    • Recommendation: Employing a polar aprotic solvent like 1,4-dioxane or THF with a moderately strong base such as K₃PO₄ can be effective. Some studies have shown that in polar, oxygen-containing solvents, the halide byproduct (e.g., KBr) can influence the catalytic cycle, sometimes leading to unexpected selectivity outcomes.[5] It's worth screening a few solvent/base combinations.

  • Temperature Control: Lowering the reaction temperature can often increase the kinetic selectivity of the reaction.

    • Recommendation: Start the reaction at room temperature and slowly increase it if the reaction is sluggish. This can help favor the thermodynamically more stable transition state leading to C4-functionalization.

Experimental Protocol: Selective C4-Arylation of 2,4-Dibromo-1-fluoro-3-methylbenzene

Parameter Condition Rationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)A reliable source of Pd(0).
Ligand SPhos (2-4 mol%)A bulky ligand to enhance steric control.[4]
Base K₃PO₄ (2.5 equivalents)A moderately strong base, often effective in Suzuki couplings.
Solvent 1,4-Dioxane/H₂O (10:1)A common solvent system for Suzuki reactions.
Temperature 80 °CA good starting point for balancing reactivity and selectivity.
Reactants Dibromofluorotoluene (1 equiv.), Arylboronic acid (1.1 equiv.)Standard stoichiometry.
Question 2: I am attempting a Directed ortho-Metalation (DoM) on a dibromofluorotoluene derivative, but I'm observing debromination and low yields. What is causing this and how can I improve the reaction?

Answer:

Directed ortho-Metalation (DoM) is a powerful tool for regioselective functionalization, relying on a directing group to guide a strong base to deprotonate a specific ortho-proton.[6][7] In fluorinated systems, the fluorine atom itself can act as a potent directing group.[8][9] The issues of debromination and low yields in your dibromofluorotoluene system likely stem from competing halogen-metal exchange or decomposition of the aryllithium intermediate.

Troubleshooting Steps & Scientific Rationale:

  • Choice of Base and Temperature: The reactivity of the organolithium base is critical. Highly reactive bases like n-BuLi or s-BuLi can readily undergo halogen-metal exchange with the aryl bromide.

    • Recommendation: Use a less nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[8] These bases are less prone to halogen-metal exchange. Also, maintain a very low temperature (typically -78 °C) to minimize side reactions and stabilize the aryllithium intermediate.[10]

  • Reaction Time: The stability of the generated aryllithium species is often limited, especially at temperatures above -78 °C.

    • Recommendation: Quench the reaction with your desired electrophile as soon as the deprotonation is complete. Prolonged reaction times can lead to decomposition.

  • Directing Group Efficiency: The fluorine atom is a strong directing group, but its effectiveness can be influenced by other substituents on the ring.[11]

    • Recommendation: If your substrate has other potential directing groups, their relative directing ability needs to be considered. The hierarchy of directing groups can sometimes be influenced by the reaction conditions.[10]

Logical Workflow for Optimizing DoM:

DoM_Troubleshooting cluster_problem Problem cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Low Yield / Debromination in DoM Base Switch to LDA or LiTMP Problem->Base Cause: Halogen-Metal Exchange Temp Maintain -78°C Problem->Temp Cause: Intermediate Instability Outcome Selective ortho-Functionalization Base->Outcome Time Minimize Reaction Time Temp->Outcome Electrophile Rapid Quench with Electrophile Time->Outcome Electrophile->Outcome

Caption: Troubleshooting workflow for DoM reactions.

Question 3: My Buchwald-Hartwig amination on a dibromofluorotoluene is resulting in a significant amount of hydrodehalogenation (loss of bromine). How can I suppress this side reaction?

Answer:

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12][13] However, hydrodehalogenation is a known side reaction, often exacerbated by factors that lead to the formation of palladium hydride species or promote the premature decomposition of the catalyst.

Troubleshooting Steps & Scientific Rationale:

  • Base Selection: The choice of base is critical. While strong bases are required for the deprotonation of the amine, some can promote side reactions.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if hydrodehalogenation is a major issue, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher reaction temperatures.

  • Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity.

    • Recommendation: Use bulky, electron-rich biaryl phosphine ligands like Josiphos or BrettPhos.[12] These ligands can promote the desired reductive elimination step over competing side reactions.

  • Purity of Reagents and Atmosphere: Water and oxygen can be detrimental to the catalytic cycle, leading to catalyst deactivation and the formation of unwanted byproducts.

    • Recommendation: Ensure all reagents and solvents are rigorously dried and degassed. The reaction should be run under a strictly inert atmosphere (e.g., argon or nitrogen). Impurities in the amine can also be problematic; consider purifying it before use.[14]

Experimental Protocol: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination

Parameter Condition Rationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or a pre-formed catalystEnsure an active catalyst source.
Ligand Josiphos SL-J009-1 (2.2 mol%)A robust ligand known to suppress side reactions.[12]
Base NaOtBu (1.4 equivalents)A strong, non-nucleophilic base.
Solvent Toluene or Dioxane (anhydrous, degassed)Common solvents for this reaction.[13]
Temperature 100-110 °CTypical temperature range.
Atmosphere Argon or NitrogenCrucial for preventing catalyst deactivation.
Question 4: I need to perform a regioselective C-H functionalization on a dibromofluorotoluene. What are the key factors that will govern the selectivity?

Answer:

Direct C-H functionalization is a highly desirable but challenging transformation.[15][16] The regioselectivity in such reactions on a substituted aromatic ring like dibromofluorotoluene is governed by a combination of directing group effects, steric hindrance, and the electronic nature of the C-H bonds.

Key Principles Governing Regioselectivity:

  • Directing Group Effects: If your molecule contains a directing group, this will likely be the dominant factor in determining the site of C-H activation.[16] For instance, an amide or carboxylic acid group will typically direct functionalization to the ortho position.

  • Electronic Effects: The fluorine atom is a strong electron-withdrawing group, which acidifies the ortho C-H protons, making them more susceptible to deprotonation by a metal catalyst. The methyl group is electron-donating, which can have a deactivating effect on adjacent C-H bonds.

  • Steric Hindrance: Bulky groups like the methyl group and the bromine atoms will sterically encumber the adjacent C-H bonds, making them less accessible to the catalyst.

Strategic Approach to Regioselective C-H Functionalization:

CH_Functionalization_Strategy cluster_analysis Analysis of Substituent Effects cluster_outcome Predicted Site of Functionalization Start Dibromofluorotoluene Substrate Directing_Group Directing Group Present? Start->Directing_Group Electronic_Effects Electronic Effects (F, Me) Start->Electronic_Effects Steric_Effects Steric Hindrance (Br, Me) Start->Steric_Effects Directing_Group->Electronic_Effects No Ortho_to_DG ortho to Directing Group Directing_Group->Ortho_to_DG Yes Most_Acidic Most Electronically Activated C-H Electronic_Effects->Most_Acidic Least_Hindered Least Sterically Hindered C-H Steric_Effects->Least_Hindered

Caption: Decision tree for predicting C-H functionalization sites.

Recommendation: For a successful regioselective C-H functionalization, it is often necessary to introduce a removable directing group onto the molecule to override the inherent electronic and steric biases of the starting material.

References

Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for experiments involving 1,2-Dibromo-4-fluoro-5-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity and selectivity of this versatile building block. The content is structured into a troubleshooting guide for specific experimental issues and a broader FAQ section for foundational knowledge.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable solutions.

Question 1: My Suzuki-Miyaura cross-coupling reaction is giving low yields and a mixture of mono- and di-substituted products. How can I improve the yield and selectivity for the mono-arylated product?

Answer: This is a common challenge with di-halogenated substrates. The issue likely stems from a combination of solvent choice, reaction conditions, and catalyst activity.

  • Causality: The two bromine atoms on the ring have slightly different electronic environments due to the flanking methyl and fluoro substituents, but this difference may not be sufficient to achieve high selectivity under highly reactive conditions. Solvents play a crucial role in modulating catalyst reactivity and stabilizing intermediates.[1]

    • Highly Polar Aprotic Solvents (e.g., DMF, MeCN): These solvents can accelerate the reaction rate significantly. While this can be good for difficult couplings, it can also lead to over-reaction, producing the di-substituted product before the starting material is fully consumed. Some polar solvents can also promote side reactions like hydrodebromination.[2]

    • Non-Polar/Weakly Polar Solvents (e.g., Toluene, 1,4-Dioxane, THF): These solvents generally lead to slower reaction rates, which can be advantageous for selectivity. They provide a more controlled environment, often allowing the reaction to be stopped after the first substitution.[1]

  • Troubleshooting Steps & Solutions:

    • Switch to a Less Polar Solvent: If you are using DMF or acetonitrile, switch to toluene or 1,4-dioxane. This will slow down the second coupling event, allowing for a larger window to isolate the mono-substituted product.

    • Lower the Temperature: Reducing the reaction temperature (e.g., from 100 °C to 80 °C) will decrease the overall reaction rate, enhancing selectivity.

    • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.05-1.1 equivalents) relative to the dibromobenzene to favor mono-substitution. Using a large excess will drive the reaction towards di-substitution.

    • Choose an Appropriate Base: The choice of base is also critical. A weaker base like K₂CO₃ may provide better selectivity than a stronger one like KOBu-t.

  • Workflow for Optimizing Mono-arylation:

Caption: Troubleshooting workflow for Suzuki coupling selectivity.

Question 2: I am attempting a Sonogashira coupling, but the reaction is sluggish and requires high temperatures, leading to catalyst decomposition. What solvent system can improve this?

Answer: The challenge in Sonogashira coupling is to find a solvent that effectively dissolves all components—the aryl halide, the alkyne, the palladium catalyst, the copper(I) co-catalyst, and the amine base—while facilitating the catalytic cycle.[3]

  • Causality: While non-polar solvents like toluene can be used, they may not adequately dissolve the catalyst system or the copper acetylide intermediate, leading to a sluggish reaction.[3] Polar aprotic solvents are often superior.

    • DMF (Dimethylformamide): Often considered a "go-to" solvent for Sonogashira couplings. Its high polarity and electron-donating capacity are thought to help coordinate the metal center and promote the final product dissociation from the catalyst.[3]

    • THF (Tetrahydrofuran): A good general-purpose solvent, but its lower boiling point can be a limitation if higher temperatures are needed. It is often used in combination with other solvents or for more reactive substrates.[4]

    • Amine as Solvent: In some cases, using the amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent can be highly effective, as it ensures a high concentration of the base needed for the deprotonation of the alkyne.

  • Troubleshooting Steps & Solutions:

    • Solvent Selection: If you are using toluene, consider switching to DMF for better solubility and potentially faster kinetics at a lower temperature.[3] A mixture of THF and an amine like triethylamine is also an excellent starting point.[5]

    • Degassing: Ensure your solvent is rigorously degassed. Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.

    • Catalyst System: The choice of ligand is as important as the solvent. For a dibromo-substrate, a bulky electron-rich phosphine ligand can promote the oxidative addition step.

  • Recommended Protocol: See the detailed protocol in the "Experimental Protocols" section below.

Question 3: Why is my attempt to form a Grignard reagent from this compound failing or resulting in a Wurtz coupling side product?

Answer: Grignard reagent formation is highly sensitive to the solvent and reaction conditions. Failure is almost always due to the presence of water or an inappropriate solvent, while Wurtz coupling is a common side reaction.

  • Causality: The Grignard reagent is a potent nucleophile and base.

    • Solvent Role: The solvent must be aprotic and capable of coordinating to the magnesium center to stabilize the Grignard reagent. Ethers like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard choices because their lone pair electrons fulfill this role.[6][7] Using a non-coordinating solvent like hexane or a protic solvent like ethanol will prevent the reaction.

    • Anhydrous Conditions: Any trace of water will protonate and destroy the Grignard reagent as it forms. All glassware must be flame-dried, and solvents must be anhydrous.[6][8]

    • Wurtz Coupling: This side reaction (R-Br + R-MgBr → R-R) can occur if the local concentration of the aryl bromide is too high. It is often promoted by higher temperatures.

  • Troubleshooting Steps & Solutions:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in a stream of inert gas (Argon or Nitrogen). Use a freshly opened bottle of anhydrous ether or THF, or distill it from a suitable drying agent.

    • Initiate the Reaction: Grignard formation can be slow to start. Add only a small amount of the aryl bromide solution to the magnesium turnings first. You can add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. An exotherm and bubble formation indicate initiation.[6]

    • Slow Addition: Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux and avoid high local concentrations, which will minimize Wurtz coupling.[7]

Question 4: I want to perform a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom. My reaction with sodium methoxide in methanol is very slow. What am I doing wrong?

Answer: Your choice of a protic solvent (methanol) is likely hindering the reaction. While the fluorine atom is the most activated site for SNAr on this ring, the nucleophile's reactivity is paramount.[9][10]

  • Causality: SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex). The solvent's role is to dissolve the reactants and stabilize this intermediate without deactivating the nucleophile.[11]

    • Protic Solvents (e.g., Methanol, Ethanol): These solvents have acidic protons that can form hydrogen bonds with the nucleophile (e.g., CH₃O⁻). This "solvation shell" stabilizes the nucleophile, lowering its energy and making it less reactive.[12]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are ideal for SNAr.[13] They can solvate the cation (e.g., Na⁺) well but do not form strong hydrogen bonds with the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate. They also effectively stabilize the delocalized negative charge of the Meisenheimer complex.

  • Troubleshooting Steps & Solutions:

    • Change to a Polar Aprotic Solvent: The single most effective change is to switch from methanol to DMSO or DMF. This will drastically increase the nucleophilicity of your methoxide.[13]

    • Ensure Anhydrous Conditions: While not as critical as for Grignard reactions, water can compete as a nucleophile or protonate your alkoxide. Using anhydrous solvents is good practice.

    • Temperature: Gently heating the reaction (e.g., to 50-80 °C) will also increase the rate.

  • Solvent Effect Visualization:

SNAr_Solvent_Effect cluster_0 In Protic Solvent (Methanol) cluster_1 In Polar Aprotic Solvent (DMSO) Nu_protic CH₃O⁻ (solvated) Solvent_protic MeOH molecules surround nucleophile via H-bonds Nu_protic->Solvent_protic Stabilized & Less Reactive Result_protic Slow Reaction Rate Nu_protic->Result_protic Nu_aprotic CH₃O⁻ ('naked') Solvent_aprotic DMSO solvates Na⁺, leaves nucleophile highly reactive Nu_aprotic->Solvent_aprotic Unstabilized & Highly Reactive Result_aprotic Fast Reaction Rate Nu_aprotic->Result_aprotic

Caption: Contrasting nucleophile reactivity in protic vs. aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for achieving regioselective C-C coupling on this compound?

For palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, achieving regioselectivity between the two bromine atoms can be challenging. The electronic difference is subtle. However, the C4-Br bond is para to the electron-donating methyl group, while the C5-Br bond is meta. This may make the C4-Br slightly more susceptible to oxidative addition. To exploit this small difference, you should use conditions that favor kinetic control:

  • Solvent: A non-polar solvent like toluene or dioxane is recommended to slow the reaction.[1]

  • Temperature: Lower reaction temperatures (e.g., 60-80 °C).

  • Ligand: A sterically bulky ligand may enhance selectivity by preferentially interacting with the less hindered C4-Br position.

Q2: Can I use protic solvents for any reactions with this molecule?

Yes, but their use is limited. Protic solvents (water, ethanol, etc.) are generally incompatible with organometallic reactions (Grignard, some couplings) and SNAr with strong anionic nucleophiles. However, they can be suitable for:

  • Suzuki-Miyaura Couplings: Some modern Suzuki protocols use alcohol/water mixtures, which can be effective and are considered "green" solvents.[1] However, this must be paired with a suitable catalyst/ligand system designed for these conditions.

  • Nucleophilic Aromatic Substitution with Neutral Nucleophiles: Reactions with neutral nucleophiles like ammonia or amines can be performed in protic solvents, though polar aprotic solvents often still give better results.[14]

Q3: How does solvent polarity impact the Buchwald-Hartwig amination of this substrate?

The Buchwald-Hartwig amination catalytic cycle involves several steps, including oxidative addition and reductive elimination, that are influenced by solvent polarity.[15]

  • Non-polar aprotic solvents (e.g., toluene, m-xylene): These are generally the preferred choice. They have been shown to favor the desired monosubstituted product and can lead to cleaner reactions.[16]

  • Polar aprotic solvents (e.g., THF, dioxane): Can also be effective but may sometimes lead to more side products depending on the specific catalyst and substrate. The choice is often linked to the ligand used, as the solvent can influence the conformation and activity of the palladium-ligand complex.[17]

Q4: What are the key solvent parameters I should consider for any new reaction?

Beyond simple classification, consider these quantitative and qualitative factors:

ParameterInfluence on ReactionsRecommended Solvents for this compound
Dielectric Constant (ε) A measure of polarity. High ε solvents stabilize charged intermediates and transition states (good for SNAr).[12]High ε: DMSO, Acetonitrile (for SNAr). Low ε: Toluene, THF (for selective cross-coupling).
Boiling Point Determines the accessible temperature range for the reaction. Higher boiling points are needed for less reactive substrates.High BP: Toluene (111°C), Dioxane (101°C), DMF (153°C). Low BP: THF (66°C), Diethyl Ether (35°C).
Coordinating Ability Ability to solvate metal ions or reagents. Essential for Grignard reagents and can influence catalyst stability in cross-couplings.Coordinating: THF, Dioxane, DMF. Non-coordinating: Toluene, Hexane.
Proticity Presence of acidic protons (O-H, N-H). Protic solvents deactivate strong nucleophiles and are incompatible with Grignard reagents.Aprotic: All listed above except for water/alcohols. Protic: Use with caution, e.g., in specific Suzuki protocols.

Experimental Protocols

Protocol 1: Regioselective Mono-Sonogashira Coupling

This protocol aims for mono-alkynylation, targeting the more reactive C-Br bond.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Copper(I) Iodide (0.06 mmol, 6 mol%).

  • Solvent & Reagents: Add anhydrous, degassed Toluene (10 mL) and Triethylamine (3.0 mmol).

  • Reactant Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol) via syringe.

  • Reaction: Stir the mixture at 70 °C. Monitor the reaction progress closely by TLC or GC-MS. The reaction should be stopped once the starting material is consumed to minimize the formation of the di-alkynylated product.

  • Work-up: Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of Fluorine

This protocol uses an optimal polar aprotic solvent to replace the fluorine with a methoxy group.

  • Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve this compound (1.0 mmol) in anhydrous DMSO (5 mL).

  • Reagent Addition: Add sodium methoxide (1.5 mmol) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the disappearance of the starting material by TLC (typically 2-4 hours).

  • Work-up: Cool the mixture to room temperature and carefully pour it into ice-water (50 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

managing hydrodehalogenation in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for managing the common side reaction of hydrodehalogenation. As a Senior Application Scientist, my goal is to blend established mechanistic understanding with field-proven insights to help you optimize your reactions, increase yields, and ensure the purity of your target compounds.

Technical Guide Structure

This support center is structured to guide you from fundamental understanding to practical application.

  • Frequently Asked Questions (FAQs): The Basics - Start here to understand what hydrodehalogenation is, why it happens, and how to detect it.

  • Deep Dive: Mechanistic Insights - A closer look at the chemical pathways that lead to this unwanted side reaction.

  • Troubleshooting Hub: Isolating the Cause - A systematic guide to pinpointing the source of hydrodehalogenation in your specific reaction.

  • Optimization Protocols & Best Practices - Actionable, step-by-step protocols to minimize or eliminate the problem.

Part 1: Frequently Asked Questions (FAQs): The Basics

Q1: What exactly is hydrodehalogenation in the context of palladium-catalyzed reactions?

A1: Hydrodehalogenation is a common and undesired side reaction where the halogen atom (I, Br, Cl) on your starting material (e.g., an aryl halide) is replaced by a hydrogen atom.[1][2] This process consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be difficult to separate.[1][3] It is particularly problematic when using highly active catalyst systems or with certain types of substrates like electron-rich aryl halides.[1][2]

Q2: My yield is low, and I see an unexpected byproduct. How can I confirm if hydrodehalogenation is the culprit?

A2: You can use standard analytical techniques to identify the hydrodehalogenated byproduct in your crude reaction mixture:

  • Thin-Layer Chromatography (TLC): The hydrodehalogenated product is typically less polar than the starting aryl halide and will appear as a new spot with a higher Rf value.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. You will see a peak in the chromatogram with a mass corresponding to the molecular weight of your starting material minus the halogen plus one hydrogen.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the crude product, you will observe the appearance of a new proton signal in the aromatic region at the position where the halogen was previously located.[1]

Q3: What is the primary cause of hydrodehalogenation?

A3: The most common cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[4] This highly reactive intermediate can be generated from various sources in the reaction mixture, including solvents (especially alcohols), the base, or even trace amounts of water.[2][4] Once formed, the Pd-H species can react with the aryl group on the palladium intermediate (Ar-Pd-X) in a process called reductive elimination, yielding the undesired arene (Ar-H) and regenerating the active Pd(0) catalyst, which can continue this unwanted cycle.[4]

Part 2: Deep Dive: Mechanistic Insights

Understanding the mechanism is key to controlling it. The desired cross-coupling reaction competes directly with the hydrodehalogenation pathway. Both pathways start from the same Ar-Pd(II)-X intermediate formed after oxidative addition. The fate of this intermediate determines your reaction's success.

The critical juncture is the competition between transmetalation (the desired pathway) and the formation of a palladium-hydride species that leads to hydrodehalogenation.

Key Mechanistic Pathways to Pd-H Formation:
  • From Alcoholic Solvents: Alcohols like methanol or ethanol can undergo β-hydride elimination after coordinating to the palladium center, generating a Pd-H species and an aldehyde or ketone.[2][3]

  • From Strong Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are well-known to be potential hydride sources, promoting the formation of Pd-H intermediates.[1]

  • From Water: Although often required for reactions like Suzuki coupling, excessive or even trace amounts of water can serve as a proton/hydride source, contributing to the side reaction.[5][6]

Below is a diagram illustrating how the hydrodehalogenation pathway diverges from the desired Suzuki-Miyaura coupling cycle.

G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X arpdx Ar-Pd(II)L_n-X ox_add->arpdx trans Transmetalation arpdx->trans R-B(OH)₂ Base pd_h Ar-Pd(II)L_n-H arpdx->pd_h Forms Pd-H arpdr Ar-Pd(II)L_n-R trans->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 Ar-R (Desired Product) hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_h red_elim_h Reductive Elimination (Undesired) pd_h->red_elim_h red_elim_h->pd0 Ar-H (Byproduct) Troubleshooting_Workflow start High Hydrodehalogenation Detected check_base Q: Are you using a strong alkoxide base (e.g., KOtBu)? start->check_base change_base A: Switch to a weaker inorganic base (K₂CO₃, K₃PO₄, Cs₂CO₃). check_base->change_base Yes check_solvent Q: Is the solvent protic (e.g., MeOH, EtOH)? check_base->check_solvent No change_base->check_solvent change_solvent A: Switch to an aprotic solvent (Dioxane, Toluene, THF). check_solvent->change_solvent Yes check_ligand Q: Is the ligand small and/or electron-poor? check_solvent->check_ligand No change_solvent->check_ligand change_ligand A: Screen bulky, electron-rich ligands (e.g., Buchwald biaryl phosphine ligands). check_ligand->change_ligand Yes check_temp Q: Is the reaction temperature very high or the time prolonged? check_ligand->check_temp No change_ligand->check_temp change_temp A: Lower temperature and monitor for completion to avoid prolonged heating. check_temp->change_temp Yes end Problem Minimized check_temp->end No change_temp->end

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of chemical reagents is a foundational requirement for experimental success and regulatory compliance. 1,2-Dibromo-4-fluoro-5-methylbenzene, a polysubstituted aromatic compound, presents a unique analytical challenge due to the presence of multiple heavy atoms and the potential for isomeric impurities. This guide provides an in-depth comparison of orthogonal analytical techniques essential for its comprehensive characterization, grounded in established scientific principles and field-proven insights.

The Integrated Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a molecule like this compound. A robust, self-validating system relies on the integration of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and their collective agreement establishes a high degree of confidence in the final assessment of structure and purity. The typical workflow involves chromatographic separation for purity, followed by spectroscopic analysis for structural elucidation.

cluster_0 Step 1: Purity & Separation cluster_1 Step 2: Structural Elucidation cluster_2 Step 3: Functional Group Confirmation cluster_3 Step 4: Final Report Purity Sample of This compound Chromatography Chromatography (GC or HPLC) Purity->Chromatography Assess purity Separate isomers MS Mass Spectrometry (MS) Chromatography->MS Confirm MW Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Chromatography->NMR Define C-H Framework Confirm Connectivity FTIR Vibrational Spectroscopy (FTIR/Raman) NMR->FTIR Verify C-Br, C-F, Aromatic C-H bonds Report Comprehensive Certificate of Analysis FTIR->Report

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Techniques: Purity Assessment and Isomer Separation

The first critical step is to determine the purity of the sample and separate it from any potential positional isomers, which are common byproducts in the synthesis of polysubstituted benzenes. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary tools for this purpose.

Causality Behind the Choice: The choice between GC and HPLC depends on the compound's volatility and thermal stability. Given that this compound is a relatively small, non-polar molecule, it is sufficiently volatile and thermally stable for GC analysis, which often provides higher resolution for such compounds.[1][2] HPLC is a viable alternative, particularly if the compound is part of a complex mixture with non-volatile components.[3]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[3]
Typical Column Low-to-mid polarity capillary column (e.g., DB-5ms) is a robust starting point.[4]Reversed-phase C18 or Phenyl-Hexyl columns for aromatic compounds.[5][6]
Detector Mass Spectrometer (MS) for definitive identification; Flame Ionization Detector (FID) for quantification.UV Detector (set to ~254 nm for aromatic rings); MS for identification.
Advantages High resolution for volatile isomers, directly compatible with standard Electron Ionization MS.[7]Versatile, suitable for a wide range of compounds, non-destructive (sample can be collected).
Disadvantages Requires the analyte to be thermally stable and volatile.Can be lower resolution for non-polar isomers, solvent consumption is higher.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Gas chromatograph coupled to a mass spectrometer.[8]

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for halogenated aromatic compounds.[4]

  • Injector: Splitless injection at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-400 m/z.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and a characteristic isotopic pattern that acts as a definitive fingerprint for bromine-containing molecules.

The Bromine Isotopic Signature: A key feature of bromine is its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an almost 1:1 natural abundance.[9][10] This creates a unique pattern in the mass spectrum.

  • A molecule with one bromine atom will show two peaks of nearly equal height (M and M+2).[11]

  • A molecule with two bromine atoms, like our target compound, will exhibit three peaks for the molecular ion cluster: M, M+2, and M+4, with a characteristic intensity ratio of approximately 1:2:1.[11][12] This pattern is a powerful diagnostic tool.

Expected MS Data for C₇H₅Br₂F:

  • Molecular Formula Weight: ~265.9 g/mol

  • Molecular Ion Cluster (M, M+2, M+4):

    • M peak: Contains two ⁷⁹Br atoms.

    • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

    • M+4 peak: Contains two ⁸¹Br atoms.

  • Key Fragmentation: Loss of a bromine atom (M-79 or M-81) is a common fragmentation pathway for halogenated compounds and would result in a significant peak in the spectrum.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H and ¹³C NMR is essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

  • Aromatic Region (δ 7.0-8.0 ppm): The benzene ring has two remaining protons. Due to the substitution pattern, they are in different chemical environments and will appear as two distinct signals.[13][14]

    • H-3: This proton is adjacent to a bromine atom. It will be split by the neighboring H-6.

    • H-6: This proton is adjacent to the methyl group. It will be split by H-3 and will also show a small, long-range coupling to the fluorine atom.

  • Aliphatic Region (δ 2.0-2.5 ppm): The methyl group (CH₃) protons are equivalent and will appear as a single signal, likely a singlet or a very narrow doublet due to small coupling to the adjacent fluorine.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of symmetry, all 7 carbon atoms are unique and should produce 7 distinct signals.[13]

  • C-F and C-Br Carbons: The carbons directly bonded to the highly electronegative fluorine and bromine atoms will be significantly affected. The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF).[15][16]

  • Long-Range C-F Coupling: Carbons that are two or three bonds away from the fluorine atom will also show smaller couplings, resulting in doublets or triplets, which can complicate the spectrum but also aids in assignments.[15]

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & CouplingRationale
¹H
Aromatic H (x2)7.0 - 7.8Two distinct signals, likely doublets or doublet of doublets.Protons are in different electronic environments and will couple to each other and potentially to the fluorine atom.[17][18]
Methyl H (x3)2.2 - 2.5Singlet or narrow doublet.Standard chemical shift for a methyl group on an aromatic ring.
¹³C
C-F155 - 165Doublet (¹JCF ≈ 240-250 Hz)Direct attachment to fluorine causes a large downfield shift and a large one-bond C-F coupling.[15]
C-Br (x2)110 - 125Two distinct signals.Bromine's electronegativity shifts the carbon signals.
Aromatic C-H (x2)125 - 140Two distinct signals, may show C-F coupling.Standard aromatic carbon region.
Aromatic C-CH₃135 - 145Signal may show C-F coupling.Quaternary carbon attached to the methyl group.
Methyl C15 - 25Singlet or narrow quartet.Typical range for an aromatic methyl carbon.

Vibrational Spectroscopy (FTIR/Raman): Functional Group Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expected Vibrational Bands:

  • C-H Stretch (Aromatic): A sharp band just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[19]

  • C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the methyl group.[19]

  • C=C Stretch (Aromatic Ring): Overtone bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

  • C-F Stretch: A very strong, characteristic absorption in the 1000-1360 cm⁻¹ region.[20] This is often one of the most intense peaks in the spectrum.

  • C-Br Stretch: A strong absorption in the 500-600 cm⁻¹ region.[19]

cluster_data Experimental Data cluster_info Derived Information NMR NMR Data (¹H, ¹³C) Skeleton Carbon-Hydrogen Framework & Connectivity NMR->Skeleton MS MS Data (MW, Isotope Pattern) Formula Molecular Formula & Halogen Presence MS->Formula FTIR FTIR Data (Vibrational Frequencies) FuncGroups Functional Groups (C-F, C-Br, etc.) FTIR->FuncGroups GC GC Data (Purity, Retention Time) Purity Sample Purity & Isomer Content GC->Purity Conclusion Conclusive Identification This compound Skeleton->Conclusion Formula->Conclusion FuncGroups->Conclusion Purity->Conclusion

Caption: Logic diagram showing the integration of data from orthogonal techniques for conclusive identification.

Conclusion: A Self-Validating System

The characterization of this compound is a clear example of why a multi-technique approach is essential in modern analytical science. Each method provides cross-validation for the others. The molecular weight from MS must match the structure derived from NMR. The functional groups identified by FTIR must be consistent with the NMR and MS data. Finally, the purity established by chromatography ensures that the spectroscopic data represents the target compound and not a mixture. By integrating these techniques, researchers can achieve an unambiguous and trustworthy characterization of this complex halogenated aromatic compound.

References

A Researcher's Guide to the 13C NMR Spectroscopic Analysis of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon-by-carbon map of a molecule's framework. This guide offers an in-depth analysis of the 13C NMR spectrum of 1,2-Dibromo-4-fluoro-5-methylbenzene, a polysubstituted aromatic compound with potential applications as a synthetic intermediate.

This guide moves beyond a simple cataloging of chemical shifts. Here, we delve into the causal relationships between the molecular structure and the resulting NMR spectrum. We will explore how the interplay of electron-withdrawing and electron-donating substituents, namely bromine, fluorine, and a methyl group, dictates the chemical environment of each carbon atom in the benzene ring. Furthermore, we will present a comparative analysis with structurally related compounds to provide a broader context for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who seek not only to interpret spectra but to understand the fundamental principles that govern them.

The Predicted 13C NMR Spectrum of this compound

Due to the absence of a publicly available experimental spectrum for this compound, we present a high-quality predicted spectrum. This prediction is grounded in the well-established principles of substituent additivity on aromatic 13C NMR chemical shifts. The individual effects of bromine, fluorine, and methyl substituents have been extensively studied, and their incremental shifts provide a robust framework for estimating the chemical shifts in polysubstituted benzenes.[1]

The predicted chemical shifts for the aromatic carbons of this compound are presented below. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the compound.

Carbon AtomPredicted Chemical Shift (ppm)
C1~120
C2~123
C3~129
C4~159 (d, 1JCF ≈ 250 Hz)
C5~135
C6~118 (d, 2JCF ≈ 22 Hz)
CH3~20

Note: These are estimated values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

The most notable feature of the predicted spectrum is the large downfield shift of C4, the carbon directly attached to the highly electronegative fluorine atom. This carbon is expected to appear as a doublet due to one-bond coupling with the 19F nucleus (spin I = 1/2). Similarly, C6, which is two bonds away from the fluorine, is predicted to show a smaller doublet splitting. The carbons bearing the bromine atoms (C1 and C2) are expected to be shifted downfield relative to unsubstituted benzene, but the effect is less pronounced than that of fluorine. The methyl group, being an electron-donating group, will cause a slight upfield shift of the carbons it is attached to and those in the ortho and para positions.

Comparative Analysis with Structurally Related Compounds

To appreciate the nuanced effects of the substituents in this compound, a comparison with simpler, related molecules is instructive. We will consider the experimental 13C NMR data of fluorobenzene, 3-bromotoluene, and 1,4-dibromo-2-fluorobenzene.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)CH3 (ppm)
Fluorobenzene162.9 (d)115.5 (d)130.2 (d)124.3 (d)130.2 (d)115.5 (d)-
3-Bromotoluene139.5130.6122.5133.5127.1130.621.4
1,4-Dibromo-2-fluorobenzene113.8 (d)160.2 (d)134.5 (d)117.2 (d)121.8 (d)134.5 (d)-

Note: Data obtained from various sources. Chemical shifts are approximate and may vary with experimental conditions.

From this comparison, several key insights emerge:

  • Fluorine's Dominant Effect: The carbon directly bonded to fluorine consistently exhibits the most downfield chemical shift in all the fluorinated compounds, a consequence of fluorine's high electronegativity. The characteristic large one-bond C-F coupling is also a key diagnostic feature.

  • Bromine's Influence: Bromine substitution leads to a downfield shift of the directly attached carbon, though to a lesser extent than fluorine. The "heavy atom effect" of bromine can sometimes lead to line broadening.

  • Methyl Group's Contribution: The electron-donating methyl group in 3-bromotoluene results in a slight shielding (upfield shift) of the aromatic carbons, particularly the ipso, ortho, and para positions.

  • Additivity Principle: By qualitatively combining the effects observed in these simpler molecules, we can rationalize the predicted chemical shifts for our target molecule, this compound. The interplay of the electron-withdrawing halogens and the electron-donating methyl group creates a unique electronic environment for each carbon, leading to a well-resolved 13C NMR spectrum.

Experimental Protocol for 13C NMR Analysis

To obtain a high-quality 13C NMR spectrum of a compound like this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds and its single 13C resonance at approximately 77.16 ppm, which can serve as an internal reference.

  • Ensure the sample is fully dissolved to avoid line broadening due to solid particles.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for 1H) to achieve good signal dispersion.

  • Tune and match the 13C probe to the sample.

  • Shim the magnetic field to obtain a narrow and symmetrical solvent peak, which is crucial for high resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is usually sufficient to cover the chemical shift range of most organic compounds.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons which have longer relaxation times. For quantitative analysis, much longer delays (5 times the longest T1) are necessary.

  • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is reasonable and can be adjusted based on the sample concentration and desired signal-to-noise ratio.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl3).

Visualizing the Analytical Workflow

The process of 13C NMR analysis, from sample preparation to spectral interpretation, can be visualized as a logical workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation dissolve Dissolve Sample (20-50 mg in 0.6-0.7 mL CDCl3) transfer Transfer to 5 mm NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Match, Shim) acquire Acquire Data (zgpg30, NS=1024, D1=2s) setup->acquire process Process FID (FT, Phasing, Baseline Correction) calibrate Calibrate Spectrum (Solvent Reference) process->calibrate assign Assign Chemical Shifts compare Compare with Alternatives assign->compare cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Prepared Sample cluster_proc cluster_proc cluster_acq->cluster_proc Raw FID Data cluster_interp cluster_interp cluster_proc->cluster_interp Processed Spectrum

Caption: Workflow for 13C NMR analysis of this compound.

Structural Assignment and Rationale

The following diagram illustrates the structure of this compound with the predicted 13C NMR chemical shifts assigned to each carbon atom.

Caption: Predicted 13C NMR assignments for this compound.

The rationale for these assignments is based on a systematic consideration of the substituent effects:

  • C4: Directly attached to the most electronegative atom, fluorine, resulting in the most downfield shift. The large one-bond C-F coupling further confirms this assignment.

  • C6: Experiences a shielding effect from the para-methyl group and a deshielding effect from the ortho-fluorine. The two-bond C-F coupling will be a key identifier.

  • C5: Attached to the methyl group and ortho to the fluorine, leading to a downfield shift.

  • C1 & C2: Bonded to bromine atoms, causing a moderate downfield shift. Their precise chemical shifts will be influenced by the adjacent substituents.

  • C3: Being meta to most substituents, its chemical shift is expected to be closer to that of unsubstituted benzene, but influenced by the adjacent bromine and fluorine.

  • CH3: The methyl carbon will appear in the typical aliphatic region, around 20 ppm.

Conclusion

References

mass spectrometry fragmentation of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1,2-Dibromo-4-fluoro-5-methylbenzene and Comparative Analytical Techniques

Introduction: The Analytical Challenge of Halogenated Aromatics

This compound is a polyhalogenated aromatic compound. Molecules of this class are significant as intermediates in organic synthesis, building blocks for agrochemicals and pharmaceuticals, and are also studied as potential environmental contaminants. Accurate structural identification and quantification are therefore critical. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a premier technique for this purpose due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.[1][2]

This guide will dissect the electron ionization (EI) mass spectrometry fragmentation pathways of this compound. We will explore the predictable yet complex bond cleavages influenced by the interplay of the bromine, fluorine, and methyl substituents. Furthermore, we will provide a robust experimental workflow and compare the capabilities of GC-MS with alternative analytical technologies such as GC with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography (HPLC), providing a complete analytical context.

PART 1: Electron Ionization (EI) Mass Spectrometry Analysis

Electron Ionization (EI) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[2][3] This process ejects an electron from the analyte, creating a high-energy molecular ion (M+•) that is a radical cation. The excess energy in the molecular ion induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[3]

The Molecular Ion and Isotopic Signature

The first crucial piece of information in the mass spectrum is the molecular ion peak. For this compound (C₇H₅Br₂F), the presence of two bromine atoms creates a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[4] Consequently, the molecular ion will appear as a cluster of three peaks:

  • M+: Contains two ⁷⁹Br isotopes.

  • M+2: Contains one ⁷⁹Br and one ⁸¹Br isotope.

  • M+4: Contains two ⁸¹Br isotopes.

The relative intensities of these peaks will be approximately 1:2:1, a definitive indicator for a dibrominated compound.

Primary Fragmentation Pathways

The fragmentation of the molecular ion is governed by the stability of the resulting ions and neutral radicals. For this molecule, the following pathways are predicted to be the most significant:

  • Loss of a Bromine Atom ([M-Br]⁺): The C-Br bond is the weakest bond in the molecule after the C-H and C-C bonds of the methyl group. Cleavage of this bond results in the loss of a bromine radical (•Br), producing a highly abundant [M-Br]⁺ ion.[4][5] This will be observed as a doublet of peaks corresponding to the loss of ⁷⁹Br and ⁸¹Br.

  • Loss of a Methyl Radical ([M-CH₃]⁺): Benzylic cleavage, the breaking of the bond between the aromatic ring and the methyl group, is a common fragmentation pathway for toluene derivatives.[6] This results in the loss of a methyl radical (•CH₃, 15 Da) and the formation of a [M-CH₃]⁺ ion. This ion may rearrange to a stable substituted tropylium ion structure.[6]

  • Sequential Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the [M-Br]⁺ ion can subsequently lose the second bromine atom to yield a [M-Br-Br]⁺ fragment, or it could lose the methyl group.

The diagram below illustrates these primary fragmentation pathways.

Fragmentation_Pathway Predicted EI-MS Fragmentation of this compound M C₇H₅Br₂F⁺• (Molecular Ion, M⁺•) F1 [M-Br]⁺ (Loss of •Br) M->F1 - •Br F2 [M-CH₃]⁺ (Loss of •CH₃) M->F2 - •CH₃ F3 [M-Br-Br]⁺• F1->F3 - •Br F4 [M-Br-CH₃]⁺ F1->F4 - •CH₃

Caption: Predicted major fragmentation pathways in EI-MS.

PART 2: A Validated Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing volatile and thermally stable compounds like this compound.[2][7] The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides identification.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a high-purity solvent such as hexane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis. An internal standard may be added for quantitative studies.

  • GC-MS Instrumentation and Conditions:

    • System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line: 280°C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

    • Acquisition Mode: Full scan for identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[1]

  • Data Analysis and Validation:

    • The resulting Total Ion Chromatogram (TIC) will show a peak at a specific retention time for the target compound.

    • The mass spectrum corresponding to this peak should be extracted and examined.

    • Confirm the presence of the 1:2:1 isotopic cluster for the molecular ion.

    • Identify the key fragment ions ([M-Br]⁺, [M-CH₃]⁺, etc.) and compare their m/z values and relative abundances to reference spectra or predicted patterns.

The following diagram outlines the complete analytical workflow.

Workflow GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weighing & Dissolution Prep2 Serial Dilution Prep1->Prep2 GC GC Separation Prep2->GC MS EI-MS Detection GC->MS Transfer Line Data1 TIC & Spectrum Extraction MS->Data1 Data2 Fragment Identification Data1->Data2 Data3 Reporting Data2->Data3

Caption: A typical workflow for GC-MS analysis.

PART 3: Comparison with Alternative Analytical Techniques

While GC-MS with EI is a powerful tool, other techniques offer different advantages and are better suited for specific analytical goals. A senior scientist must choose the appropriate tool for the task at hand.

TechniquePrincipleSensitivityStructural InformationThroughputPrimary Application
GC-MS (EI) Separates by volatility/polarity, identifies by mass fragmentation.High (ng-pg)Excellent (Provides molecular weight and fragmentation pattern for structural confirmation).HighGold standard for identification and quantification of volatile/semi-volatile organics.
GC-ECD Separates by volatility/polarity, detects electron-capturing compounds.[7][8]Extremely High (pg-fg) for halogenated compounds.None (Retention time only).HighUltra-trace quantification of known halogenated compounds (e.g., pesticides, PCBs). [8][9]
HPLC-UV/MS Separates by polarity, detects by UV absorbance or mass.[9][10]Moderate to HighPoor (UV) to Excellent (MS).ModerateAnalysis of non-volatile, thermally labile, or polar compounds. [9][10][11]
NMR Spectroscopy Measures nuclear spin transitions in a magnetic field.Low (mg-µg)Definitive (Provides unambiguous atom connectivity and stereochemistry).LowAbsolute structure elucidation of pure compounds.
In-Depth Comparison
  • GC-MS vs. GC-ECD: For the analysis of this compound, a GC-ECD system would offer superior sensitivity, potentially reaching femtogram levels.[8] This is invaluable for environmental monitoring where concentrations are extremely low. However, the ECD is non-specific; any co-eluting electrophilic compound would interfere. GC-MS provides the structural confirmation that ECD lacks, making it indispensable for identifying unknown compounds or analyzing complex matrices where peak identity is not guaranteed.[7]

  • GC-MS vs. HPLC: HPLC is generally not the first choice for a volatile compound like this. Its strength lies in the analysis of compounds that cannot pass through a GC system. However, HPLC with specialized stationary phases that promote halogen–π interactions has been explored for separating isomers of halogenated benzenes, which can be challenging by GC alone.[9][10]

  • GC-MS vs. NMR: NMR provides the most complete structural information, period. It can resolve isomers and definitively map the entire molecule. Its drawback is its comparatively low sensitivity. While MS can detect picograms, NMR often requires micrograms or milligrams of a purified sample. Therefore, NMR is the ultimate tool for characterizing a newly synthesized standard, while GC-MS is the workhorse for detecting and quantifying that compound in complex samples.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion cluster (M+, M+2, M+4) and predictable fragmentation pathways, most notably the loss of bromine and methyl radicals. This detailed fragmentation provides a robust basis for its unambiguous identification.

GC-MS with Electron Ionization emerges as the most balanced and versatile technique for the routine analysis of this compound, offering an excellent combination of sensitivity, selectivity, and structural information. While techniques like GC-ECD provide unparalleled sensitivity for trace quantification and NMR offers definitive structural proof, GC-MS remains the cornerstone for confident identification in complex research, development, and monitoring applications. The selection of an analytical method should always be guided by the specific question at hand, whether it be ultimate sensitivity, absolute structural proof, or reliable identification.

References

A Researcher's Guide to the Reactivity of Brominated Toluene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of the reactivity of brominated toluene derivatives. In the intricate world of organic synthesis and drug development, a nuanced understanding of how subtle changes in molecular structure influence chemical behavior is paramount. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-bromotoluene, offering insights into the electronic and steric factors that govern their reactivity in key chemical transformations. By delving into the principles of electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions, this document aims to equip you with the knowledge to predict reaction outcomes and strategically design synthetic pathways.

The Decisive Influence of Substituent Position

The reactivity of a substituted benzene ring is fundamentally dictated by the interplay of electronic and steric effects imparted by its substituents. In the case of bromotoluene, the methyl (-CH₃) group and the bromine (-Br) atom exert distinct and sometimes competing influences on the aromatic system.

The methyl group is an activating, ortho, para-directing group.[1] It donates electron density to the benzene ring through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediates formed during electrophilic attack at the ortho and para positions.[2] Conversely, bromine is a deactivating but also ortho, para-directing substituent.[3] While its electronegativity withdraws electron density from the ring inductively (deactivating it), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. The balance of these effects determines the overall reactivity and regioselectivity of each isomer.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The reaction involves an electrophile attacking the electron-rich π-system of the benzene ring.[4][5] The rate and orientation of this attack are profoundly influenced by the position of the bromine atom relative to the methyl group.

IsomerPredicted Relative Reactivity in EASPrimary ProductsRationale
p-BromotolueneHighest2,5-DibromotolueneThe activating methyl group and the directing bromine atom reinforce each other, strongly activating the positions ortho to the methyl group. Steric hindrance is minimal.
o-BromotolueneIntermediate2,4-Dibromotoluene and 2,6-DibromotolueneThe methyl and bromine groups direct to different positions, leading to a mixture of products. Steric hindrance from the adjacent bromine atom can slightly decrease the rate of attack at the position between the two substituents.
m-BromotolueneLowest2,3-Dibromotoluene and 3,4-DibromotolueneThe directing effects of the methyl and bromine groups are not additive, leading to a less activated ring compared to the ortho and para isomers.

A theoretical study on electrophilic substitution in toluene has shown that substitution at the ortho position is energetically more favorable than at the meta position when an electron-donating group is present.

Experimental Protocol: Comparative Nitration of Bromotoluene Isomers

This protocol outlines a procedure to compare the reactivity of the three bromotoluene isomers towards nitration.

Materials:

  • o-Bromotoluene, m-Bromotoluene, p-Bromotoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare a nitrating mixture by carefully adding 1 mL of concentrated H₂SO₄ to 1 mL of concentrated HNO₃ in an ice bath.

  • In three separate round-bottom flasks, dissolve 1 mmol of o-bromotoluene, m-bromotoluene, and p-bromotoluene in 5 mL of dichloromethane.

  • Slowly add the nitrating mixture dropwise to each flask while stirring in an ice bath.

  • After the addition is complete, allow the reactions to stir at room temperature for 1 hour.

  • Quench each reaction by carefully pouring it into a beaker containing 20 mL of ice-cold water.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and analyze the product mixture by GC-MS to determine the relative amounts of the different nitrated isomers.

Expected Outcome: The reaction of p-bromotoluene is expected to proceed the fastest and yield predominantly one product. The reaction of o-bromotoluene will likely be slower and yield a mixture of products. The reaction of m-bromotoluene will be the slowest.

Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) typically requires a strong electron-withdrawing group on the aromatic ring to facilitate the attack of a nucleophile. While bromotoluene itself is not highly reactive towards SNAr, the presence of other substituents can significantly influence its reactivity. For these reactions, the ortho and para isomers are generally more reactive than the meta isomer, especially when an electron-withdrawing group is also present at the ortho or para position to the bromine. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electron-withdrawing group.[6]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds.[7][8] The reactivity of bromotoluene isomers in these reactions is influenced by both electronic and steric factors.

The general mechanism for many of these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The oxidative addition of the aryl bromide to the low-valent metal catalyst is often the rate-determining step.

IsomerPredicted Relative Reactivity in Cross-CouplingRationale
p-BromotolueneHighThe bromine atom is sterically accessible, facilitating oxidative addition.
m-BromotolueneHighSimilar to the para isomer, the bromine is not significantly sterically hindered.
o-BromotolueneLowerThe proximity of the methyl group to the bromine atom can sterically hinder the approach of the bulky metal catalyst, potentially slowing down the rate of oxidative addition.

Experimental Protocol: Comparative Suzuki Coupling of Bromotoluene Isomers

This protocol provides a method to compare the reactivity of the three bromotoluene isomers in a Suzuki coupling reaction.

Materials:

  • o-Bromotoluene, m-Bromotoluene, p-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water

  • High-Performance Liquid Chromatography (HPLC)

Procedure:

  • In three separate Schlenk tubes, add 1 mmol of the respective bromotoluene isomer, 1.2 mmol of phenylboronic acid, 0.02 mmol of Pd(OAc)₂, 0.04 mmol of PPh₃, and 2 mmol of K₂CO₃.

  • Add 5 mL of toluene and 1 mL of water to each tube.

  • Degas the mixtures by bubbling argon through them for 15 minutes.

  • Heat the reactions at 100 °C for 4 hours.

  • After cooling to room temperature, extract the mixtures with ethyl acetate, wash with water, and dry the organic layer over anhydrous MgSO₄.

  • Analyze the reaction progress and product formation by HPLC to compare the conversion rates of the different isomers.

Expected Outcome: The reactions with p-bromotoluene and m-bromotoluene are expected to proceed at a faster rate and give higher yields compared to the reaction with o-bromotoluene due to reduced steric hindrance around the reaction center.

Visualizing the Underlying Principles

To better understand the factors governing the reactivity of bromotoluene derivatives, the following diagrams illustrate the key concepts.

Caption: Influence of the methyl group on the stability of the arenium ion intermediate in electrophilic aromatic substitution of toluene.

Steric_Hindrance_Coupling cluster_para p-Bromotoluene cluster_ortho o-Bromotoluene p_Br Br p_Ring Aromatic Ring p_Br->p_Ring p_Me CH3 p_Me->p_Ring o_Br Br o_Ring Aromatic Ring o_Br->o_Ring o_Me CH3 o_Me->o_Ring Catalyst Bulky Metal Catalyst Catalyst->p_Br Less Hindrance (Faster Reaction) Catalyst->o_Br More Hindrance (Slower Reaction)

Caption: Steric hindrance in the oxidative addition step of metal-catalyzed cross-coupling reactions for ortho- and para-bromotoluene.

Conclusion

The reactivity of brominated toluene derivatives is a clear demonstration of how subtle structural variations can lead to significant differences in chemical behavior. For electrophilic aromatic substitution, the para isomer exhibits the highest reactivity due to the synergistic electronic effects of the methyl and bromine groups and minimal steric hindrance. In contrast, for metal-catalyzed cross-coupling reactions, the ortho isomer is often the least reactive due to steric impediment around the reaction site. A thorough understanding of these principles is indispensable for researchers in organic synthesis and drug development, enabling the rational design of synthetic strategies and the prediction of reaction outcomes.

References

1,2-Dibromo-4-fluoro-5-methylbenzene vs other halogenated aromatics in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Coupling Reactivity of 1,2-Dibromo-4-fluoro-5-methylbenzene and its Strategic Application in Synthesis

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Polyhalogenated aromatic compounds are invaluable building blocks, offering multiple reaction handles for iterative, site-selective modifications via cross-coupling reactions. This guide provides a comparative analysis of This compound , a uniquely substituted arene, and contextualizes its reactivity against other halogenated aromatics in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic principles governing selectivity, supported by experimental data, to empower chemists in leveraging this versatile reagent for complex molecule synthesis.

The Principles of Site-Selectivity in Dihaloarene Cross-Coupling

The ability to selectively functionalize one of two identical halogen atoms on an aromatic ring is a significant challenge and a powerful synthetic tool.[1][2] The outcome of such reactions is governed by a delicate interplay of electronic, steric, and catalyst-controlled factors that influence the rate-determining oxidative addition step of the catalytic cycle.[3][4]

  • Electronic Effects : The oxidative addition of the palladium catalyst to a carbon-halogen bond is favored at positions that are more electron-deficient.[3] Electron-withdrawing groups (EWGs) such as fluoro (-F), cyano (-CN), or trifluoromethyl (-CF₃) increase the electrophilicity of the adjacent carbon, accelerating C-X bond activation. Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) decrease the reactivity of nearby C-X bonds.

  • Steric Hindrance : The approach of the bulky palladium catalyst is sensitive to the steric environment around the carbon-halogen bond. Less sterically hindered positions are generally favored for oxidative addition.[5]

  • Catalyst and Ligand Control : While substrate electronics and sterics provide an intrinsic reactivity bias, the choice of palladium catalyst, and particularly the ancillary ligand, can override these effects.[6][7] Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can dramatically alter the selectivity profile of a reaction.[8][9]

The Catalytic Cycle: A Quick Primer

The universally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The initial, and often irreversible, oxidative addition of the aryl halide to the Pd(0) complex is typically the selectivity-determining step in the coupling of polyhalogenated arenes.[3]

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Selectivity Determining Step Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Analyzing this compound: A Case Study in Regioselectivity

The structure of this compound presents a fascinating case for predicting regioselectivity. It features two adjacent bromine atoms influenced by opposing electronic effects from the fluoro and methyl substituents.

  • C1-Br Bond : This bromine is ortho to the electron-donating methyl group and meta to the electron-withdrawing fluoro group. It is also sterically shielded by the adjacent bromine at C2.

  • C2-Br Bond : This bromine is ortho to the electron-withdrawing fluoro group and meta to the electron-donating methyl group. It is generally considered less sterically hindered than the C1-Br.

Based on established principles, the C2-Br bond is predicted to be significantly more reactive in palladium-catalyzed cross-coupling reactions. The powerful electron-withdrawing inductive effect of the ortho-fluoro substituent makes the C2 position more electrophilic, thereby lowering the energy barrier for oxidative addition.

Caption: Predicted reactivity of C-Br bonds in the title compound.

This inherent reactivity difference makes this compound an ideal substrate for sequential, site-selective cross-coupling, allowing for the controlled introduction of two different functionalities.

Comparative Performance in Cross-Coupling Reactions

To fully appreciate the utility of this compound, we compare its expected reactivity with other classes of dihalogenated arenes in three major cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[10] The regioselectivity in the coupling of non-symmetric dibromobenzenes is predominantly dictated by electronic and steric factors.[5][11]

Comparison Table: Regioselectivity in Suzuki-Miyaura Coupling of Dibromobenzenes

SubstrateMajor Mono-Coupling ProductPrimary Controlling FactorYield (Typical)Reference
1,2-Dibromo-4-nitrobenzene 2-Bromo-5-nitrobiphenylElectronics : C-Br ortho to -NO₂ is most activated.>90%[3]
1,3-Dibromo-2-methylbenzene 3-Bromo-2-methylbiphenylSterics : Less hindered C3-Br reacts preferentially.~85%[5]
1,2-Dibromo-4,5-dimethylbenzene 4-Bromo-5-phenyl-1,2-xyleneElectronics/Sterics : Subtle balance, often mixtures.Variable[12]
This compound 1-Bromo-2-aryl-4-fluoro-5-methylbenzene (Predicted) Electronics : Strong activation by ortho-fluoro group.High-

The strong activating effect of the nitro group in 1,2-dibromo-4-nitrobenzene provides a clear precedent. Similarly, the ortho-fluoro group in our title compound is expected to direct the initial coupling to the C2 position with high fidelity.

This protocol is a representative procedure for the mono-arylation of a dibromoarene, adaptable for this compound.

  • Reaction Setup : To an oven-dried Schlenk flask under an argon atmosphere, add the dibromoarene (1.0 mmol), arylboronic acid (1.05 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition : Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction Execution : Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the mono-coupled product.

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds. The same principles of selectivity apply, with the palladium catalyst preferentially inserting into the most electron-deficient C-Br bond. For this compound, this would lead to the selective formation of N-(2-bromo-4-fluoro-5-methylphenyl)amine. This intermediate is highly valuable as it can undergo a second, different C-N or C-C coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of aryl alkynes.[13] Site-selectivity in the Sonogashira coupling of dihaloarenes is well-documented and follows predictable electronic and steric trends.[14]

Comparison Table: Regioselectivity in Sonogashira Coupling

SubstrateMajor Mono-Coupling ProductPrimary Controlling FactorYield (Typical)Reference
1,4-Dibromo-2-(trifluoromethyl)benzene 1-Bromo-4-(alkynyl)-2-(trifluoromethyl)benzeneElectronics : C4-Br is less deactivated by the meta-CF₃ group.70-85%[14]
5,6-Bromo-3-fluoro-2-cyanopyridine 5-Alkynyl-6-bromo-3-fluoro-2-cyanopyridineElectronics : C5 is more activated in this heteroaromatic system.60-90%[15]
This compound 1-Bromo-2-(alkynyl)-4-fluoro-5-methylbenzene (Predicted) Electronics : Strong activation by ortho-fluoro group.High-

The selective coupling at the C4 position of 1,4-dibromo-2-(trifluoromethyl)benzene demonstrates that even more subtle electronic differences can be exploited to achieve high regioselectivity.[14]

Strategic Synthesis Workflow

The predictable, high regioselectivity of this compound makes it an excellent platform for building molecular complexity through a divergent synthetic strategy.

Synthetic_Workflow cluster_0 First Selective Coupling (at C2) cluster_1 Second Coupling (at C1) start This compound suzuki1 Suzuki: + R¹-B(OH)₂ start->suzuki1 Pd Catalyst sono1 Sonogashira: + R¹-C≡CH start->sono1 Pd Catalyst buchwald1 Buchwald-Hartwig: + R¹R²NH start->buchwald1 Pd Catalyst intermediate_suzuki 1-Bromo-2-R¹-4-fluoro-5-methylbenzene suzuki1->intermediate_suzuki intermediate_sono 1-Bromo-2-(R¹-C≡C)-4-fluoro-5-methylbenzene sono1->intermediate_sono intermediate_buchwald N-(2-Bromo-4-fluoro-5-methylphenyl)-R¹R² buchwald1->intermediate_buchwald suzuki2 Suzuki: + R³-B(OH)₂ intermediate_suzuki->suzuki2 Pd Catalyst sono2 Sonogashira: + R³-C≡CH intermediate_suzuki->sono2 Pd Catalyst buchwald2 Buchwald-Hartwig: + R³R⁴NH intermediate_suzuki->buchwald2 Pd Catalyst intermediate_sono->suzuki2 Pd Catalyst intermediate_sono->sono2 Pd Catalyst intermediate_sono->buchwald2 Pd Catalyst intermediate_buchwald->suzuki2 Pd Catalyst intermediate_buchwald->sono2 Pd Catalyst intermediate_buchwald->buchwald2 Pd Catalyst final_product Disubstituted Product (e.g., 1-R³-2-R¹-4-fluoro-5-methylbenzene) suzuki2->final_product sono2->final_product buchwald2->final_product

Caption: Divergent synthetic workflow using the title compound.

Conclusion

This compound is a strategically designed building block for modern organic synthesis. Its reactivity in cross-coupling reactions is predictably governed by the strong electron-withdrawing nature of the fluorine substituent, which selectively activates the ortho C-Br bond for oxidative addition. This inherent and pronounced regioselectivity distinguishes it from more symmetrically substituted or electronically ambiguous dihaloarenes. By understanding the fundamental principles of electronic and steric control, researchers can confidently employ this reagent in sequential coupling strategies to rapidly construct complex, highly functionalized aromatic compounds for applications in drug discovery, materials science, and beyond.

References

A Comparative Guide to the Spectroscopic Analysis of Substituted Bromofluorotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted bromofluorotoluenes are a class of halogenated aromatic compounds with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Precise structural characterization of these molecules, particularly the differentiation of positional isomers, is paramount for ensuring the desired chemical properties and biological activities of the final products. This guide provides an in-depth comparison of the primary spectroscopic techniques used for the analysis of substituted bromofluorotoluenes, offering experimental insights and data to aid in the selection of the most appropriate analytical strategy.

The Challenge of Isomer Differentiation

The varied placement of bromine, fluorine, and methyl groups on the toluene ring gives rise to numerous constitutional isomers.[2] These isomers often possess very similar physical properties, making their separation and individual characterization a non-trivial task. Spectroscopic methods, by probing the unique electronic and vibrational environments of each molecule, offer a powerful and non-destructive means of unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including substituted bromofluorotoluenes.[1][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Key Observables in ¹H and ¹³C NMR
  • Chemical Shift (δ): The position of a signal in the NMR spectrum is highly sensitive to the electronic environment of the nucleus. The electronegative fluorine and bromine atoms, along with the methyl group, exert distinct electronic effects (inductive and resonance) that influence the chemical shifts of the aromatic protons and carbons. For instance, protons and carbons ortho and para to the electron-withdrawing halogen atoms are typically deshielded and appear at a higher chemical shift (downfield).[4]

  • Splitting Patterns (Multiplicity): Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the substitution pattern on the aromatic ring. The magnitude of the coupling constant (J-value) is characteristic of the number of bonds separating the coupled nuclei (e.g., ³J for ortho-coupling, ⁴J for meta-coupling, and ⁵J for para-coupling).

  • Integration: The area under a proton NMR signal is directly proportional to the number of protons giving rise to that signal.

Comparative ¹H NMR Data for Selected Bromofluorotoluene Isomers
IsomerAromatic Proton Chemical Shifts (δ, ppm) and MultiplicitiesMethyl Proton Chemical Shift (δ, ppm)
2-Bromo-5-fluorotoluene ~7.3 (dd), ~6.9 (dd), ~6.8 (td)~2.3 (s)
3-Bromo-4-fluorotoluene ~7.4 (dd), ~7.1 (m), ~6.9 (t)~2.3 (s)
4-Bromo-2-fluorotoluene ~7.2 (dd), ~7.1 (dd), ~7.0 (t)~2.3 (s)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and td (triplet of doublets).

The distinct splitting patterns and chemical shifts observed for the aromatic protons in each isomer serve as a unique fingerprint for its identification.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra of liquid bromofluorotoluene samples is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the bromofluorotoluene sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms insert_sample Insert Sample into Spectrometer add_tms->insert_sample tune_shim Tune and Shim Magnet insert_sample->tune_shim acquire Acquire Spectrum (Pulse Sequence) tune_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline analysis Integration and Peak Picking phase_baseline->analysis

Caption: Workflow for ¹H NMR analysis of bromofluorotoluenes.

Vibrational Spectroscopy (FTIR and Raman): Probing Molecular Bonds

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule.[5][6][7] These techniques are complementary and can be used to identify functional groups and confirm the overall structure of substituted bromofluorotoluenes.

Characteristic Vibrational Frequencies

The vibrational spectra of substituted bromofluorotoluenes are characterized by several key regions:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while the C-H stretching of the methyl group is observed between 2850-3000 cm⁻¹.

  • C=C Stretching: The aromatic ring C=C stretching vibrations give rise to a series of bands in the 1400-1650 cm⁻¹ region.[8]

  • C-Halogen Stretching: The C-Br and C-F stretching vibrations are found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. The exact positions of these bands are sensitive to the substitution pattern on the aromatic ring.

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region are often diagnostic of the substitution pattern of the benzene ring.

Comparative FTIR Data for Selected Bromofluorotoluene Isomers
IsomerKey FTIR Peaks (cm⁻¹)
2-Bromo-5-fluorotoluene ~3070 (Ar C-H), ~2930 (CH₃ C-H), ~1580, 1480 (C=C), ~1240 (C-F), ~1080 (C-Br)
3-Bromo-4-fluorotoluene ~3050 (Ar C-H), ~2925 (CH₃ C-H), ~1590, 1490 (C=C), ~1220 (C-F), ~1060 (C-Br)
4-Bromo-2-fluorotoluene ~3060 (Ar C-H), ~2920 (CH₃ C-H), ~1600, 1485 (C=C), ~1250 (C-F), ~1070 (C-Br)

Note: These are approximate values and can vary based on the physical state of the sample (e.g., neat liquid, KBr pellet).

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical vibrational spectra, which can aid in the assignment of experimental bands.[9][10]

Experimental Protocol: FTIR Spectroscopy (Neat Liquid)

For liquid samples like many bromofluorotoluenes, the following protocol is common:

  • Sample Preparation: Place a small drop of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Sandwich Cell Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Data Acquisition: Mount the salt plates in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty beam path. Then, acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of the FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place_drop Place a drop of neat liquid on salt plate sandwich Form a thin film with a second plate place_drop->sandwich mount_sample Mount plates in spectrometer sandwich->mount_sample background Record background spectrum mount_sample->background acquire_sample Acquire sample spectrum background->acquire_sample ratio Ratio sample to background acquire_sample->ratio interpret Interpret spectrum ratio->interpret

Caption: Workflow for FTIR analysis of liquid bromofluorotoluenes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[11] It is invaluable for determining the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation pattern.

Key Features in the Mass Spectra of Bromofluorotoluenes
  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule with one electron removed provides the molecular weight of the compound. For bromofluorotoluenes, the molecular weight is approximately 188 or 190 amu, depending on the bromine isotope.

  • Isotope Pattern: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M⁺ and M+2 peak pattern of roughly equal intensity for any fragment containing a bromine atom. This is a definitive indicator of the presence of bromine in the molecule.

  • Fragmentation: Under electron ionization (EI), the high-energy molecular ion fragments in a predictable manner. Common fragmentation pathways for substituted toluenes include the loss of a hydrogen atom to form a stable benzyl or tropylium cation, and the loss of the methyl group or halogen atoms. The relative abundance of these fragment ions can sometimes help in distinguishing between isomers.

Comparative Mass Spectrometry Data for Selected Bromofluorotoluene Isomers
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Bromo-5-fluorotoluene 188/190109, 83
3-Bromo-4-fluorotoluene 188/190109, 83
4-Bromo-2-fluorotoluene 188/190109, 83

Note: The primary fragmentation often involves the loss of the bromine atom, leading to a prominent peak at m/z 109 (C₇H₆F⁺). Further fragmentation can lead to the loss of HF, resulting in a peak at m/z 89. The differentiation of isomers based solely on their mass spectra can be challenging due to similar fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination where gas chromatography separates the components of a mixture before they are introduced into the mass spectrometer.[12]

  • Sample Preparation: Dilute the bromofluorotoluene sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 ppm.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The different isomers will be separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization and Mass Analysis: As each isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are then separated based on their m/z ratio and detected.

  • Data Analysis: The resulting data consists of a chromatogram (signal intensity versus retention time) and a mass spectrum for each peak in the chromatogram. The retention time helps to distinguish isomers, and the mass spectrum confirms their identity.

Diagram of the GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis cluster_data Data Analysis dilute Dilute sample in volatile solvent inject Inject sample into GC dilute->inject separate Separate isomers on column inject->separate ionize Ionize eluting compounds separate->ionize analyze Analyze ions by m/z ratio ionize->analyze chromatogram Generate chromatogram analyze->chromatogram mass_spectra Obtain mass spectra for each peak chromatogram->mass_spectra

Caption: Workflow for GC-MS analysis of bromofluorotoluene isomers.

UV-Visible Spectroscopy: A Complementary Technique

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.[13] For substituted bromofluorotoluenes, the absorption bands in the UV region arise from π → π* transitions within the aromatic ring. While the UV-Vis spectra of the different isomers are often quite similar, subtle shifts in the absorption maxima (λ_max) can sometimes be observed due to the influence of the substituents on the electronic structure of the benzene ring.[14] This technique is generally less informative for structural elucidation compared to NMR, IR, and MS, but it can be useful for quantitative analysis and for confirming the presence of the aromatic chromophore.

Conclusion: An Integrated Approach for Unambiguous Characterization

The comprehensive and unambiguous characterization of substituted bromofluorotoluenes relies on an integrated spectroscopic approach.

  • NMR spectroscopy stands as the primary tool for definitive structural elucidation and isomer differentiation, providing detailed information on the connectivity and chemical environment of atoms.

  • Vibrational spectroscopy (FTIR and Raman) serves as an excellent complementary technique for confirming the presence of functional groups and providing a molecular fingerprint.

  • Mass spectrometry , particularly when coupled with gas chromatography (GC-MS), is essential for determining the molecular weight, confirming the presence of bromine through its isotopic pattern, and separating isomeric mixtures.

  • UV-Visible spectroscopy can be used for quantitative measurements and to confirm the presence of the aromatic system.

By judiciously applying these techniques and carefully interpreting the resulting data, researchers, scientists, and drug development professionals can confidently determine the structure and purity of substituted bromofluorotoluenes, ensuring the quality and efficacy of their downstream applications.

References

A Senior Application Scientist's Guide to C-Br vs. C-F Bond Reactivity in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide (Ar-X) coupling partner is a critical decision that profoundly impacts reaction design, catalyst selection, and overall efficiency. While aryl bromides (Ar-Br) are often considered reliable workhorses, the activation of the notoriously inert carbon-fluorine (C-F) bond represents both a formidable challenge and a significant opportunity.

This guide provides an in-depth comparison of C-Br and C-F bond reactivity in palladium catalysis. Moving beyond a simple recitation of protocols, we will explore the fundamental physicochemical principles that govern this reactivity chasm and discuss the strategic evolution of catalyst systems designed to conquer the C-F challenge.

The Foundation: A Tale of Two Bonds

The dramatic difference in reactivity between C-Br and C-F bonds is rooted in their fundamental properties. The carbon-fluorine bond is recognized as the strongest single bond in organic chemistry, a characteristic that dictates its low reactivity.[1]

PropertyC-F BondC-Br BondRationale & Implication
Avg. Bond Dissociation Energy (BDE) ~115-130 kcal/mol[1]~72-84 kcal/mol[1]The significantly higher energy required to cleave the C-F bond presents a major thermodynamic barrier for catalysis.
Electronegativity of Halogen 4.03.0The large electronegativity difference between F and C (2.5) creates a highly polar, short, and strong bond.[1][2]
Typical Bond Length (in Benzene) ~1.35 Å~1.91 ÅThe shorter C-F bond contributes to its strength and steric inaccessibility for a metal center to interact with the σ* orbital.[2][3]
Polarity (Cδ+—Xδ-) HighModerateThe high polarity strengthens the C-F bond due to significant ionic character, making it less susceptible to oxidative addition.[1][2]

This immense difference in bond strength is the primary reason why conditions optimized for C-Br activation are often completely ineffective for C-F substrates.

The Catalytic Heart: Oxidative Addition

For the majority of palladium-catalyzed cross-coupling reactions, the catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[4][5] This step, which involves the cleavage of the C-X bond and formation of a Pd(II) intermediate, is frequently the rate-limiting step of the entire process.[5] The ease of this step dictates the overall reactivity trend: Ar-I > Ar-OTf ≈ Ar-Br >> Ar-Cl >> Ar-F.[6]

C-Br Activation: The Facile Pathway

The oxidative addition of aryl bromides to Pd(0) is a well-understood and energetically accessible process. The moderate strength of the C-Br bond allows it to be readily cleaved by common Pd(0) complexes, even those supported by relatively simple phosphine ligands. This reliability has established aryl bromides as one of the most widely used electrophiles in cross-coupling.[6][7]

C-F Activation: The Uphill Battle

Activating a C-F bond is far more demanding. The high bond energy requires a catalyst system that can overcome a significant activation barrier. This is achieved not by brute force, but by carefully tuning the electronic and steric properties of the palladium catalyst. The key is to generate a highly electron-rich, coordinatively unsaturated Pd(0) center that is "electron-rich" enough to insert into the formidable C-F bond.[5][8] While challenging, the formation of a very strong Pd-F bond in the resulting intermediate can provide a thermodynamic driving force once the activation barrier is surmounted.[9][10]

cluster_Br C-Br Activation (Lower Barrier) cluster_F C-F Activation (Higher Barrier) Pd0_Br L₂Pd(0) TS_Br [L₂Pd(Ar)(Br)]‡ Pd0_Br->TS_Br Oxidative Addition ArBr Ar-Br PdII_Br L₂Pd(II)(Ar)(Br) TS_Br->PdII_Br Pd0_F L'₂Pd(0) NextStep_Br Transmetalation → Reductive Elimination PdII_Br->NextStep_Br TS_F [L'₂Pd(Ar)(F)]‡ Pd0_F->TS_F Oxidative Addition (Difficult) ArF Ar-F PdII_F L'₂Pd(II)(Ar)(F) TS_F->PdII_F NextStep_F Transmetalation → Reductive Elimination PdII_F->NextStep_F

Caption: Oxidative addition energy barriers for C-Br vs. C-F bonds.

Catalyst Design: From Workhorse to Specialist

The disparity in reactivity necessitates fundamentally different catalyst design strategies.

Catalysts for C-Br Coupling

For many years, simple, air-stable palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine were sufficient for activating aryl bromides in reactions like the Buchwald-Hartwig amination.[11][12] While modern catalysts offer improved efficiency, the fact remains that C-Br bonds are relatively forgiving electrophiles.

Catalysts for C-F Coupling

The activation of C-F bonds was largely considered impossible until the development of highly specialized ligand systems. The causality behind their success lies in two key features:

  • Strong Electron Donation: Ligands must be exceptionally electron-donating to increase the electron density on the Pd(0) center, making it a more potent nucleophile for attacking the C-F bond.

  • Steric Bulk: Large, bulky ligands promote the dissociation of one ligand from the Pd(II) intermediate to form a more reactive, coordinatively unsaturated 12-electron Pd(0) species, which is often the active catalyst for difficult oxidative additions.[5] They also facilitate the final reductive elimination step.

This has led to the prominence of trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) and, more powerfully, dialkylbiaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) which masterfully combine both properties.[12][13][14]

Evolution of Ligand Design for C-X Activation reactivity Increasing Reactivity / Decreasing Bond Strength → node_br C-Br Bond Workhorse Ligands: - PPh₃ - P(o-tolyl)₃ Standard Conditions node_cl C-Cl Bond Bulky, Electron-Rich Ligands: - P(t-Bu)₃ - Biaryl Phosphines (Gen 1/2) More Forcing Conditions node_br->node_cl Increasing Ligand Donating Ability & Bulk node_f C-F Bond Specialist Ligands: - BrettPhos, XPhos - N-Heterocyclic Carbenes (NHCs) Harsh Conditions / Electron-Deficient Arenes node_cl->node_f Increasing Ligand Donating Ability & Bulk

Caption: Ligand requirements escalate with C-X bond strength.

Comparative Experimental Protocols: A Practical Snapshot

To illustrate the practical differences, let's compare generalized protocols for a Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[11][15]

Protocol 1: Typical Amination of an Aryl Bromide

This protocol represents a standard, robust method for a common transformation.

  • Reaction: 4-Bromoanisole with Morpholine

  • Step 1 (Setup): To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable ligand like XPhos (0.022 mmol, 2.2 mol%), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

  • Step 2 (Reagents): Add the amine (1.2 mmol) followed by an anhydrous, degassed solvent like toluene (2 mL).

  • Step 3 (Reaction): Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Step 4 (Monitoring): Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-24 hours.

  • Step 5 (Workup): After cooling to room temperature, quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: Amination of an Electron-Deficient Aryl Fluoride

This protocol requires a more specialized catalyst system and demonstrates the more demanding conditions needed for C-F activation.[16]

  • Reaction: 4-Fluorobenzonitrile with Morpholine

  • Step 1 (Setup): In a glovebox or under a strictly inert atmosphere, add the aryl fluoride (1.0 mmol), a highly active palladium precatalyst such as tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%)[13], and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 mmol). Causality: A pre-catalyst ensures efficient generation of the active Pd(0) species, and LiHMDS is often more effective than NaOt-Bu for these challenging couplings.

  • Step 2 (Reagents): Add the amine (1.2 mmol) and an anhydrous, degassed high-boiling solvent like 1,4-dioxane or t-amyl alcohol (2 mL).

  • Step 3 (Reaction): Seal the vessel securely and heat to a higher temperature, typically 110-130 °C, with vigorous stirring. Microwave irradiation can also be effective here.[17]

  • Step 4 (Monitoring): Monitor progress carefully. These reactions may still require extended times (12-48 hours) despite the forcing conditions.

  • Step 5 (Workup): Follow a similar aqueous workup and purification procedure as described in Protocol 1.

ParameterC-Br Coupling (Typical)C-F Coupling (Challenging)
Catalyst Pd₂(dba)₃ / LigandSpecialized Precatalyst (e.g., tBuBrettPhos Pd G3)
Ligand Standard Biaryl Phosphines (e.g., XPhos)Highly Specialized Ligands (e.g., BrettPhos)
Base NaOt-Bu, K₃PO₄, Cs₂CO₃LiHMDS, KHMDS (often stronger, non-nucleophilic)
Solvent Toluene, DioxaneDioxane, t-Amyl Alcohol (higher boiling points)
Temperature 80 - 100 °C110 - 130 °C (or Microwave)
Substrate Scope Very BroadGenerally limited to electron-deficient or activated systems[16][18]

The Strategic Advantage: Programmed Chemoselectivity

The vast gulf in reactivity is not merely an obstacle; it is a powerful tool for strategic, chemoselective synthesis. In a molecule bearing multiple carbon-halogen bonds, a chemist can often selectively functionalize the more reactive site while leaving the less reactive one untouched.

It is now routine to perform a cross-coupling reaction at a C-Br bond in the presence of a C-F bond with exceptionally high selectivity.[19] This is achieved by using "C-Br selective" conditions—typically a standard palladium catalyst and ligand at moderate temperatures—that lack the energy to activate the C-F bond. This allows for stepwise functionalization of polyhalogenated aromatics, a critical strategy in the synthesis of complex pharmaceuticals and materials.

Conclusion

The comparison between C-Br and C-F bonds in palladium catalysis is a study in contrasts. The C-Br bond is a reliable, versatile, and highly reactive partner, accessible with a broad range of "workhorse" catalysts. The C-F bond, fortified by the highest bond dissociation energy in organic chemistry, presents a significant challenge that has only been met through the rational design of highly specialized, electron-rich, and bulky ligand systems.

For the modern researcher, understanding these differences is paramount. It informs not only the choice of reaction conditions but also enables sophisticated synthetic strategies built on predictable chemoselectivity. The ability to tame the C-F bond has opened new avenues in fluorinated molecule synthesis, while the reliable reactivity of the C-Br bond continues to anchor countless synthetic campaigns.

References

Unambiguous Structure Determination: A Comparative Guide to the Validation of 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive method for structural elucidation—with other powerful analytical techniques for the validation of small organic molecules, using 1,2-Dibromo-4-fluoro-5-methylbenzene as a case study.

This polysubstituted aromatic compound presents a valuable model for understanding the strengths and limitations of various characterization methods. Its structure, featuring a combination of bromine, fluorine, and methyl substituents on a benzene ring, offers distinct spectroscopic signatures that allow for a thorough comparative analysis.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a detailed three-dimensional electron density map. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision, providing an unambiguous structural confirmation.[1][2][3]

The primary challenge, however, often lies in obtaining crystals of suitable size and quality, a process that can be a significant bottleneck in research.[4][5]

Experimental Protocol: X-ray Crystallographic Analysis of this compound

Objective: To obtain a high-resolution crystal structure of this compound to definitively confirm its atomic connectivity and stereochemistry.

1. Crystallization:

  • Rationale: The formation of a well-ordered single crystal is the most critical step.[4][5] The choice of solvent is crucial and is typically determined through solubility screening.[6][7] Slow evaporation is a common and effective technique for growing high-quality crystals from a nearly saturated solution.[8]

  • Procedure:

    • Perform solubility tests with various solvents (e.g., ethanol, diethyl ether, hexane, ethyl acetate) to identify a solvent in which this compound is moderately soluble.[6]

    • Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.[8]

    • Monitor the vial over several days for the formation of single crystals.

2. Crystal Mounting and Data Collection:

  • Rationale: A suitable single crystal is selected and mounted on a goniometer head for data collection. The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[9]

  • Procedure:

    • Under a microscope, select a well-formed, transparent crystal with sharp edges.

    • Mount the crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).[9]

    • Place the mounted crystal on the goniometer head of the X-ray diffractometer and cool it under a stream of cold nitrogen gas.[9]

    • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data.[10]

  • Procedure:

    • Integrate the raw diffraction images and scale the data to obtain a set of unique reflections.

    • Solve the crystal structure using appropriate software (e.g., SHELXS, Olex2).

    • Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters until the model converges.

    • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.[9]

A Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic techniques offer valuable and often more readily obtainable information about the molecule's connectivity and functional groups. These methods are indispensable for routine characterization and for instances where suitable crystals cannot be obtained.

Technique Information Provided Strengths for this compound Limitations
Single-Crystal X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, crystal packing.[1][10]Provides absolute confirmation of the substitution pattern and precise geometric parameters.Requires high-quality single crystals, which can be challenging to grow.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), through-bond connectivity.[10][11][12]¹H NMR can confirm the number and relative positions of aromatic protons. ¹³C NMR shows the number of unique carbon environments. ¹⁹F NMR is highly sensitive to the fluorine's environment.Provides indirect structural information based on chemical shifts and coupling constants; cannot determine bond lengths or angles directly.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[13][14][15][16]Confirms the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) provides a characteristic signature.[16][17]Does not provide information on the connectivity of atoms or the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy Presence of functional groups and information on aromatic substitution patterns.[18][19][20][21]Can identify C-H stretching of the aromatic ring and methyl group, and C-Br and C-F vibrations. Out-of-plane C-H bending can suggest the substitution pattern.[18][22]Provides limited information on the overall molecular structure; interpretation can be complex.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound, integrating various analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_definitive_char Definitive Structure Elucidation cluster_validation Final Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Crystallization Crystallization Trials Purification->Crystallization Data_Analysis Comprehensive Data Analysis & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Suitable Crystal SCXRD->Data_Analysis Structure_Confirmed Validated Structure Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural validation of this compound.

In-Depth Look at Spectroscopic Data

NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons, and a singlet in the aliphatic region for the methyl group protons. The integration of these signals would be in a 1:1:3 ratio.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the attached halogens.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, providing a clear indication of the presence of the fluorine atom.

Mass Spectrometry:

The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of C₇H₅Br₂F. A key feature would be the isotopic pattern of the molecular ion, showing peaks at M, M+2, and M+4 with a characteristic intensity ratio due to the presence of two bromine atoms (approximately 1:2:1 for ⁷⁹Br and ⁸¹Br isotopes).[16][17]

Infrared Spectroscopy:

The IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹).[20] Aromatic C=C stretching absorptions would appear in the 1450-1600 cm⁻¹ region.[18] The out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region can provide clues about the substitution pattern on the benzene ring.[18][22]

Conclusion

For the unambiguous structural validation of this compound, single-crystal X-ray crystallography is the ultimate arbiter. It provides a level of detail that is unmatched by other techniques. However, a comprehensive characterization relies on a suite of analytical methods. NMR, MS, and IR spectroscopy serve as essential, complementary tools that provide rapid and valuable information regarding the molecule's connectivity, molecular weight, and functional groups. The integration of data from all these techniques provides a self-validating system, ensuring the highest level of confidence in the determined structure for researchers, scientists, and drug development professionals.

References

A Comparative Guide to Fluorinated and Non-Fluorinated Bromotoluenes in SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for this purpose. This guide provides an in-depth comparative analysis of the reactivity of fluorinated versus non-fluorinated bromotoluenes in SNAr reactions, moving beyond simple protocols to explain the fundamental principles that govern experimental outcomes.

The SNAr Mechanism: An Addition-Elimination Pathway

Before comparing substrates, it is crucial to understand the mechanistic foundation of the SNAr reaction. Unlike SN1 or SN2 reactions, the SNAr pathway does not involve a direct displacement or a simple carbocation intermediate.[1][2] Instead, it proceeds via a two-step addition-elimination mechanism .[2][3][4]

  • Addition of the Nucleophile: The reaction begins with the nucleophile attacking the electron-deficient carbon atom bearing the leaving group. This step is typically the slowest and therefore the rate-determining step (RDS) of the overall reaction, as it temporarily disrupts the aromaticity of the ring.[5][6][7] This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][3][5]

  • Elimination of the Leaving Group: In a much faster second step, the leaving group departs, taking its electron pair with it. This restores the aromaticity of the ring and yields the final substituted product.[4][5]

SNAr_Mechanism reactant Aryl Halide + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Step 1: Addition (Slow, RDS) product Substituted Product + Leaving Group intermediate->product Step 2: Elimination (Fast) Resonance_Stabilization Stabilization of Meisenheimer Complex by an ortho-Fluoro Substituent cluster_0 A Nucleophile attacks C-Br B Negative charge develops on ring A->B Forms Meisenheimer Complex C Charge delocalized onto electronegative Fluorine B->C Resonance D Stabilized Intermediate C->D Lowers Activation Energy Kinetic_Workflow prep 1. Prepare Stock Solutions (Substrate & Nucleophile) lambda 2. Determine λmax of Product prep->lambda run 3. Initiate Reaction in Cuvette (Large Excess of Nucleophile) lambda->run record 4. Record Absorbance vs. Time at Constant Temperature run->record analyze 5. Fit Data to First-Order Equation to obtain k_obs record->analyze compare 6. Compare k_obs values (Fluorinated vs. Non-fluorinated) analyze->compare

References

Safety Operating Guide

Proper Disposal of 1,2-Dibromo-4-fluoro-5-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to the safe disposal of 1,2-Dibromo-4-fluoro-5-methylbenzene (CAS No. 202982-77-2), a halogenated aromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

Always handle this compound within a certified chemical fume hood. The following PPE is mandatory:

  • Gloves: Chemically resistant gloves, such as nitrile, are required.

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat is necessary to protect against splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a certified respirator should be used.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, making sure to lift the upper and lower eyelids.

  • Inhalation: Move the individual to an area with fresh air at once.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all instances of significant exposure, seek immediate medical attention.

Waste Characterization and Segregation: The First Line of Defense

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Due to its chemical structure, this compound is classified as a halogenated organic waste .[2] It is imperative that this waste stream is kept separate from non-halogenated organic waste, as the disposal methods for these categories differ significantly.

Waste Category Description Examples of Co-disposal Prohibited for Co-disposal
Halogenated Organic Waste Organic compounds containing bromine, chlorine, fluorine, or iodine.Dichloromethane, Chloroform, Carbon TetrachlorideAcids, Bases, Oxidizers, Non-halogenated solvents

Key Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process, often leading to higher disposal costs and potential regulatory violations. The presence of halogens necessitates specific disposal technologies, such as high-temperature incineration with scrubbers, to neutralize the resulting acidic gases (e.g., hydrobromic and hydrofluoric acid).

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound.

Step 1: Container Selection and Labeling

  • Utilize a designated, leak-proof, and chemically compatible waste container, clearly labeled as "Halogenated Organic Waste."

  • The label must include the full chemical name: "this compound," the CAS number (202982-77-2), and the appropriate hazard pictograms (e.g., irritant, environmental hazard).

Step 2: Waste Collection

  • Carefully transfer the waste into the designated container, avoiding splashes or spills.

  • If the compound is in a solid form, minimize the creation of dust.

  • For solutions, ensure the solvent is also a halogenated organic compound. If dissolved in a non-halogenated solvent, the entire mixture is still classified as halogenated waste.

Step 3: Secure Storage

  • Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Professional Disposal

  • Arrange for the collection of the waste by a licensed hazardous waste disposal contractor.

  • Provide the contractor with a detailed inventory of the waste container's contents.

The primary and most environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration .[4] This process is conducted in specialized facilities equipped with advanced emission control systems to neutralize harmful byproducts.

Regulatory Framework: Understanding EPA Waste Codes

The United States Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific listing for this compound may not exist, it would likely fall under the "F-List" of hazardous wastes from non-specific sources. Specifically, it could be classified under codes for spent halogenated solvents.[5][6][7][8]

Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal A Generate this compound Waste B Is the waste a halogenated organic compound? A->B C Yes B->C D Segregate into 'Halogenated Organic Waste' container C->D E Label container with chemical name, CAS#, and hazards D->E F Store in designated, secure satellite accumulation area E->F G Arrange for pickup by licensed hazardous waste contractor F->G H High-Temperature Incineration G->H

Caption: Decision workflow for the disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the principles of scientific integrity and environmental stewardship.

References

Comprehensive Safety and Handling Guide for 1,2-Dibromo-4-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Halogenated aromatic compounds are pivotal building blocks in pharmaceutical and materials science research. Their unique reactivity, however, demands a thorough understanding and strict adherence to safety protocols. This guide provides a procedural framework for the safe handling, use, and disposal of 1,2-Dibromo-4-fluoro-5-methylbenzene, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Anticipated Hazards of Halogenated Aromatic Compounds

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation, redness, and dermatitis.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can cause serious irritation and potential damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or dust may cause irritation to the respiratory system.[3]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation and other adverse health effects.[2]

These hazards necessitate a multi-faceted approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational procedures.

Core Directive: Personal Protective Equipment (PPE)

The primary defense against exposure is the consistent and correct use of appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles with a face shield.Provides robust protection against splashes of the chemical and potential vapors that could cause severe eye irritation.
Skin Protection - Gloves: Nitrile or neoprene gloves. - Lab Coat: A chemically resistant lab coat or apron. - Footwear: Closed-toe shoes.Prevents direct skin contact. It is crucial to check the breakthrough time of the selected gloves for halogenated aromatic compounds. A lab coat protects against incidental splashes, and closed-toe shoes prevent injury from spills.
Respiratory Protection - Primary: Use in a certified chemical fume hood. - Secondary: If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Halogenated aromatic compounds can have significant vapor pressures. A fume hood is the most effective engineering control to minimize inhalation exposure. A respirator provides an additional layer of protection.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Safe Handling and Use: A Step-by-Step Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Have a chemical spill kit readily accessible.

    • Verify that an emergency eyewash station and safety shower are unobstructed and functional.

    • Don all required PPE before handling the chemical.

  • Aliquoting and Transfer:

    • Perform all manipulations of the solid or its solutions within the chemical fume hood.

    • Use appropriate tools, such as a spatula or powder funnel, to handle the solid. If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.

  • Reaction Setup and Monitoring:

    • Set up all reactions within the fume hood.

    • Keep the fume hood sash at the lowest practical height.

    • Continuously monitor the reaction for any unexpected changes.

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Chemical Spill Occurs Assess Assess Severity (Minor vs. Major) Spill->Assess Alert Alert Colleagues Assess->Alert Minor Spill Evacuate Evacuate Immediate Area Assess->Evacuate Major Spill Absorb Absorb with Inert Material (e.g., Vermiculite, Sand) Alert->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Notify Notify EH&S / Emergency Services Evacuate->Notify Secure Secure the Area (Restrict Access) Notify->Secure

Disposal Plan
  • All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Emergency Procedures

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Conclusion

The safe handling of this compound is predicated on a foundation of knowledge, preparedness, and adherence to established safety protocols. By understanding the potential hazards and implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can mitigate risks and maintain a safe laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet for the most accurate and comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-4-fluoro-5-methylbenzene
Reactant of Route 2
Reactant of Route 2
1,2-Dibromo-4-fluoro-5-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.